Biotinyl-KR-12 (human)
Beschreibung
BenchChem offers high-quality Biotinyl-KR-12 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotinyl-KR-12 (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C81H140N26O18S |
|---|---|
Molekulargewicht |
1798.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C81H140N26O18S/c1-9-45(7)63(75(121)97-49(26-17-19-35-83)67(113)102-56(41-61(110)111)73(119)101-55(40-47-23-12-11-13-24-47)72(118)100-54(39-43(3)4)71(117)99-53(77(123)124)29-22-38-93-80(89)90)105-69(115)51(28-21-37-92-79(87)88)96-68(114)52(32-33-59(84)108)98-74(120)62(44(5)6)104-76(122)64(46(8)10-2)106-70(116)50(27-20-36-91-78(85)86)95-66(112)48(25-16-18-34-82)94-60(109)31-15-14-30-58-65-57(42-126-58)103-81(125)107-65/h11-13,23-24,43-46,48-58,62-65H,9-10,14-22,25-42,82-83H2,1-8H3,(H2,84,108)(H,94,109)(H,95,112)(H,96,114)(H,97,121)(H,98,120)(H,99,117)(H,100,118)(H,101,119)(H,102,113)(H,104,122)(H,105,115)(H,106,116)(H,110,111)(H,123,124)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)(H2,103,107,125)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-,65-/m0/s1 |
InChI-Schlüssel |
NFPPPKRCPCLIJN-CQGVJEGISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Multifaceted Role of Biotinyl-KR-12 in Human Cellular Functions: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinyl-KR-12, a biotinylated derivative of the human cathelicidin (B612621) peptide fragment KR-12, serves as a critical tool in elucidating the diverse biological activities of its parent peptide. KR-12, the smallest active fragment of LL-37, demonstrates a range of functions within human cells, extending beyond its well-established antimicrobial properties. This technical guide synthesizes current research to provide an in-depth understanding of the molecular mechanisms orchestrated by KR-12, with a focus on its role in osteogenic differentiation and its selective cytotoxicity towards tumor cells. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further investigation and therapeutic development.
Introduction to KR-12
KR-12 is a 12-amino acid peptide (KRIVQRIKDFLR) derived from the human cathelicidin antimicrobial peptide, LL-37.[1] It represents the minimal fragment of LL-37 that retains significant biological activity.[1] The addition of a biotin (B1667282) tag to create Biotinyl-KR-12 allows for its use in various detection and purification methodologies, such as immunoassays and protein interaction studies, without significantly altering its core biological functions.[2] Compared to its parent peptide LL-37, KR-12 offers the advantages of lower synthesis cost and reduced cytotoxicity towards human cells, making it an attractive candidate for therapeutic applications.[3]
Core Functions of KR-12 in Human Cells
Promotion of Osteogenic Differentiation
A primary function of KR-12 in human cells is its ability to promote the differentiation of human bone marrow mesenchymal stem cells (HBMSCs) into osteoblasts.[3][4] This effect is dose-dependent and occurs without inducing cytotoxicity, affecting the cell cycle, or promoting apoptosis.[3] The underlying mechanism involves the activation of the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[3][4]
Antimicrobial and Antitumor Activities
KR-12 exhibits broad-spectrum antimicrobial activity, a characteristic inherited from LL-37.[5][6] Its mode of action is believed to involve the permeabilization of microbial cell membranes.[7] Furthermore, studies have indicated that KR-12 possesses selective cytotoxic effects against certain tumor cell lines, such as Caco-2 and A431 cells, while showing minimal toxicity to healthy host cells.[7]
Signaling Pathway: BMP/SMAD Activation in Osteogenesis
KR-12-induced osteogenic differentiation of HBMSCs is mediated through the activation of the BMP/SMAD signaling cascade. KR-12 stimulates the transcription of Bone Morphogenetic Protein 2 (BMP2), a key ligand in this pathway.[3] Binding of BMP2 to its receptor leads to the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate the expression of genes involved in osteogenesis.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of KR-12.
Table 1: Effect of KR-12 on HBMSC Osteogenic Differentiation
| Concentration of KR-12 | Alkaline Phosphatase (ALP) Activity | Alizarin Red S Staining (Calcium Deposition) | Reference |
| Control (0 µg/mL) | Baseline | Baseline | [3] |
| 1 µg/mL | Increased | Increased | [3] |
| 5 µg/mL | Significantly Increased | Significantly Increased | [3] |
| 10 µg/mL | Maximally Increased | Maximally Increased | [3] |
Table 2: Cytotoxicity of KR-12 on Human Cell Lines
| Cell Line | IC50 (µg/mL) | Experimental Duration | Reference |
| Caco-2 | > 7.8 (significant inhibition at ≥7.8) | 24 hours | [7] |
| A431 | > 31.2 (significant inhibition at ≥31.2) | 48 hours | [7] |
| Human Red Blood Cells | No significant hemolysis | Not specified | [3] |
Table 3: Loading of KR-12 on Eggshell Membrane (ESM) Scaffolds
| KR-12 Concentration in Reaction | Loading Density on ESM (µg/mL) | Reference |
| 300 µg/mL | 28.5 | [8] |
| 600 µg/mL | 58.8 | [8] |
| 900 µg/mL | 84.4 | [8] |
Experimental Protocols
HBMSC Culture and Osteogenic Differentiation Assay
Objective: To assess the effect of KR-12 on the osteogenic differentiation of HBMSCs.
Methodology:
-
Cell Culture: Human bone marrow mesenchymal stem cells (HBMSCs) are cultured in a standard growth medium.
-
Osteogenic Induction: To induce differentiation, the growth medium is replaced with an osteogenic induction medium containing ascorbic acid, β-glycerophosphate, and dexamethasone.
-
KR-12 Treatment: HBMSCs are treated with varying concentrations of KR-12 (e.g., 0, 1, 5, 10 µg/mL) in the osteogenic induction medium.
-
Alkaline Phosphatase (ALP) Staining and Activity Assay: After a set period (e.g., 7 days), cells are fixed and stained for ALP, an early marker of osteogenic differentiation. For quantitative analysis, cell lysates are assayed for ALP activity.
-
Alizarin Red S Staining: To visualize mineralization, a late marker of osteogenesis, cells are stained with Alizarin Red S after a longer incubation period (e.g., 21 days). The stain can be extracted and quantified spectrophotometrically.
Western Blot Analysis for SMAD Phosphorylation
Objective: To detect the activation of the SMAD pathway in response to KR-12.
Methodology:
-
Cell Treatment and Lysis: HBMSCs are treated with KR-12 for a specified time. Subsequently, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD (pSMAD) and total SMAD.
-
Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Biotinyl-KR-12 is an invaluable tool for studying the functions of the KR-12 peptide in human cells. The core peptide, KR-12, demonstrates significant potential in regenerative medicine, particularly in bone tissue engineering, through its ability to promote osteogenic differentiation via the BMP/SMAD pathway. Its favorable safety profile, characterized by low cytotoxicity to human cells, coupled with its antimicrobial and potential antitumor activities, underscores its promise as a template for the development of novel therapeutics. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile peptide.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dbaitalia.it [dbaitalia.it]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Fabrication of KR-12 peptide-containing hyaluronic acid immobilized fibrous eggshell membrane effectively kills multi-drug-resistant bacteria, promotes angiogenesis and accelerates re-epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
Biotinyl-KR-12 (Human): An In-Depth Technical Guide to its Presumed Mechanism of Action in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antimicrobial activity and specific mechanism of action of Biotinyl-KR-12 is limited in publicly available scientific literature. This guide infers the mechanism of action and experimental protocols for Biotinyl-KR-12 based on the well-documented activities of its parent peptide, KR-12, and other cationic antimicrobial peptides. The quantitative data presented is for KR-12 and its analogues, not Biotinyl-KR-12 itself, and should be interpreted as a proxy.
Executive Summary
KR-12 is the smallest active fragment of the human cathelicidin (B612621) antimicrobial peptide LL-37, known for its broad-spectrum antimicrobial properties.[1] Biotinylation is a common biochemical technique used to label molecules for detection and purification purposes. While the addition of a biotin (B1667282) tag may influence the peptide's activity, the core mechanism of action of Biotinyl-KR-12 is presumed to be conserved from its parent peptide. This involves a primary interaction with and disruption of the bacterial cell membrane, leading to cell death. This technical guide provides a comprehensive overview of this presumed mechanism, supported by data from KR-12 and its derivatives, and outlines detailed experimental protocols to investigate the specific activities of Biotinyl-KR-12.
Core Mechanism of Action: Bacterial Membrane Disruption
The primary mode of action for KR-12 and, by extension, Biotinyl-KR-12, is the targeted disruption of bacterial cell membranes.[1] This process is driven by the peptide's physicochemical properties, namely its cationic and amphipathic nature.
2.1 Electrostatic Attraction and Initial Binding:
Bacterial membranes are rich in anionic components such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria, giving them an overall negative charge. The KR-12 peptide possesses a net positive charge, leading to a strong electrostatic attraction to the bacterial surface.[1] This initial binding is the first critical step in its antimicrobial action.
2.2 Membrane Insertion and Destabilization:
Following electrostatic binding, the amphipathic nature of the peptide facilitates its insertion into the lipid bilayer. The hydrophobic residues of the peptide interact with the hydrophobic acyl chains of the membrane lipids, while the hydrophilic residues remain associated with the lipid head groups and the aqueous environment. This insertion disrupts the ordered structure of the membrane.
2.3 Membrane Permeabilization Models:
Several models have been proposed to describe how antimicrobial peptides permeabilize bacterial membranes after insertion. The exact model may depend on the peptide concentration, lipid composition of the membrane, and the specific bacterial strain. For KR-12, the "carpet model" is often cited.[1]
-
Carpet Model: In this model, the peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a critical concentration is reached, the peptides cause a detergent-like effect, leading to the disintegration of the membrane and the formation of micelles.[2]
-
Barrel-Stave Model: Peptides insert into the membrane and aggregate to form a transmembrane pore or channel. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions form the interior of the pore, allowing the leakage of cellular contents.[3]
-
Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in this model, the lipid monolayers are bent continuously through the pore, such that the water core is lined by both the peptides and the lipid head groups.[2]
The following diagram illustrates the general mechanism of action.
Figure 1: Proposed mechanism of action for Biotinyl-KR-12 against bacteria.
Quantitative Data (for KR-12 and Analogues)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the parent peptide KR-12 and some of its derivatives against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: MIC Values of KR-12 Against Various Bacterial Strains
| Bacterial Strain | MIC (µM) | Reference |
| Escherichia coli | 2.5 | [4] |
| Pseudomonas aeruginosa | 10 | [4] |
| Staphylococcus aureus | >80 | [4] |
Table 2: MIC Values of KR-12 Analogues
| Peptide | Bacterial Strain | MIC (µM) | Reference |
| KR-12-a2 | Pseudomonas aeruginosa | Not specified | [4] |
| L-11 (KR-12 derivative) | Pseudomonas aeruginosa | Not specified | [4] |
Note: The activity of antimicrobial peptides can be highly dependent on the specific assay conditions, including the growth medium and bacterial strain used.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for the characterization of the antimicrobial activity of Biotinyl-KR-12.
4.1 Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of Biotinyl-KR-12.
Figure 2: Experimental workflow for MIC determination.
Methodology:
-
Preparation of Peptide Stock: Prepare a stock solution of Biotinyl-KR-12 in sterile, deionized water or a suitable buffer (e.g., 0.01% acetic acid).
-
Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Biotinyl-KR-12 stock solution in the broth medium.
-
Inoculation: Add the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
4.2 Bacterial Membrane Permeabilization Assay
This assay uses a fluorescent dye to measure the extent of membrane damage caused by Biotinyl-KR-12.
Figure 3: Workflow for membrane permeabilization assay.
Methodology:
-
Bacterial Preparation: Harvest mid-log phase bacteria, wash, and resuspend in a suitable buffer (e.g., PBS).
-
Dye Loading: Incubate the bacterial suspension with a membrane-impermeable fluorescent dye, such as SYTOX Green. This dye only fluoresces upon binding to nucleic acids and can only enter cells with compromised membranes.
-
Peptide Treatment: Add varying concentrations of Biotinyl-KR-12 to the bacterial suspension.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.
-
Data Analysis: Plot the fluorescence intensity against time. The rate and extent of fluorescence increase are indicative of the membrane-disrupting activity of the peptide.
Conclusion
Biotinyl-KR-12 is presumed to act primarily through the disruption of bacterial membranes, a mechanism inherited from its parent peptide, KR-12. This process involves electrostatic attraction to the anionic bacterial surface, followed by insertion into and destabilization of the lipid bilayer, ultimately leading to cell death. While direct quantitative data for the biotinylated form is scarce, the extensive research on KR-12 and other cationic antimicrobial peptides provides a strong foundation for understanding its likely mechanism of action. The provided experimental protocols offer a clear roadmap for the detailed characterization of Biotinyl-KR-12's antimicrobial properties, which is essential for its potential development as a therapeutic agent. Further research is critically needed to elucidate the precise impact of biotinylation on the peptide's efficacy and to generate specific data for this molecule.
References
- 1. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the mechanism by which synthetic helper peptides sensitize Pseudomonas aeruginosa to multiple antibiotics | PLOS Pathogens [journals.plos.org]
Biotinylated KR-12: A Technical Guide to its Biological Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-12 is a 12-amino acid cationic antimicrobial peptide derived from the human cathelicidin (B612621) LL-37. As the smallest fragment of LL-37 that retains antimicrobial activity, KR-12 presents a promising candidate for therapeutic development due to its relatively low synthesis cost and lower cytotoxicity compared to the full-length peptide.[1][2] Its biological activities extend beyond microbial killing to include anti-inflammatory, and potential anticancer effects.[3][4][5] Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a powerful technique in biochemical and cellular research, enabling highly specific detection and affinity-based purification. This technical guide provides a comprehensive overview of the known biological properties of KR-12 and explores the implications and methodologies for the study of its biotinylated form.
Biological Properties of KR-12
The biological activities of KR-12 are multifaceted, stemming from its amphipathic helical structure and cationic nature, which facilitate its interaction with biological membranes.[2]
Antimicrobial and Antibiofilm Activity
KR-12 exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multi-drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3] Its primary mechanism of action is believed to involve the disruption of the bacterial cell membrane integrity.[3] The positively charged peptide electrostatically interacts with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell lysis.[3] Furthermore, KR-12 has demonstrated the ability to inhibit and eradicate bacterial biofilms.[3][6]
| Microorganism | MIC (μg/mL) | Reference |
| Streptococcus mutans | 7.8 - 31.2 | [5] |
| Porphyromonas gingivalis | 15.6 - 62.5 | [5] |
| Aggregatibacter actinomycetemcomitans | 15.6 - 62.5 | [5] |
| Escherichia coli | - | [3] |
| Staphylococcus aureus | - | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | [3] |
Note: Specific MIC values for E. coli and S. aureus were not explicitly available in the provided search results as standalone data points, but significant bactericidal activity was reported.[3]
Anticancer Activity
Emerging evidence suggests that KR-12 possesses anticancer properties. Studies have shown that KR-12 can inhibit the proliferation of various cancer cell lines.[5] For instance, it has demonstrated inhibitory effects on Caco-2 and A431 cells.[5] The proposed mechanism for its anticancer activity is similar to its antimicrobial action, involving the disruption of the cancer cell membrane.
| Cell Line | IC50 (μg/mL) | Time Point | Reference |
| Caco-2 | ≥7.8 | 48 h | [5] |
| A431 | ≥31.2 | 48 h | [5] |
| HT-29 | 236.7 µM | - | [4] |
Anti-inflammatory Activity
KR-12 can modulate the host inflammatory response. It has been shown to suppress the production of pro-inflammatory cytokines, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] This anti-inflammatory activity is attributed to its ability to bind and neutralize LPS, a major component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response.[7]
Biotinylation of KR-12: Implications and Applications
While specific data on the biological properties of biotinylated KR-12 is not extensively available, the process of biotinylation is a well-established tool in peptide research. The addition of a biotin tag to KR-12 is not expected to significantly alter its core biological activities, provided the biotinylation site is carefully chosen to avoid disruption of the peptide's active domains. Biotinylation primarily serves to facilitate the detection, purification, and study of the peptide's interactions.
The primary application of biotinylated KR-12 is in affinity-based assays, such as pull-down assays, to identify its binding partners within a complex biological sample like a cell lysate.[9][10] This can be invaluable for elucidating the molecular targets and signaling pathways modulated by KR-12.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological properties of biotinylated KR-12.
Synthesis and Purification of Biotinylated KR-12
Objective: To synthesize and purify biotinylated KR-12 peptide.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
Biotin-N-hydroxysuccinimide ester (NHS-biotin)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Acetonitrile
-
Water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Protocol:
-
Peptide Synthesis: The KR-12 peptide is synthesized on a Rink amide resin using standard Fmoc solid-phase peptide synthesis (SPPS) chemistry.
-
Biotinylation: For N-terminal biotinylation, after the final amino acid coupling and Fmoc deprotection, the resin-bound peptide is reacted with NHS-biotin in a suitable solvent like N,N-dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA). For C-terminal or side-chain biotinylation, a lysine (B10760008) residue with a protected side chain that can be selectively deprotected is incorporated at the desired position, followed by reaction with NHS-biotin.
-
Cleavage and Deprotection: The biotinylated peptide is cleaved from the resin and all protecting groups are removed by treatment with a TFA cleavage cocktail.
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by RP-HPLC.
-
Characterization: The purity and identity of the final biotinylated KR-12 peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of biotinylated KR-12 against a panel of bacteria.
Materials:
-
Biotinylated KR-12
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Spectrophotometer
Protocol:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in MHB.
-
Inoculum Preparation: Dilute the bacterial culture to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Peptide Dilution: Prepare a two-fold serial dilution of biotinylated KR-12 in MHB in the 96-well plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of biotinylated KR-12 against mammalian cells.
Materials:
-
Biotinylated KR-12
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of biotinylated KR-12.
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Anti-inflammatory Assay (Nitric Oxide Measurement)
Objective: To evaluate the anti-inflammatory activity of biotinylated KR-12 by measuring its effect on nitric oxide production in LPS-stimulated macrophages.
Materials:
-
Biotinylated KR-12
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Sterile 24-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere.
-
Peptide and LPS Treatment: Pre-treat the cells with various concentrations of biotinylated KR-12 for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.
Pull-Down Assay
Objective: To identify proteins that interact with biotinylated KR-12.
Materials:
-
Biotinylated KR-12
-
Control non-biotinylated peptide
-
Cell lysate from the cell type of interest
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding buffer
-
Wash buffer
-
Elution buffer (e.g., high salt, low pH, or containing biotin)
-
SDS-PAGE gels
-
Western blotting reagents or mass spectrometry facility
Protocol:
-
Bead Preparation: Wash the streptavidin beads with binding buffer.
-
Bait Immobilization: Incubate the biotinylated KR-12 with the streptavidin beads to allow for binding.
-
Blocking: Block any remaining biotin-binding sites on the beads.
-
Protein Binding: Incubate the immobilized biotinylated KR-12 with the cell lysate to allow for the formation of protein complexes.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies. For a broader, unbiased identification of interacting partners, the eluate can be analyzed by mass spectrometry.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.
Caption: Simplified signaling pathway of KR-12's antimicrobial and anti-inflammatory actions.
Caption: Experimental workflow for antimicrobial susceptibility testing using the broth microdilution method.
Caption: General workflow for a pull-down assay using biotinylated KR-12 to identify interacting proteins.
Conclusion
KR-12 is a promising antimicrobial peptide with a range of biological activities that make it a strong candidate for further therapeutic development. Biotinylation of KR-12 provides a powerful tool for researchers to delve deeper into its mechanisms of action and identify its molecular targets. The experimental protocols and workflows detailed in this guide offer a solid foundation for the investigation of biotinylated KR-12, paving the way for a more complete understanding of its biological properties and potential clinical applications.
References
- 1. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabrication of KR-12 peptide-containing hyaluronic acid immobilized fibrous eggshell membrane effectively kills multi-drug-resistant bacteria, promotes angiogenesis and accelerates re-epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KR12 peptide associated with cyclodextrin: Antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KR-12 Derivatives Endow Nanocellulose with Antibacterial and Anti-Inflammatory Properties: Role of Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel hybrid peptide composed of LfcinB6 and KR-12-a4 with enhanced antimicrobial, anti-inflammatory and anti-biofilm activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.org [mdanderson.org]
- 10. bioclone.net [bioclone.net]
Biotinyl-KR-12: A Technical Guide to a Key Derivative of Human Cathelicidin LL-37
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Biotinyl-KR-12, a biotin-conjugated derivative of the human cathelicidin (B612621) peptide LL-37. It details the hierarchical relationship from the precursor protein hCAP-18 to LL-37 and its minimal antimicrobial fragment, KR-12. The guide summarizes the synthesis, biological activities, and multifaceted applications of KR-12 and its derivatives, with a special focus on the utility of Biotinyl-KR-12 as a molecular probe in protein interaction studies. Quantitative data on the antimicrobial and cytotoxic effects of KR-12 analogs are presented in tabular format for comparative analysis. Furthermore, this document furnishes detailed experimental protocols for peptide biotinylation, antimicrobial activity assays, and pull-down assays. Key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and research applications.
Introduction: From hCAP-18 to KR-12
The human body's innate immune system employs a variety of host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), as a first line of defense against invading pathogens.[1] The only known human cathelicidin is hCAP-18 (human Cationic Antimicrobial Protein-18), a 170-amino-acid prepropeptide encoded by the CAMP gene.[2] Upon infection or inflammation, hCAP-18 is proteolytically cleaved, releasing the C-terminal 37-amino acid peptide, LL-37.[2][3]
LL-37 is a cationic, amphipathic peptide that assumes an α-helical structure, enabling it to interact with and disrupt microbial membranes.[2][4] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and viruses.[2] Beyond its direct microbicidal action, LL-37 is a multifunctional immunomodulator, influencing processes like inflammation, wound healing, and angiogenesis.[2][5]
The high manufacturing cost and potential for rapid degradation of the full-length LL-37 peptide have driven research into identifying its minimal active fragments.[3][6] Through systematic truncation and analysis, the 12-amino acid fragment KR-12, corresponding to residues 18-29 of LL-37, was identified as the smallest fragment retaining potent antimicrobial activity, particularly against Gram-negative bacteria.[6][7][8] Its smaller size, lower toxicity, and high solubility make KR-12 an attractive template for designing novel therapeutic agents.[5][8]
Biotinyl-KR-12: Structure and Application
Biotinyl-KR-12 is the KR-12 peptide modified with a biotin molecule. The sequence is {Biotinyl}-KRIVQRIKDFLR. Biotin is a high-affinity ligand for streptavidin and avidin (B1170675) proteins. This strong and specific interaction is widely exploited in molecular biology to label and isolate molecules of interest.
The primary application of Biotinyl-KR-12 is as a "bait" molecule in pull-down assays to identify and study proteins that interact with the KR-12 peptide.[9][10] By immobilizing Biotinyl-KR-12 on streptavidin-coated beads, researchers can capture binding partners from complex biological samples like cell lysates.[11] This technique is invaluable for elucidating the mechanisms of action of KR-12, discovering its cellular targets, and understanding its role in signaling pathways.[9][12]
Biological Activities of KR-12 and Its Derivatives
KR-12 and its synthetic analogs exhibit a range of biological activities, primarily antimicrobial and immunomodulatory. The cationic nature of KR-12 facilitates its initial electrostatic interaction with negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[2][6] This interaction leads to membrane disruption and bacterial cell death.[6]
Numerous studies have focused on modifying the KR-12 sequence to enhance its efficacy and stability. Common strategies include amino acid substitution, N-terminal acylation with fatty acids (lipidation), and cyclization.[3][6][13] These modifications can improve antimicrobial potency, broaden the activity spectrum, and enhance stability in biological fluids.[6][13]
Quantitative Data on KR-12 Derivatives
The following tables summarize the antimicrobial and cytotoxic activities of KR-12 and several of its derivatives as reported in the literature. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
Table 1: Antimicrobial Activity (MIC/MBC) of KR-12 and Derivatives
| Peptide/Derivative | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
|---|---|---|---|---|
| [W7]KR12-KAEK | Streptococcus mutans | 7.8 - 31.25 | 15.6 - 62.5 | [8] |
| C8-KR12-NH2 | ESKAPE Pathogens | 1 - 4 | - | [3] |
| C10-KR12-NH2 | Candida albicans | - | - | [13] |
| C12-KR12-NH2 | Candida albicans | - | - | [13] |
| C14-KR12-NH2 | Candida albicans | - | - | [13] |
| KR-12-a5 | MRSA, MDRPA, VREF | More potent than LL-37 | - | [14] |
| KR12:Hp-βCd | Streptococcus mutans | Lower than KR12 alone | - |[15][16] |
Note: ESKAPE pathogens include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. MRSA: Methicillin-resistant S. aureus; MDRPA: Multidrug-resistant P. aeruginosa; VREF: Vancomycin-resistant Enterococcus.
Table 2: Anti-biofilm and Cytotoxic Activity
| Peptide/Derivative | Activity | Concentration / Value | Target | Reference(s) |
|---|---|---|---|---|
| [W7]KR12-KAEK | Biofilm Reduction | 50-100% reduction | S. mutans | [8] |
| C8-KR12-NH2 | Anti-biofilm (MBEC) | 4 - 16 µg/mL | S. aureus | [3] |
| C14-KR12-NH2 | Anti-biofilm (MBEC) | 256 mg/L | C. albicans | [13] |
| KR-12-a5 & Analogs | Anti-biofilm | More effective than LL-37 | MDRPA | [14] |
| KR12 | Hemolytic Activity | Reduced by Hp-βCd complexation | Red Blood Cells | [15] |
| KR12 | Cell Proliferation Inhibition | ≥31.2 µg/mL | A431 cells |[15] |
Note: MBEC stands for Minimum Biofilm Eradication Concentration.
Key Signaling Pathways
LL-37 and its fragments like KR-12 can modulate host immune responses by interacting with various cell surface and intracellular receptors. This interaction can trigger signaling cascades that lead to cytokine production, immune cell recruitment, and inflammation modulation. For instance, LL-37 is known to interact with Toll-Like Receptors (TLRs) such as TLR8 and TLR9, often in complex with microbial nucleic acids, to amplify the immune response.[17][18] KR-12 is also known to bind and neutralize LPS, thereby mitigating the pro-inflammatory cascade triggered by TLR4 activation.[19]
Detailed Experimental Protocols
The following protocols are generalized methodologies based on established practices. Researchers should optimize conditions for their specific experimental setup.
Protocol for Peptide Biotinylation
This protocol describes the N-terminal biotinylation of a peptide like KR-12 using an NHS-ester biotin reagent.
Materials:
-
KR-12 peptide
-
NHS-Biotin reagent (e.g., EZ-Link™ NHS-PEG4-Biotin)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or sodium bicarbonate buffer, pH 8.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or HPLC for purification
Methodology:
-
Peptide Preparation: Dissolve the KR-12 peptide in the chosen reaction buffer to a final concentration of 1-10 mg/mL.[9]
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-Biotin reagent in DMSO to create a 10-20 mM stock solution.[20]
-
Reaction: Add the biotin stock solution to the peptide solution. A molar coupling ratio of 3-5 parts peptide to 1 part biotin is recommended for small peptides to ensure complete incorporation of a single biotin molecule per peptide.[20]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[9][20]
-
Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction by consuming unreacted NHS-ester.
-
Purification: Remove excess, unreacted biotin using a desalting column or purify the biotinylated peptide via reverse-phase HPLC.[9]
-
Verification: Confirm successful biotinylation using mass spectrometry (MS), which will show a mass shift corresponding to the addition of the biotin tag.[9]
Protocol for Biotinyl-KR-12 Pull-Down Assay
This protocol outlines the use of Biotinyl-KR-12 to isolate interacting proteins from a cell lysate.
Materials:
-
Biotinyl-KR-12 (bait peptide)
-
Biotin (negative control)
-
Streptavidin-coated magnetic beads
-
Cell lysate from the biological system of interest
-
Lysis Buffer (e.g., RIPA or NP-40 buffer with protease inhibitors)[11]
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli SDS-PAGE sample buffer)
Methodology:
-
Bead Preparation: Resuspend streptavidin beads in wash buffer. Place on a magnetic stand to pellet the beads, and discard the supernatant. Repeat this wash step twice.
-
Peptide Immobilization: Resuspend the washed beads in buffer and add Biotinyl-KR-12. In a separate tube for a negative control, add an equimolar amount of free biotin. Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated peptide to bind to the streptavidin.
-
Blocking: Pellet the beads, discard the supernatant, and wash once to remove unbound peptide. Resuspend the beads in a blocking buffer (e.g., PBS with 1% BSA) to minimize non-specific protein binding.
-
Protein Binding: Pellet the blocked beads and add the pre-cleared cell lysate. Incubate for 2-6 hours at 4°C on a rotator.[11]
-
Washing: Pellet the beads using the magnetic rack and save a small aliquot of the supernatant (the "unbound" fraction). Wash the beads 3-5 times with 500 µL of ice-cold Wash Buffer to remove non-specifically bound proteins.[12]
-
Elution: After the final wash, remove all supernatant. Add Elution Buffer and boil the samples for 5-10 minutes to release the bound proteins from the beads.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the proteins by SDS-PAGE followed by Western blotting for a specific candidate protein or by mass spectrometry for unbiased identification of all binding partners.[21]
Protocol for Antimicrobial Activity Assay (MIC Determination)
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of KR-12 or its derivatives.
Materials:
-
KR-12 peptide stock solution
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plate
-
Spectrophotometer (plate reader)
Methodology:
-
Bacterial Culture Preparation: Inoculate the test bacterium into broth and incubate until it reaches the mid-logarithmic phase of growth. Dilute the culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the assay wells.[22]
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the KR-12 peptide in the 96-well plate using the appropriate broth. The final volume in each well should be 50 µL, with concentrations ranging from a high, expectedly bactericidal level down to a very low concentration.
-
Inoculation: Add 50 µL of the prepared bacterial suspension to each well, bringing the total volume to 100 µL. This will halve the peptide concentration in each well to the final test concentration.
-
Controls: Include a positive control for growth (bacteria in broth without peptide) and a negative control for contamination (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration at which there is no visible turbidity (bacterial growth).[1] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells showing no growth and plate it on agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[8]
Conclusion and Future Perspectives
KR-12, the minimal antimicrobial core of human cathelicidin LL-37, serves as a powerful template for the development of new anti-infective and immunomodulatory agents. Its derivatives have shown promise against drug-resistant pathogens and biofilms. The biotinylated form, Biotinyl-KR-12, is a critical research tool that enables the exploration of the peptide's interactome, paving the way for a more profound understanding of its biological functions. Future research will likely focus on optimizing KR-12 derivatives for enhanced stability and targeted delivery, as well as further elucidating the complex signaling networks they modulate within the host. These efforts hold significant potential for translating peptide-based research into novel clinical therapies.
References
- 1. Antimicrobial peptides - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Lipidated Analogs of the LL-37-Derived Peptide Fragment KR12—Structural Analysis, Surface-Active Properties and Antimicrobial Activity - ProQuest [proquest.com]
- 4. elevatedpeptides.com [elevatedpeptides.com]
- 5. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innopep.com [innopep.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. LL-37-derived short antimicrobial peptide KR-12-a5 and its d-amino acid substituted analogs with cell selectivity, anti-biofilm activity, synergistic effect with conventional antibiotics, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. Cathelicidin Antimicrobial Peptide LL37 Induces Toll-Like Receptor 8 and Amplifies IL-36γ and IL-17C in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endogenous intracellular cathelicidin enhances TLR9 activation in dendritic cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KR-12 Derivatives Endow Nanocellulose with Antibacterial and Anti-Inflammatory Properties: Role of Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sartorius.com [sartorius.com]
- 21. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 22. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Biotinyl-KR-12 (Human): Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotinyl-KR-12, a biotin-conjugated derivative of the human antimicrobial peptide KR-12. It covers the discovery of the core peptide, its chemical synthesis and biotinylation, its known biological activities and signaling pathways, and detailed experimental protocols for its application in research and development.
Discovery of the Core Peptide: KR-12
The journey to Biotinyl-KR-12 begins with the human cathelicidin (B612621) antimicrobial peptide, LL-37. As the only cathelicidin found in humans, LL-37 is a crucial component of the innate immune system. However, its relatively large size (37 amino acids) and high synthesis cost present challenges for its development as a therapeutic agent.[1][2] This prompted researchers to identify the smallest fragment of LL-37 that retains biological activity.
Through a combination of structural studies, including two-dimensional NMR spectroscopy, and the screening of peptide libraries, the minimal active fragment was identified as KR-12.[2][3] Discovered in 2008, KR-12 is a 12-amino-acid peptide corresponding to residues 18-29 of LL-37.[2][4][5] Its sequence is KRIVQRIKDFLR (Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg).[1][6]
KR-12 retains the core amphipathic helical structure of its parent peptide and possesses a net positive charge, which is crucial for its antimicrobial function.[1] Its smaller size reduces synthesis costs and, in many cases, lowers the cytotoxicity observed with the full-length LL-37 peptide, making it an attractive candidate for therapeutic development.
Synthesis of Biotinyl-KR-12
Biotinyl-KR-12 is a chemically synthesized version of the KR-12 peptide with a biotin (B1667282) molecule attached to its N-terminus. This biotin tag serves as a high-affinity handle for detection, purification, and immobilization, making it an invaluable tool for studying protein-protein interactions, functional analysis, and epitope screening through techniques like pull-down assays and immunoassays.[7][8]
The synthesis is typically achieved via Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Synthesis Protocol
-
Resin Preparation : A suitable solid support, such as Rink Amide resin, is chosen to yield a C-terminally amidated peptide, which enhances stability and activity.[6] The resin is swelled in a solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling : The C-terminal amino acid (Arginine) with its alpha-amino group protected by Fmoc is coupled to the resin.
-
Deprotection : The Fmoc protecting group is removed from the Arginine residue using a piperidine (B6355638) solution in DMF, exposing the free amino group for the next coupling step.
-
Sequential Amino Acid Coupling : The subsequent amino acids (Leu, Phe, Asp, etc.) are added sequentially. Each cycle involves:
-
Coupling the next Fmoc-protected amino acid using activation reagents (e.g., HBTU/HOBt).
-
Washing the resin to remove excess reagents.
-
Fmoc deprotection to prepare for the next amino acid.
-
-
N-Terminal Biotinylation : After the final amino acid (Lysine) is coupled and its Fmoc group is removed, a biotinylation reagent (e.g., Biotin-NHS ester) is added to the resin to conjugate biotin to the N-terminal amine.
-
Cleavage and Deprotection : The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).
-
Purification : The crude peptide is precipitated, washed, and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification : The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.
Biological Activity and Signaling Pathways
KR-12 exhibits a range of biological activities, primarily antimicrobial and immunomodulatory. The biotin tag itself is biologically inert and generally does not interfere with the peptide's core functions.
Antimicrobial Activity
KR-12 has demonstrated activity against various pathogens. Its cationic nature facilitates interaction with negatively charged bacterial membranes, leading to membrane disruption and cell death.[6]
| Organism | Peptide Form | MIC (μM) | Reference |
| Escherichia coli | KR-12 (C-terminal amidation) | 40 - 66 | [6][9] |
| Staphylococcus aureus | KR-12 (N-terminal acetylation) | Active (concentration not specified) | [9] |
| Streptococcus gordonii | KR-12-3 (engineered variant) | Active against planktonic & biofilm | [9] |
MIC: Minimum Inhibitory Concentration. Activity is highly dependent on assay conditions and peptide modifications (e.g., amidation, acetylation).
Osteogenic Differentiation via BMP/SMAD Pathway
A significant function of KR-12 is its ability to promote the osteogenic differentiation of human bone marrow mesenchymal stem cells (HBMSCs).[1][10] This effect is mediated through the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[11]
Mechanism of Action:
-
BMP2 Upregulation : KR-12 treatment activates the transcription of BMP2, a key osteogenic differentiation factor.[1][10]
-
Receptor Activation : BMP2 binds to transmembrane serine-threonine kinase receptors on the surface of HBMSCs.
-
SMAD Phosphorylation : This binding leads to the phosphorylation and activation of intracellular signaling molecules SMAD1, SMAD5, and SMAD8.
-
Nuclear Translocation : The activated SMAD complex translocates to the nucleus.
-
Gene Transcription : In the nucleus, the SMAD complex modulates the expression of critical osteoblast-related genes, such as RUNX2, which drives the differentiation of stem cells into bone-forming osteoblasts.[1][11]
This signaling cascade can be inhibited by TGF-β/SMAD inhibitors (e.g., LDN-193189) or by silencing BMP2 with siRNA, confirming the pathway's dependence on these components.[1][10]
Experimental Protocols and Applications
The biotin tag on Biotinyl-KR-12 enables a variety of experimental applications.
Protocol: Biotin-Avidin Pull-Down Assay
This protocol is used to identify proteins that interact with KR-12 within a cellular context.
-
Cell Treatment : Incubate living cells (e.g., HBMSCs) with Biotinyl-KR-12. The peptide will penetrate the cells. As a negative control, use a scrambled biotinylated peptide.
-
Cell Lysis : After incubation, wash the cells to remove excess peptide and lyse them using a gentle lysis buffer to release cellular proteins while preserving protein-protein interactions.
-
Incubation with Avidin Beads : Add streptavidin-coated magnetic or agarose (B213101) beads to the cell lysate. Streptavidin has an extremely high affinity for biotin.
-
Complex Capture : The beads will bind to the Biotinyl-KR-12, thereby "pulling down" the KR-12 and any proteins bound to it.
-
Washing : Wash the beads several times to remove non-specifically bound proteins.
-
Elution : Elute the captured proteins from the beads, often by boiling in SDS-PAGE sample buffer.
-
Analysis : Analyze the eluted proteins by Western Blotting (if a specific interacting partner is suspected) or by mass spectrometry for broad identification of novel binding partners.
Protocol: Osteogenic Differentiation Assay (Alizarin Red Staining)
This protocol assesses the ability of KR-12 to induce mineralization, a key marker of late-stage osteogenic differentiation.
-
Cell Culture : Seed HBMSCs in a multi-well plate and culture in osteogenic differentiation medium.
-
Treatment : Treat the cells with varying concentrations of KR-12 (e.g., 0-1000 µg/mL) for a period of 14-21 days, replenishing the medium and peptide every 2-3 days.[1]
-
Fixation : After the treatment period, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 15 minutes.
-
Staining : Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature.
-
Washing : Aspirate the staining solution and wash the cells extensively with deionized water to remove excess stain.
-
Visualization and Quantification : Calcium deposits, indicating mineralization, will stain bright orange-red. The stained matrix can be visualized by microscopy and photographed. For quantification, the stain can be destained (e.g., with 10% cetylpyridinium (B1207926) chloride) and the absorbance of the solution measured spectrophotometrically.
References
- 1. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. molecularcloud.org [molecularcloud.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
The Impact of Biotinylation on the Bioactivity of KR-12 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KR-12 peptide, the smallest active fragment of the human cathelicidin (B612621) LL-37, has garnered significant interest for its potent antimicrobial and immunomodulatory properties. Chemical modifications, such as biotinylation, are frequently employed to facilitate the study of peptides, enabling their detection, purification, and immobilization for various assays. This technical guide provides an in-depth analysis of the role of biotinylation in the context of KR-12 peptide activity. While direct comparative studies on the bioactivity of biotinylated versus non-biotinylated KR-12 are not extensively documented in publicly available literature, this guide synthesizes information on KR-12's mechanism of action, its diverse biological functions, and the established principles of peptide biotinylation to infer the likely consequences of this modification. We will explore the potential impacts on antimicrobial and anti-inflammatory efficacy, and provide detailed experimental protocols for the synthesis, biotinylation, and functional assessment of the KR-12 peptide.
Introduction to KR-12 Peptide
KR-12 is a 12-amino-acid cationic peptide (KRIVQRIKDFLR-NH2) derived from the human cathelicidin antimicrobial peptide, LL-37.[1][2] It represents the minimal sequence of LL-37 that retains significant antimicrobial activity.[1] Like its parent peptide, KR-12 exhibits a broad spectrum of activities, including:
-
Antimicrobial Activity: KR-12 demonstrates efficacy against a range of bacteria, particularly Gram-negative strains like Escherichia coli.[3][4] Its mechanism of action is primarily attributed to the disruption of bacterial cell membranes.[5][6]
-
Anti-inflammatory and Immunomodulatory Effects: KR-12 and its analogs can modulate the host immune response, for instance by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6 induced by lipopolysaccharide (LPS).[5][7]
-
Osteogenic Differentiation: Studies have shown that KR-12 can promote the osteogenic differentiation of human bone marrow stem cells through the activation of the BMP/SMAD signaling pathway.[8][9]
The relatively small size and potent activity of KR-12 make it an attractive candidate for therapeutic development.[2]
The Process of Peptide Biotinylation
Biotinylation is the process of covalently attaching biotin (B1667282) (vitamin H) to a molecule, such as a peptide.[10] This technique is widely used in life sciences due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M).[11][12] This high-affinity binding allows for the sensitive detection and efficient purification of biotinylated molecules.[13]
Common Biotinylation Strategies for Peptides
Several chemical methods exist for biotinylating peptides, primarily targeting specific functional groups on the amino acid side chains or the peptide termini.[10][14]
-
Amine-Reactive Biotinylation: This is the most common method and targets the primary amines on the N-terminus and the side chain of lysine (B10760008) (Lys) residues.[10] Reagents such as N-hydroxysuccinimide (NHS) esters of biotin are frequently used.[10]
-
Sulfhydryl-Reactive Biotinylation: This approach targets the thiol group of cysteine (Cys) residues, offering more site-specific labeling.[10]
-
Carboxyl-Reactive Biotinylation: The C-terminus and the side chains of aspartic acid (Asp) and glutamic acid (Glu) can be targeted, though this is less common.[10]
The choice of biotinylation reagent and strategy depends on the peptide sequence and the desired location of the biotin tag.[14] It is often desirable to introduce the biotin label at a position that is not critical for the peptide's biological activity.
Potential Effects of Biotinylation on KR-12 Peptide Activity
While specific data is limited, the impact of biotinylation on KR-12 activity can be inferred from its structure-activity relationship and the nature of the biotin molecule. KR-12's activity is dependent on its cationic nature and its ability to adopt an amphipathic helical structure upon interacting with bacterial membranes.[2]
Impact on Antimicrobial Activity
The addition of a biotin molecule could potentially influence KR-12's antimicrobial properties in several ways:
-
Alteration of Physicochemical Properties: Biotin is a relatively small molecule, but its attachment, especially via a linker, can alter the overall size, charge, and hydrophobicity of the peptide. This could affect its ability to interact with and disrupt bacterial membranes.
-
Steric Hindrance: If biotin is attached near the key active residues of KR-12, it might sterically hinder the peptide's interaction with the bacterial cell wall and membrane.
-
Enhanced Uptake in Gram-Negative Bacteria: Interestingly, some studies have shown that biotinylation can facilitate the uptake of molecules, including peptides, into Gram-negative bacteria through biotin transporters.[15][16] This could potentially enhance the intracellular concentration of KR-12 and its activity against intracellular targets.
Impact on Anti-inflammatory and Other Activities
The immunomodulatory and osteogenic activities of KR-12 likely involve interactions with specific host cell receptors and signaling pathways.[5][8] Biotinylation could:
-
Interfere with Receptor Binding: The biotin tag might obstruct the binding of KR-12 to its cognate receptors on host cells, thereby reducing its signaling capacity.
-
Have Minimal Effect: If the biotin is attached at a site distal to the receptor-binding domain, its impact on signaling could be negligible.
Given the lack of direct experimental evidence, the precise effects of biotinylation on KR-12 activity remain to be empirically determined.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of biotinylated KR-12.
Peptide Synthesis and Biotinylation
Objective: To synthesize KR-12 peptide and label it with biotin.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, DIC) and activators (e.g., HOBt, DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Biotinylation reagent (e.g., Biotin-NHS ester)[17]
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Peptide Synthesis: Synthesize the KR-12 peptide (KRIVQRIKDFLR-NH₂) using standard Fmoc-based SPPS protocols.
-
N-terminal Biotinylation (on-resin):
-
Following the final amino acid coupling, deprotect the N-terminal Fmoc group.
-
Dissolve the Biotin-NHS ester in a suitable solvent (e.g., DMF).
-
Add the biotinylation reagent to the resin and allow it to react for 2-4 hours at room temperature.
-
Wash the resin thoroughly to remove excess reagents.
-
-
Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Antimicrobial Activity Assay (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of biotinylated and non-biotinylated KR-12 against a target bacterium.
Materials:
-
Biotinylated and non-biotinylated KR-12 peptide stock solutions
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in MHB.
-
Serial Dilutions: Prepare two-fold serial dilutions of the biotinylated and non-biotinylated KR-12 peptides in MHB in a 96-well plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Assay (LPS-induced Cytokine Production)
Objective: To assess the ability of biotinylated and non-biotinylated KR-12 to inhibit LPS-induced cytokine production in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Biotinylated and non-biotinylated KR-12 peptides
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Peptide Treatment: Pre-incubate the cells with various concentrations of biotinylated or non-biotinylated KR-12 for 1 hour.
-
LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
Data Presentation
Table 1: Hypothetical Antimicrobial Activity of KR-12 and Biotinylated KR-12
| Peptide | MIC against E. coli (µM) | MIC against S. aureus (µM) |
| KR-12 | 16 | >64 |
| Biotin-KR-12 | 32 | >64 |
Table 2: Hypothetical Anti-inflammatory Activity of KR-12 and Biotinylated KR-12
| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control | 50 ± 5 | 20 ± 3 |
| LPS (100 ng/mL) | 1500 ± 100 | 800 ± 50 |
| LPS + KR-12 (10 µM) | 700 ± 60 | 400 ± 40 |
| LPS + Biotin-KR-12 (10 µM) | 950 ± 80 | 550 ± 45 |
Note: The data in these tables are hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.
Visualizations
Signaling Pathway of KR-12 in Osteogenic Differentiation
Caption: KR-12 induced osteogenesis signaling pathway.
Experimental Workflow for Biotinylated Peptide Pull-Down Assay
Caption: Workflow for identifying KR-12 binding partners.
Conclusion
Biotinylation is an indispensable tool for studying the interactions and functions of peptides like KR-12. However, it is crucial for researchers to consider the potential impact of this modification on the peptide's intrinsic biological activities. While the addition of a biotin tag is unlikely to completely abolish the activity of KR-12, it may alter its potency. Therefore, it is recommended that functional assays be conducted with both the biotinylated and the unmodified peptide to accurately interpret experimental results. Future studies directly comparing the antimicrobial, anti-inflammatory, and other biological activities of biotinylated and non-biotinylated KR-12 are warranted to provide a clearer understanding of the role of this common chemical modification.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fabrication of KR-12 peptide-containing hyaluronic acid immobilized fibrous eggshell membrane effectively kills multi-drug-resistant bacteria, promotes angiogenesis and accelerates re-epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LL-37-derived short antimicrobial peptide KR-12-a5 and its d-amino acid substituted analogs with cell selectivity, anti-biofilm activity, synergistic effect with conventional antibiotics, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Turning cationic antimicrobial peptide KR-12 into self-assembled nanobiotics with potent bacterial killing and LPS neutralizing activities - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Short KR-12 analogs designed from human cathelicidin LL-37 possessing both antimicrobial and antiendotoxic activities without mammalian cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Biotinylation - Wikipedia [en.wikipedia.org]
- 11. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 12. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 14. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Biotinylation Facilitates the Uptake of Large Peptides by Escherichia coli and Other Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biotinylation Reagents [sigmaaldrich.com]
A Technical Guide to the Interaction of Biotinyl-KR-12 with Host Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the antimicrobial peptide Biotinyl-KR-12 and its interaction with host cell membranes. KR-12 is the smallest active fragment of the human cathelicidin (B612621) LL-37, known for its antimicrobial and immunomodulatory properties.[1][2] The addition of a biotin (B1667282) tag to the KR-12 peptide primarily serves as a powerful research tool for studying its binding, localization, and interactions with host cell components, rather than altering its fundamental mechanism of action.[3][4] This document consolidates quantitative data, details key experimental methodologies, and visualizes the underlying processes to support advanced research and development in this field.
Core Mechanism of Action: Membrane Disruption
As a cationic peptide, KR-12's primary antimicrobial mechanism involves the physical disruption of bacterial cell membranes.[5][6] This process is initiated by electrostatic interactions between the positively charged amino acid residues (Arginine and Lysine) of the peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[1][7]
Following initial binding, KR-12 is believed to operate via the "carpet model".[1] In this model, peptide monomers accumulate on the membrane surface, forming a dense layer. Once a critical concentration is reached, the peptides reorient and insert their hydrophobic residues into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis and death.[8] This direct physical mechanism is advantageous as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.[5]
Caption: Logical flow of the "carpet model" for KR-12 membrane disruption.
Quantitative Analysis of KR-12 Bioactivity
The efficacy of KR-12 and its derivatives is quantified through various metrics, including Minimum Inhibitory Concentration (MIC), which defines the lowest peptide concentration that prevents visible microbial growth. Modifications to the KR-12 sequence, such as lipidation or amino acid substitution, can significantly impact its bioactivity and cytotoxicity.
Table 1: Antimicrobial Activity (MIC) of KR-12 and Analogs
| Peptide/Analog | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| KR-12 | E. coli K12 | 40 - 66 | [1] |
| KR-12 | S. aureus USA300 | > 264 | [9] |
| KR-12 (N-terminal Acetylation) | S. aureus | Active (concentration not specified) | [1] |
| KR-12 (N-terminal Acetylation) | E. coli | Inactive | [1] |
| R23A mutant | E. coli K12 | More potent than KR-12 | [9] |
| K25A mutant | E. coli K12 | More potent than KR-12 | [9] |
| C8-KR12-NH₂ (Lipidated) | ESKAPE Pathogens | 1-4 µg/mL | [10] |
| C10-C14-KR12-NH₂ (Lipidated) | ESKAPE Pathogens | Highly Hemolytic | [2] |
| Short-CBP-KR12 | E. coli | 10 | [6] |
| Short-CBP-KR12 | P. aeruginosa | 80 |[6] |
Table 2: Cytotoxicity and Physicochemical Properties
| Peptide/Analog | Parameter | Value | Reference |
|---|---|---|---|
| KR-12 | Hydrophobic Moment | 0.782 | [6] |
| LL-37 (Parent Peptide) | Hydrophobic Moment | 0.440 | [6] |
| Short-CBP-KR12 | Cytotoxicity (HaCaT cells) | Significant decrease in metabolic activity at ≥20 µM | [6] |
| Myr-KR-12N (Lipidated) | Hemolysis / Organ Damage | No meaningful induction | [11] |
| C10-C14 Fatty Acid Conjugates | Hemolysis (HC₁₀) | < 6 µg/mL |[2] |
Experimental Protocols for Studying Peptide-Membrane Interactions
A multi-faceted approach is required to fully characterize the interaction between Biotinyl-KR-12 and host membranes. Below are detailed protocols for key experimental techniques.
Circular Dichroism (CD) Spectroscopy for Structural Analysis
This protocol determines the secondary structure of KR-12 (e.g., α-helix formation) upon interacting with membrane-mimicking environments.
-
Materials : Biotinyl-KR-12 peptide, phosphate (B84403) buffer (pH 7.4), sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, unilamellar lipid vesicles (e.g., POPC/POPG at a 3:1 ratio), CD spectrophotometer.
-
Protocol :
-
Prepare a stock solution of Biotinyl-KR-12 in ultrapure water.
-
Prepare separate solutions of the peptide at a final concentration of 20-50 µM in:
-
Phosphate buffer (for baseline random coil structure).
-
Buffer containing SDS or DPC micelles (to mimic membrane environment).[12]
-
Buffer with prepared unilamellar lipid vesicles.
-
-
Acquire CD spectra for each sample from 190 to 250 nm at a controlled temperature (e.g., 25°C).[13]
-
Record the spectra as an average of at least three scans, subtracting the background spectrum of the buffer/micelle solution.
-
Analyze the resulting spectra for characteristic α-helical signatures (negative bands around 208 and 222 nm) to determine the extent of conformational change upon membrane interaction.[14]
-
Membrane Permeabilization Assay
This assay quantifies the ability of KR-12 to disrupt the inner bacterial membrane using chromogenic substrates.[9]
-
Materials : Mid-log phase E. coli ML-35p cells (which express cytoplasmic β-galactosidase and periplasmic β-lactamase), nitrocefin, o-nitrophenyl-β-D-galactopyranoside (ONPG), spectrometer.
-
Protocol :
-
Wash and resuspend E. coli ML-35p cells to an OD₆₀₀ of ~0.2 in a suitable buffer.
-
Add varying concentrations of Biotinyl-KR-12 to the cell suspension in a 96-well plate.
-
To measure outer membrane permeabilization, add nitrocefin. Its hydrolysis by periplasmic β-lactamase results in a color change measured at 490 nm.
-
To measure inner membrane permeabilization, add ONPG. Its hydrolysis by cytoplasmic β-galactosidase results in a color change measured at 420 nm.
-
Monitor the absorbance change over time to determine the rate and extent of membrane disruption at different peptide concentrations.[9]
-
Proximity Biotinylation to Identify Host Protein Interactors
The biotin tag on Biotinyl-KR-12 is ideal for proximity-dependent labeling assays like BioID, which can identify transient or weak protein-protein interactions within the cellular context.[15][16]
-
Materials : Host cells expressing a protein of interest fused to a promiscuous biotin ligase (e.g., BirA* or APEX2), Biotinyl-KR-12, cell lysis buffer, streptavidin-coated magnetic beads, mass spectrometer.
-
Protocol :
-
Introduce the biotin ligase-fusion protein into the host cells.
-
Treat the cells with Biotinyl-KR-12, allowing it to interact with the cell membrane and potentially the fusion protein.
-
Induce biotinylation by adding excess biotin (for BirA*) or biotin-phenol and H₂O₂ (for APEX2). The ligase will biotinylate any proteins within a close proximity (~10-20 nm).
-
Lyse the cells under stringent conditions to disrupt non-covalent interactions.
-
Isolate the biotinylated proteins using streptavidin-coated beads.
-
Elute the captured proteins and identify them using mass spectrometry.
-
Proteins identified in the presence of Biotinyl-KR-12 but absent in control experiments are potential interactors.
-
Caption: General experimental workflow for characterizing peptide-membrane interactions.
Immunomodulatory Effects and Signaling Pathways
Beyond direct membrane disruption, KR-12 and its parent peptide LL-37 exhibit immunomodulatory functions, most notably the ability to bind and neutralize bacterial lipopolysaccharide (LPS), a potent endotoxin.[2][11] This action prevents LPS from binding to Toll-like receptor 4 (TLR4) on host immune cells, thereby suppressing the downstream inflammatory cascade that leads to the production of pro-inflammatory cytokines like IL-6 and TNF-α.
Caption: Signaling pathway for LPS neutralization by Biotinyl-KR-12.
Conclusion
Biotinyl-KR-12 is a multifaceted peptide that serves as both a potent antimicrobial agent and a valuable tool for scientific inquiry. Its fundamental interaction with host cell membranes is characterized by electrostatic attraction and subsequent disruption via the carpet model. Quantitative analysis reveals that modifications to its structure can fine-tune its activity and specificity. The biotin moiety enables advanced experimental approaches, such as proximity biotinylation, to map its interaction network within a live cell environment. A thorough understanding of these mechanisms and methodologies is critical for the development of novel peptide-based therapeutics to combat infectious diseases and modulate inflammatory responses.
References
- 1. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication of KR-12 peptide-containing hyaluronic acid immobilized fibrous eggshell membrane effectively kills multi-drug-resistant bacteria, promotes angiogenesis and accelerates re-epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of Bacterial Cellulose with the Antimicrobial Peptide KR-12 via Chimerical Cellulose-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of LL-37 human cathelicidin peptide with a model microbial-like lipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural location determines functional roles of the basic amino acids of KR-12, the smallest antimicrobial peptide from human cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidated Analogs of the LL-37-Derived Peptide Fragment KR12-Structural Analysis, Surface-Active Properties and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Turning cationic antimicrobial peptide KR-12 into self-assembled nanobiotics with potent bacterial killing and LPS neutralizing activities - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Antimicrobial and Membrane Disrupting Activities of a Peptide Derived from the Human Cathelicidin Antimicrobial Peptide LL37 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. A Proximity biotinylation assay with a host protein bait reveals multiple factors modulating enterovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using proximity biotinylation to detect herpesvirus entry glycoprotein interactions: limitations for integral membrane glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Immunomodulatory Effects of Biotinyl-KR-12 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biotinyl-KR-12 peptide, a biotinylated derivative of the shortest antimicrobial fragment of the human cathelicidin (B612621) LL-37, has garnered significant interest for its potential immunomodulatory properties. As a member of the host defense peptide family, KR-12 and its analogs are known to not only exhibit direct antimicrobial activity but also to modulate the host's immune response.[1][2] This technical guide provides a comprehensive overview of the known immunomodulatory effects of KR-12 and its derivatives, with a focus on the implications of biotinylation. It is designed to serve as a resource for researchers and professionals in drug development, offering detailed data, experimental protocols, and visualizations of key biological pathways.
While specific quantitative data for the biotinylated form of KR-12 is limited in the current literature, this guide compiles and presents data from studies on the unmodified KR-12 peptide and its close analogs. This information serves as a valuable proxy for understanding the potential immunomodulatory profile of Biotinyl-KR-12. The biotin (B1667282) moiety is often utilized as a high-affinity tag for purification and detection in various immunoassays and its impact on the intrinsic bioactivity of the peptide is an important consideration.[3][4]
Quantitative Data on Immunomodulatory Effects
The immunomodulatory activity of KR-12 and its analogs has been demonstrated through their ability to modulate the production of key inflammatory mediators. The following tables summarize the available quantitative data from in vitro studies.
Table 1: Inhibition of Pro-inflammatory Cytokine and Nitric Oxide Production by KR-12 Analogs
| Peptide/Analog | Cell Line | Stimulant | Analyte | Concentration of Peptide | Percent Inhibition (%) | Reference |
| Lf-KR (hybrid with KR-12-a4) | RAW 264.7 | LPS (200 ng/mL) | NO | 4 µM | ~50% | [5] |
| Lf-KR (hybrid with KR-12-a4) | RAW 264.7 | LPS (200 ng/mL) | TNF-α | 4 µM | ~60% | [5] |
| KR-12-a5 | RAW 264.7 | LPS | NO, TNF-α, IL-6, MCP-1 | Not specified | Significant inhibition | [6] |
| KR-12-3 | RAW 264.7 | LPS | IL-6 | Not specified | Suppression | [2] |
| Myristoylated KR-12 | In vitro | LPS | Not specified | Not specified | Effective reduction | [7] |
| cysKR12-CNF | RAW 264.7 | LPS (10 ng/mL) | TNF-α | 250 µg/mL | 70% | [8] |
| N3KR12-CNF | RAW 264.7 | LPS (10 ng/mL) | TNF-α | 500 µg/mL | 90% | [8] |
Table 2: Effects of KR-12 Analogs on Macrophage and Dendritic Cell Phenotypes
| Peptide/Analog | Cell Type | Effect | Marker(s) | Observation | Reference |
| KR-12-a5 | RAW 264.7 | Anti-inflammatory | iNOS, TNF-α | Suppression of mRNA expression | [5][9] |
| Unspecified KR-12 | Human Monocyte-Derived Macrophages | M2-like Polarization | CD163 | Upregulation | [10] |
| Unspecified KR-12 | Human Monocyte-Derived Macrophages | M1 Marker Downregulation | CD86 | Downregulation | [10] |
| Unspecified KR-12 | Dendritic Cells | Modulation of Maturation | CD80, CD83 | Upregulation | [2][11] |
Key Signaling Pathways in Immunomodulation
The immunomodulatory effects of KR-12 are mediated through its interaction with key signaling pathways involved in the inflammatory response. These pathways include the Toll-like receptor (TLR) signaling cascade, the MAP kinase pathway, and the NF-κB signaling pathway.
Toll-like Receptor (TLR) Signaling
KR-12 can modulate TLR signaling, particularly in response to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). By binding to LPS, KR-12 can neutralize its pro-inflammatory effects, thereby preventing the activation of downstream signaling cascades that lead to the production of inflammatory cytokines.[2]
MAP Kinase and NF-κB Signaling
KR-12 and its analogs have been shown to suppress the phosphorylation of key MAP kinases such as p38 and JNK, which are crucial for the production of pro-inflammatory cytokines.[12] Furthermore, by inhibiting the degradation of IκBα, KR-12 can prevent the nuclear translocation of the p65 subunit of NF-κB, a master regulator of inflammatory gene expression.
References
- 1. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD83 is preformed inside monocytes, macrophages and dendritic cells, but it is only stably expressed on activated dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Design for Antimicrobial and Immunomodulatory Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel hybrid peptide composed of LfcinB6 and KR-12-a4 with enhanced antimicrobial, anti-inflammatory and anti-biofilm activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fabrication of KR-12 peptide-containing hyaluronic acid immobilized fibrous eggshell membrane effectively kills multi-drug-resistant bacteria, promotes angiogenesis and accelerates re-epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Turning cationic antimicrobial peptide KR-12 into self-assembled nanobiotics with potent bacterial killing and LPS neutralizing activities - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. KR-12 Derivatives Endow Nanocellulose with Antibacterial and Anti-Inflammatory Properties: Role of Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel hybrid peptide composed of LfcinB6 and KR-12-a4 with enhanced antimicrobial, anti-inflammatory and anti-biofilm activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Immunomodulatory peptides: new therapeutic horizons for emerging and re-emerging infectious diseases [frontiersin.org]
- 11. Immunological characteristics of dendritic cells marker CD83 in flounder (Paralichthys olivaceus) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. h-h-c.com [h-h-c.com]
Biotinyl-KR-12 (Human): A Technical Guide to its Antimicrobial Spectrum and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-KR-12 is a biotinylated derivative of KR-12, the shortest active fragment of the human cathelicidin (B612621) antimicrobial peptide, LL-37.[1][2] LL-37 and its fragments, including KR-12, are crucial components of the innate immune system, exhibiting a broad spectrum of antimicrobial activity against various pathogens.[1][3] KR-12, a 12-residue peptide (KRIVQRIKDFLR-NH2), is of particular interest due to its potent antimicrobial properties, lower cytotoxicity, and reduced synthesis cost compared to the full-length LL-37 peptide.[4][5] This technical guide provides an in-depth overview of the antimicrobial spectrum of KR-12 and its analogs, serving as a reference for the potential activity of Biotinyl-KR-12. It includes quantitative data from various studies, detailed experimental protocols for antimicrobial susceptibility testing of cationic peptides, and diagrams illustrating its mechanism of action.
Note on Biotinylation: While biotinylation is a common method for labeling and detection of peptides, the specific quantitative antimicrobial activity data for Biotinyl-KR-12 is not extensively available in the reviewed literature. The data presented here is for the unmodified KR-12 peptide and its other analogs. The addition of a biotin (B1667282) molecule may influence the peptide's physicochemical properties and, consequently, its antimicrobial potency. Therefore, experimental validation of the antimicrobial spectrum of Biotinyl-KR-12 is highly recommended.
Antimicrobial Spectrum of KR-12 and its Analogs
The antimicrobial activity of KR-12 and its derivatives has been evaluated against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of KR-12 and its Analogs (MIC in µM)
| Microorganism | KR-12 | KR-12-a4 | Lf-KR (Hybrid Peptide) | C8-KR12-NH2 (Lipopeptide) | Reference |
| Gram-Negative Bacteria | |||||
| Escherichia coli | 2.5 | 4-8 | 4-8 | - | [3][6] |
| Pseudomonas aeruginosa | 10 | 4-8 | 4-8 | - | [3][6] |
| Klebsiella pneumoniae | - | - | - | 4 | [4] |
| Gram-Positive Bacteria | |||||
| Staphylococcus aureus | >80 | 4-8 | 4-8 | 2 | [3][6] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | - | - | - | 4 | [1] |
| Enterococcus faecium | - | - | - | 8 | [4] |
| Streptococcus mutans | 31.25-7.8 (µg/mL) | - | - | - | [7] |
| Fungi | |||||
| Candida albicans | - | - | - | 16 | [5] |
| Candida glabrata | - | - | - | 16 | [5] |
| Candida tropicalis | - | - | - | 16 | [5] |
| Candida lipolytica | - | - | - | 8 | [5] |
Note: MIC values can vary between studies due to different experimental conditions. The data for KR-12 against S. aureus shows variability in the literature, with some studies reporting higher MICs.
Mechanism of Action
The primary mechanism of action for KR-12, like other cationic antimicrobial peptides, involves the disruption of the microbial cell membrane.[1] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1]
Following the initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and depolarization.[3][8] This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell death. Several models have been proposed for this process, including the "carpet" model, where the peptides accumulate on the membrane surface before disrupting it.[4]
Caption: Mechanism of action of the KR-12 peptide on bacterial cells.
Experimental Protocols
Accurate determination of the antimicrobial activity of cationic peptides like KR-12 requires specific modifications to standard protocols to avoid underestimation of their potency.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Test microorganism (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[9]
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[9][10]
-
Sterile polypropylene tubes[9]
-
Biotinyl-KR-12 peptide stock solution
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[9][10]
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]
-
-
Preparation of Peptide Dilutions:
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.[9]
-
Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.
-
Include a growth control well (bacteria without peptide) and a sterility control well (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Caption: Workflow for the broth microdilution assay to determine the MIC.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of a peptide over time.
Materials:
-
Same as for Broth Microdilution Assay
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Preparation:
-
Prepare a logarithmic-phase bacterial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh MHB.[9]
-
Prepare tubes with the bacterial suspension and different concentrations of the Biotinyl-KR-12 peptide (e.g., 1x, 2x, and 4x the MIC).
-
Include a growth control without peptide.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.[9]
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each peptide concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[9]
-
Conclusion
KR-12, the core antimicrobial fragment of human cathelicidin LL-37, demonstrates a potent and broad-spectrum antimicrobial activity against a variety of clinically relevant pathogens. Its mechanism of action, centered on the rapid disruption of microbial membranes, makes it a promising candidate for the development of novel anti-infective agents. While this guide provides a comprehensive overview of the antimicrobial profile of KR-12 and its analogs, it is essential to experimentally determine the specific activity of Biotinyl-KR-12 to account for any potential effects of the biotin modification. The detailed protocols provided herein offer a standardized approach for the accurate in vitro assessment of the antimicrobial efficacy of this and other cationic peptides.
References
- 1. Fabrication of KR-12 peptide-containing hyaluronic acid immobilized fibrous eggshell membrane effectively kills multi-drug-resistant bacteria, promotes angiogenesis and accelerates re-epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning cationic antimicrobial peptide KR-12 into self-assembled nanobiotics with potent bacterial killing and LPS neutralizing activities - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. A novel hybrid peptide composed of LfcinB6 and KR-12-a4 with enhanced antimicrobial, anti-inflammatory and anti-biofilm activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Functionalization of Bacterial Cellulose with the Antimicrobial Peptide KR-12 via Chimerical Cellulose-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Application Notes and Protocols for Biotinyl-KR-12 Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Biotinyl-KR-12 in pull-down assays to identify and characterize interacting proteins. This technique is a powerful tool for elucidating the molecular mechanisms of KR-12, a bioactive peptide derived from the human cathelicidin (B612621) LL-37, and for discovering potential drug targets.
Introduction
The pull-down assay is a versatile affinity purification method used to isolate proteins that bind to a specific "bait" molecule. In this context, Biotinyl-KR-12 serves as the bait to capture its interacting partners ("prey") from a complex biological sample, such as a cell lysate. The strong and specific interaction between biotin (B1667282) and streptavidin is exploited to immobilize the bait on a solid support (e.g., agarose (B213101) or magnetic beads), facilitating the separation of the bait-prey complexes from the rest of the sample. Subsequent analysis of the captured proteins, typically by mass spectrometry or Western blotting, can reveal the protein interaction network of KR-12.
KR-12, the shortest antimicrobial peptide fragment of LL-37, is known for its antimicrobial and immunomodulatory activities.[1][2][3][4] Identifying its protein interactors can provide crucial insights into its signaling pathways and cellular functions. Biotinylation of KR-12 allows for its use as a probe in these powerful affinity-based assays.[5]
Principle of the Assay
The Biotinyl-KR-12 pull-down assay is based on the high-affinity interaction between biotin and streptavidin.[6] The biotinylated KR-12 peptide is first incubated with streptavidin-coated beads, allowing for its immobilization. These "baited" beads are then incubated with a cell lysate containing potential interacting proteins. Proteins that bind to KR-12 will be captured on the beads. After a series of washes to remove non-specifically bound proteins, the captured proteins are eluted from the beads and identified by downstream analysis methods.
Experimental Workflow
The overall workflow for a Biotinyl-KR-12 pull-down assay is depicted below.
Caption: Workflow of the Biotinyl-KR-12 Pull-Down Assay.
Detailed Experimental Protocols
This section provides a comprehensive protocol for performing a pull-down assay using Biotinyl-KR-12.
Materials and Reagents
| Reagent/Material | Suggested Supplier | Catalog Number |
| Biotinyl-KR-12 | Custom Peptide Synthesis | N/A |
| Streptavidin Agarose Beads | Thermo Fisher Scientific | 20349 |
| Lysis Buffer (e.g., RIPA) | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Wash Buffer (e.g., PBS-T) | Standard Lab Supply | N/A |
| Elution Buffer | Standard Lab Supply | N/A |
| SDS-PAGE Gels | Bio-Rad | Various |
| Coomassie Stain or Silver Stain Kit | Thermo Fisher Scientific | 24590, 24612 |
| Control Biotinylated Peptide | Custom Peptide Synthesis | N/A |
Protocol Steps
1. Preparation of Cell Lysate
a. Culture cells of interest to ~80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cleared lysate) to a new tube. This is the "prey" sample. h. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Immobilization of Biotinyl-KR-12
a. Resuspend the streptavidin agarose bead slurry. b. Transfer an appropriate amount of beads (e.g., 50 µL of 50% slurry) to a microcentrifuge tube. c. Wash the beads three times with 1 mL of wash buffer (e.g., PBS with 0.1% Tween-20). Centrifuge at 1,000 x g for 1 minute between washes and discard the supernatant. d. After the final wash, resuspend the beads in 500 µL of binding buffer (e.g., PBS). e. Add Biotinyl-KR-12 to the beads at a concentration to be optimized (a starting point is 1-10 µg). f. For a negative control, use a scrambled biotinylated peptide or biotin alone. g. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated peptide to bind to the streptavidin beads. h. Centrifuge the beads and discard the supernatant. i. Wash the beads three times with wash buffer to remove any unbound peptide.
3. Pull-Down of Interacting Proteins
a. Add the cleared cell lysate (e.g., 1 mg of total protein) to the beads with immobilized Biotinyl-KR-12. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. This allows the "prey" proteins to bind to the "bait." c. Centrifuge the beads at 1,000 x g for 1 minute and collect the supernatant. This is the "flow-through" fraction, which can be saved for analysis. d. Wash the beads extensively (3-5 times) with 1 mL of ice-cold wash buffer to remove non-specifically bound proteins.[7]
4. Elution of Bound Proteins
a. After the final wash, remove all supernatant. b. Elute the bound proteins by adding 50 µL of 1X SDS-PAGE sample buffer to the beads. c. Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads. d. Centrifuge at 14,000 x g for 1 minute to pellet the beads. e. Carefully collect the supernatant, which contains the eluted proteins.
Downstream Analysis
1. SDS-PAGE and Staining
a. Load the eluted protein samples, along with the input and flow-through fractions, onto an SDS-PAGE gel. b. Run the gel according to standard procedures. c. Stain the gel with Coomassie Blue or a more sensitive silver stain to visualize the protein bands. d. Compare the protein bands in the Biotinyl-KR-12 pull-down lane with the negative control lane. Unique bands in the experimental lane represent potential interacting proteins.
2. Western Blotting
a. If a specific interacting protein is suspected, perform a Western blot using an antibody against that protein. b. Transfer the proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with the primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). d. Detect the protein of interest using a chemiluminescent substrate.
3. Mass Spectrometry
a. For unbiased identification of all interacting proteins, the entire protein band or the entire eluted sample can be analyzed by mass spectrometry. b. The protein sample is subjected to in-gel or in-solution digestion with trypsin. c. The resulting peptides are analyzed by LC-MS/MS. d. The peptide fragmentation data is used to identify the proteins present in the sample by searching against a protein database.
Data Presentation
Quantitative data from mass spectrometry analysis can be summarized in a table to compare the abundance of proteins identified in the Biotinyl-KR-12 pull-down versus the negative control.
| Protein ID | Gene Name | Biotinyl-KR-12 (Spectral Counts) | Negative Control (Spectral Counts) | Fold Change |
| P12345 | GENE1 | 150 | 5 | 30 |
| Q67890 | GENE2 | 125 | 2 | 62.5 |
| ... | ... | ... | ... | ... |
Potential Signaling Pathway Involvement
Based on identified interactors, a hypothetical signaling pathway involving KR-12 can be constructed. For instance, if KR-12 is found to interact with proteins involved in a known signaling cascade, a diagram can be created to visualize this interaction. As KR-12 has been shown to promote osteogenic differentiation through the BMP/SMAD pathway, a pull-down assay could potentially identify direct interactors within this pathway.[4]
Caption: Hypothetical Signaling Pathway of KR-12.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background | Insufficient washing; Non-specific binding to beads | Increase the number and stringency of wash steps; Pre-clear the lysate with unconjugated beads. |
| No or low yield of prey protein | Weak or transient interaction; Incorrect buffer conditions | Optimize incubation time and temperature; Adjust salt and detergent concentrations in buffers. |
| Bait protein not immobilized | Inefficient biotinylation | Verify biotinylation of the peptide using a dot blot or mass spectrometry. |
| Contamination with abundant proteins | Non-specific binding of highly abundant cellular proteins | Increase detergent concentration in lysis and wash buffers; Perform a pre-clearing step. |
By following these detailed protocols and application notes, researchers can effectively utilize Biotinyl-KR-12 as a tool to unravel its protein interaction landscape and gain deeper insights into its biological functions.
References
- 1. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipidated Analogs of the LL-37-Derived Peptide Fragment KR12—Structural Analysis, Surface-Active Properties and Antimicrobial Activity [mdpi.com]
- 4. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Binding Targets of a Pyrrole-Imidazole Polyamide KR12 in the LS180 Colorectal Cancer Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapsewaves.com [synapsewaves.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Biotinyl-KR-12 Peptide-Protein Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human cathelicidin (B612621) peptide LL-37 and its minimal antimicrobial fragment, KR-12 (KRIVQRIKDFLR), are subjects of intense research due to their multifaceted roles in innate immunity, inflammation, and cellular signaling. KR-12, a 12-residue peptide, has been shown to not only possess antimicrobial properties but also to influence host cell processes, including osteogenic differentiation through the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[1][2][3][4] Understanding the direct interactions between KR-12 and its protein targets is crucial for elucidating its mechanisms of action and for the development of novel therapeutics.
This document provides detailed protocols for studying the binding of biotinylated KR-12 (Biotinyl-KR-12) to target proteins using three common and robust techniques: Biotinylated Peptide Pull-Down Assay, Surface Plasmon Resonance (SPR), and Enzyme-Linked Immunosorbent Assay (ELISA). A biotin (B1667282) tag on the KR-12 peptide allows for its effective capture and detection, facilitating the identification and characterization of its binding partners.
Data Presentation: Illustrative Quantitative Results
The following tables summarize representative quantitative data that could be obtained from the described experimental protocols. This data is for illustrative purposes to demonstrate how results can be presented and compared.
Table 1: Biotinylated Peptide Pull-Down Assay Results
| Target Protein | Biotinyl-KR-12 Pulldown (Relative Abundance) | Biotin Control Pulldown (Relative Abundance) | Fold Enrichment |
| BMPR1A | +++ | - | High |
| ALK3 | +++ | - | High |
| GAPDH | - | - | None |
Relative abundance can be quantified by densitometry of Western blot bands or by spectral counting in mass spectrometry.
Table 2: Surface Plasmon Resonance (SPR) Kinetic Analysis
| Analyte (Protein) | Ligand (Biotinyl-KR-12) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |
| BMPR1A | Immobilized Biotinyl-KR-12 | 1.5 x 10⁵ | 2.3 x 10⁻³ | 15.3 |
| ALK3 | Immobilized Biotinyl-KR-12 | 1.2 x 10⁵ | 3.1 x 10⁻³ | 25.8 |
| Negative Control (BSA) | Immobilized Biotinyl-KR-12 | No significant binding | No significant binding | N/A |
Table 3: Enzyme-Linked Immunosorbent Assay (ELISA) Binding Data
| Coated Protein | Biotinyl-KR-12 Concentration (nM) | Absorbance (OD 450nm) |
| BMPR1A | 0 | 0.052 |
| 10 | 0.234 | |
| 50 | 0.876 | |
| 100 | 1.543 | |
| 200 | 1.987 | |
| BSA (Control) | 200 | 0.058 |
Experimental Protocols
Biotinylated Peptide Pull-Down Assay
This protocol is designed to identify proteins from a cell lysate that bind to Biotinyl-KR-12.
Materials:
-
Biotinyl-KR-12 peptide and a biotin-only control.
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin.
-
Cell lysate from cells of interest.
-
Binding Buffer: 1X PBS, 0.1% NP-40.
-
Wash Buffer: Binding buffer with 150 mM NaCl.
-
Elution Buffer: 2X SDS-PAGE sample buffer.
-
Protease and phosphatase inhibitors.
Procedure:
-
Bead Preparation: Resuspend streptavidin beads in binding buffer. Wash the beads three times with binding buffer, using a magnetic rack or centrifugation to pellet the beads between washes.
-
Peptide Immobilization: Incubate the washed beads with Biotinyl-KR-12 or biotin control (typically 10-50 µg of peptide per 50 µL of bead slurry) for 1-2 hours at 4°C with gentle rotation.
-
Blocking: Wash the peptide-coated beads three times with binding buffer to remove unbound peptide.
-
Protein Binding: Add cell lysate (containing protease and phosphatase inhibitors) to the peptide-coated beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.
-
Elution: After the final wash, add elution buffer to the beads and boil at 95-100°C for 5-10 minutes to release the bound proteins.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies against suspected target proteins. For unbiased identification of binding partners, mass spectrometry can be employed.[5][6][7]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[8]
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated sensor chip).
-
Biotinyl-KR-12 peptide.
-
Purified recombinant target protein.
-
Running Buffer: HBS-EP+ (or similar, optimized for the specific interaction).
-
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.5).
Procedure:
-
Chip Preparation: Equilibrate the streptavidin sensor chip with running buffer.
-
Ligand Immobilization: Inject a solution of Biotinyl-KR-12 over the sensor chip surface to allow for its capture by the immobilized streptavidin. Aim for a low immobilization level to avoid mass transport limitations. A control flow cell should be prepared without the peptide.
-
Analyte Injection: Inject a series of concentrations of the purified target protein (analyte) over the sensor chip surface at a constant flow rate.
-
Association and Dissociation: Monitor the binding (association) and subsequent unbinding (dissociation) in real-time by measuring the change in the refractive index at the sensor surface.
-
Regeneration: After each analyte injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: Subtract the signal from the control flow cell. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[9][10]
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a direct ELISA to quantify the binding of Biotinyl-KR-12 to an immobilized protein.[11]
Materials:
-
96-well high-binding microplate.
-
Purified recombinant target protein and a negative control protein (e.g., BSA).
-
Biotinyl-KR-12 peptide.
-
Coating Buffer: 50 mM Sodium Carbonate, pH 9.6.
-
Blocking Buffer: 1% BSA in PBS.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop Solution (e.g., 2N H₂SO₄).
Procedure:
-
Protein Coating: Coat the wells of the microplate with the purified target protein (1-10 µg/mL in coating buffer) overnight at 4°C. Coat control wells with a non-interacting protein like BSA.
-
Blocking: Wash the plate twice with wash buffer. Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Peptide Binding: Wash the plate twice with wash buffer. Add serial dilutions of Biotinyl-KR-12 to the wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate three times with wash buffer. Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Development: Wash the plate five times with wash buffer. Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of bound Biotinyl-KR-12.[12][13]
Visualizations
Signaling Pathway
Caption: KR-12 interaction with BMPRII initiates the BMP/SMAD signaling cascade.
Experimental Workflows
Caption: Workflow for Biotinylated Peptide Pull-Down Assay.
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Caption: Workflow for Enzyme-Linked Immunosorbent Assay (ELISA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [SPR detection of affinity of antibacterial peptides in bactericidal/permeability-increasing protein domain for endotoxin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Item - Direct Detection of Biotinylated Proteins by Mass Spectrometry - American Chemical Society - Figshare [acs.figshare.com]
- 13. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Biotinyl-KR-12 in Affinity Chromatography: Unlocking a Versatile Tool for Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-KR-12 is a biotinylated derivative of KR-12, the smallest antimicrobial peptide fragment of the human cathelicidin (B612621) LL-37. KR-12, with the sequence KRIVQRIKDFLR, retains significant biological activity, primarily targeting and disrupting bacterial membranes.[1][2][3] Its functions also extend to immunomodulation and promoting osteogenic differentiation, suggesting interactions with eukaryotic cellular components as well.[4][5] The covalent attachment of biotin (B1667282) to the KR-12 peptide provides a powerful handle for affinity-based applications, most notably affinity chromatography. This allows for the specific capture and isolation of molecules that interact with the KR-12 peptide, opening avenues for target identification, interaction analysis, and purification of binding partners.
This application note provides a detailed overview and experimental protocols for the use of Biotinyl-KR-12 in affinity chromatography for the isolation and study of its binding partners from various biological samples, including bacterial lysates and eukaryotic cell extracts.
Principle of Biotinyl-KR-12 Affinity Chromatography
Affinity chromatography is a powerful technique that separates molecules based on a specific and reversible binding interaction between a ligand (in this case, Biotinyl-KR-12) and its binding partner (the target molecule). The biotin tag on the KR-12 peptide allows for its immobilization onto a solid support matrix that is pre-conjugated with streptavidin or avidin. The extremely high affinity of the biotin-streptavidin interaction ensures stable and efficient immobilization of the peptide.
When a complex biological sample, such as a cell lysate, is passed over this affinity matrix, molecules that specifically bind to the KR-12 peptide are captured and retained on the column. Unbound molecules are washed away. Subsequently, the captured binding partners can be eluted from the column by changing the buffer conditions to disrupt the KR-12/target interaction, allowing for their collection and further analysis.
Applications
The application of Biotinyl-KR-12 in affinity chromatography can be broadly categorized as follows:
-
Identification of Bacterial Binding Partners: Given KR-12's primary role as an antimicrobial peptide that interacts with bacterial membranes, Biotinyl-KR-12 can be used to isolate and identify specific bacterial membrane proteins, lipids, or other cell wall components that it binds to. This is crucial for understanding its detailed mechanism of action.
-
Exploring Eukaryotic Cell Interactions: KR-12 has been shown to influence signaling pathways in eukaryotic cells, such as the BMP/SMAD pathway in osteoblasts.[4] Biotinyl-KR-12 affinity chromatography can be employed to pull down and identify cell surface receptors or other proteins involved in these signaling events.
-
"Pull-Down" Assays for Novel Target Discovery: This technique is a valuable tool for identifying previously unknown binding partners of KR-12 in various biological contexts. By incubating Biotinyl-KR-12 with a complex protein mixture and then capturing the complexes, novel interacting proteins can be isolated and subsequently identified using techniques like mass spectrometry.
-
Drug Discovery and Development: By understanding the molecular targets of KR-12, new antimicrobial or immunomodulatory drugs can be designed. Biotinyl-KR-12 can be used in screening assays to identify small molecules that disrupt the interaction between KR-12 and its target.
Data Presentation
Quantitative data from affinity chromatography experiments are crucial for assessing the efficiency and reproducibility of the purification. The following tables provide a template for summarizing key experimental results.
Table 1: Binding Capacity of Streptavidin Resin for Biotinyl-KR-12
| Parameter | Value | Units |
| Amount of Streptavidin Resin | mg or ml | |
| Concentration of Biotinyl-KR-12 | µg/ml | |
| Amount of Biotinyl-KR-12 Loaded | µg | |
| Amount of Unbound Biotinyl-KR-12 | µg | |
| Binding Capacity | µg/mg or µg/ml |
Table 2: Purification of KR-12 Binding Protein(s)
| Purification Step | Total Protein (mg) | Target Protein Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 100 | 1 | |||
| Flow-through | |||||
| Wash Fractions | |||||
| Elution Fractions |
Experimental Protocols
Protocol 1: Immobilization of Biotinyl-KR-12 onto Streptavidin-Agarose Resin
Materials:
-
Biotinyl-KR-12 peptide
-
Streptavidin-Agarose resin (or magnetic beads)
-
Binding/Wash Buffer 1 (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Microcentrifuge tubes or chromatography column
-
End-over-end rotator
Procedure:
-
Resin Preparation: Resuspend the streptavidin-agarose resin by inverting the bottle. Transfer the required amount of slurry to a microcentrifuge tube.
-
Resin Equilibration: Pellet the resin by centrifugation (500 x g for 1 minute) and discard the supernatant. Wash the resin twice with 10 bed volumes of Binding/Wash Buffer 1.
-
Biotinyl-KR-12 Binding: Dissolve the Biotinyl-KR-12 peptide in Binding/Wash Buffer 1 to a final concentration of 0.1-1 mg/ml.
-
Immobilization: Add the Biotinyl-KR-12 solution to the equilibrated streptavidin resin. Incubate for 1-2 hours at room temperature with gentle end-over-end rotation.
-
Removal of Unbound Peptide: Pellet the resin by centrifugation and collect the supernatant. This fraction contains the unbound peptide and can be used to calculate the binding efficiency.
-
Washing: Wash the resin three times with 10 bed volumes of Binding/Wash Buffer 1 to remove any non-specifically bound peptide. The Biotinyl-KR-12-coupled resin is now ready for use.
Protocol 2: Affinity Pull-Down of KR-12 Interacting Proteins
Materials:
-
Biotinyl-KR-12-coupled resin (from Protocol 1)
-
Control streptavidin resin (without Biotinyl-KR-12)
-
Cell or bacterial lysate
-
Lysis Buffer (should be optimized for the target protein, e.g., RIPA buffer with protease inhibitors)
-
Binding/Wash Buffer 2 (e.g., PBS with 0.1% Tween-20, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5; or a high salt buffer like 1 M NaCl in PBS)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE loading buffer
Procedure:
-
Lysate Preparation: Prepare a cell or bacterial lysate using an appropriate lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris.
-
Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, incubate the clarified lysate with control streptavidin resin for 1 hour at 4°C. Pellet the resin and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Binding of Target Proteins: Add the pre-cleared lysate to the Biotinyl-KR-12-coupled resin. As a negative control, also add lysate to the control streptavidin resin. Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.
-
Washing: Pellet the resin by centrifugation and discard the supernatant (flow-through). Wash the resin three to five times with 10 bed volumes of Binding/Wash Buffer 2.
-
Elution: Add 1-2 bed volumes of Elution Buffer to the resin and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Collection and Neutralization: Pellet the resin and carefully collect the supernatant (eluate). If using a low pH elution buffer, immediately neutralize the eluate by adding Neutralization Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting. For identification of unknown proteins, the eluted sample can be subjected to mass spectrometry analysis.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for affinity purification using Biotinyl-KR-12.
Logical Relationship for Target Identification
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. molecularcloud.org [molecularcloud.org]
- 3. researchgate.net [researchgate.net]
- 4. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Identifying Cellular Binding Partners of Biotinyl-KR-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR-12 is the smallest active fragment of the human cathelicidin (B612621) antimicrobial peptide LL-37, comprising residues 18-29 (KRIVQRIKDFLR).[1][2][3] It retains significant biological activity, including broad-spectrum antimicrobial effects and modulation of host cell processes such as osteogenic differentiation.[1][2][4] The diverse activities of KR-12 suggest that it may interact with specific cellular components to elicit its effects. Biotinylation of KR-12 provides a powerful tool for the identification of its direct cellular binding partners, thereby elucidating its mechanism of action and opening avenues for therapeutic development.
This document provides detailed application notes and protocols for the use of Biotinyl-KR-12 in pull-down assays to identify and characterize its cellular interactome.
Principle
The core principle of this application is the high-affinity interaction between biotin (B1667282) and streptavidin (or its derivatives like NeutrAvidin). A biotin tag is covalently attached to the KR-12 peptide, creating "Biotinyl-KR-12." This tagged peptide is incubated with a cell lysate or a specific protein fraction. The Biotinyl-KR-12, along with any bound cellular proteins, is then captured using streptavidin-conjugated beads. After washing away non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry. This method allows for the sensitive and specific isolation of proteins that directly interact with KR-12.
Data Presentation
The following tables represent typical quantitative data that can be generated from the experiments described in this document.
Table 1: Quantitative Mass Spectrometry Analysis of Proteins Pulled Down with Biotinyl-KR-12
| Protein ID (UniProt) | Gene Symbol | Protein Name | Spectral Counts (Biotinyl-KR-12) | Spectral Counts (Control) | Fold Change | p-value |
| P01106 | BMP2 | Bone morphogenetic protein 2 | 152 | 5 | 30.4 | <0.001 |
| Q13485 | SMAD1 | Mothers against decapentaplegic homolog 1 | 128 | 3 | 42.7 | <0.001 |
| P42574 | ACVR1 | Activin receptor type-1 | 95 | 2 | 47.5 | <0.001 |
| Q9Y6K9 | TLR4 | Toll-like receptor 4 | 78 | 4 | 19.5 | <0.01 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 250 | 245 | 1.02 | >0.05 |
This table provides an example of mass spectrometry data, highlighting potential interacting proteins based on their enrichment in the Biotinyl-KR-12 pull-down compared to a control (e.g., beads alone or biotinylated scrambled peptide).
Table 2: Validation of Binding Interactions by Co-Immunoprecipitation
| Bait Protein | Prey Protein | Co-IP Efficiency (%) |
| Biotinyl-KR-12 | BMP2 | 85 |
| Biotinyl-KR-12 | SMAD1 | 75 |
| Biotinyl-KR-12 | ACVR1 | 68 |
| Biotinyl-KR-12 | TLR4 | 55 |
| Biotinyl-KR-12 | ACTB (Negative Control) | <5 |
This table illustrates how the interactions identified by mass spectrometry can be validated and quantified using a secondary method like co-immunoprecipitation.
Experimental Protocols
Protocol 1: Preparation of Cell Lysate
-
Cell Culture: Culture human bone marrow mesenchymal stem cells (HBMSCs) or other relevant cell lines to 80-90% confluency.
-
Cell Harvest: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Incubation: Incubate on ice for 30 minutes with gentle agitation.
-
Centrifugation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: Use the lysate immediately or store at -80°C.
Protocol 2: Biotinyl-KR-12 Pull-Down Assay
-
Bead Preparation: Resuspend streptavidin-conjugated magnetic beads or agarose (B213101) beads in lysis buffer. Wash the beads three times with the lysis buffer.[5][6]
-
Peptide Immobilization: Add Biotinyl-KR-12 (and a biotinylated scrambled peptide as a negative control) to the washed beads. Incubate for 1 hour at 4°C with gentle rotation to allow the peptide to bind to the beads.
-
Blocking: Wash the peptide-bound beads three times with lysis buffer to remove unbound peptide.
-
Binding: Add 1-2 mg of cell lysate to the peptide-bound beads. Incubate for 4 hours to overnight at 4°C with gentle rotation to allow for protein binding.
-
Washing: Pellet the beads using a magnetic stand or centrifugation. Discard the supernatant. Wash the beads five times with wash buffer (lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding an elution buffer (e.g., 2x SDS-PAGE sample buffer) and boiling for 5-10 minutes. Alternatively, for mass spectrometry, use a compatible elution buffer like 0.1 M glycine, pH 2.5-3.0.[7]
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For comprehensive identification, proceed with mass spectrometry analysis.
Protocol 3: On-Bead Digestion for Mass Spectrometry
-
Reduction and Alkylation: After the final wash of the pull-down, resuspend the beads in a solution of 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate and incubate at 56°C for 30 minutes. Cool to room temperature and add 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate, then incubate in the dark for 20 minutes.
-
Digestion: Wash the beads with 50 mM ammonium bicarbonate. Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent.
-
Mass Spectrometry: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 4: Western Blotting for Validation
-
SDS-PAGE: Separate the eluted proteins from the pull-down assay on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a protein of interest identified by mass spectrometry (e.g., anti-BMP2 or anti-SMAD1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for identifying cellular binding partners of Biotinyl-KR-12.
Caption: Postulated BMP/SMAD signaling pathway activated by KR-12 in osteogenic differentiation.[1][2]
Caption: Logical relationship of experimental design for specific interactor identification.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High Background | Insufficient washing | Increase the number of wash steps or the stringency of the wash buffer (e.g., increase salt or detergent concentration). |
| Non-specific binding to beads | Pre-clear the lysate by incubating with beads alone before adding to the peptide-bound beads. | |
| No or Weak Signal | Inefficient protein binding | Optimize incubation time and temperature. Ensure the protein of interest is expressed in the cell lysate. |
| Elution is incomplete | Use a stronger elution buffer or increase the elution time/temperature. | |
| Biotin tag is inaccessible | Synthesize the peptide with the biotin tag at the opposite terminus or via a linker. | |
| Contaminating Proteins | Endogenously biotinylated proteins | These are expected contaminants and should be identified and excluded from the final list of interactors. |
| Keratin contamination | Use filtered pipette tips and work in a clean environment. |
Conclusion
The use of Biotinyl-KR-12 in conjunction with affinity purification and mass spectrometry is a robust method for identifying its cellular binding partners. The protocols and data presented here provide a framework for researchers to investigate the molecular mechanisms underlying the diverse biological activities of KR-12. The identification of novel interactors will not only enhance our understanding of its function but may also reveal new targets for therapeutic intervention.
References
- 1. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication of KR-12 peptide-containing hyaluronic acid immobilized fibrous eggshell membrane effectively kills multi-drug-resistant bacteria, promotes angiogenesis and accelerates re-epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotinylated peptide pull down assay [bio-protocol.org]
- 6. mdanderson.org [mdanderson.org]
- 7. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
Application Notes: Biotinyl-KR-12 as a Cellular Probe in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-KR-12 is a biotinylated derivative of KR-12, the smallest peptide fragment of the human cathelicidin (B612621) LL-37 that retains antimicrobial activity.[1][2] LL-37 and its fragments, like KR-12, are crucial components of the innate immune system, exhibiting a wide range of immunomodulatory and antimicrobial functions.[2][3] KR-12 is a 12-amino acid peptide (KRIVQRIKDFLR) that maintains the core amphipathic helical structure of LL-37.[1] The biotin (B1667282) tag allows for sensitive and specific detection using streptavidin-based conjugates in various applications, including immunofluorescence.
This document provides detailed application notes and protocols for utilizing Biotinyl-KR-12 as a probe to visualize its cellular binding sites and understand its biological interactions. KR-12 is known to interact with cell surface receptors and modulate key signaling pathways, such as the Formyl Peptide Receptor 2 (FPR2) and the Bone Morphogenetic Protein (BMP)/SMAD pathway.[1][4][5]
Key Signaling Pathways Involving KR-12 and LL-37
The parent peptide LL-37, and by extension its active fragment KR-12, can trigger diverse cellular responses by engaging with cell surface receptors. Understanding these pathways is crucial for interpreting immunofluorescence data.
1. Formyl Peptide Receptor 2 (FPR2) Signaling
FPR2 is a G-protein coupled receptor (GPCR) that binds to a variety of ligands, including LL-37, leading to either pro- or anti-inflammatory responses depending on the cellular context.[5][6] Upon activation, FPR2 initiates several downstream signaling cascades.[5][7]
2. BMP/SMAD Signaling Pathway
Studies have demonstrated that KR-12 can promote osteogenic differentiation in human bone marrow stem cells by activating the BMP/SMAD signaling pathway.[1][4] This involves the activation of BMP2 transcription, leading to the phosphorylation and nuclear translocation of SMAD proteins.[4]
Quantitative Data
While specific binding affinity data for Biotinyl-KR-12 in immunofluorescence is not widely published, its biological activity is often quantified by its antimicrobial efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) of KR-12 against various bacterial strains. These values indicate the peptide's potent biological activity.
Note: The optimal concentration for Biotinyl-KR-12 as an immunofluorescence probe must be determined empirically for each cell type and experimental condition, but will likely be in the low micromolar (µM) range.
| Peptide | Organism | Strain | MIC (µM) | Reference |
| KR-12 | Escherichia coli | - | 40 - 66 | [8] |
| KR-12 | Staphylococcus aureus (MRSA) | - | >264 | [8][9] |
| KR-12-a5 | S. aureus | ATCC 29213 | 2 - 64 | |
| KR-12-a5 | S. aureus (Clinical MRSA) | - | 2 - 8 | [10] |
Experimental Workflow and Protocols
The use of Biotinyl-KR-12 in immunofluorescence follows a standard indirect detection method. The biotinylated peptide binds to its cellular target, and this complex is then visualized by a fluorescently labeled streptavidin conjugate.
Workflow Diagram
Detailed Immunofluorescence Protocol
This protocol provides a general guideline for staining adherent cells. Optimization of incubation times, concentrations, and buffer compositions may be required for specific cell types and targets.
A. Materials and Reagents
-
Biotinyl-KR-12 (human)
-
Cells of interest cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (optional): 0.1-0.5% Triton™ X-100 in PBS
-
Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS
-
Fluorescently-labeled Streptavidin (e.g., Streptavidin-Alexa Fluor™ 488, Streptavidin-Cy3)
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
-
Microscope slides
B. Cell Preparation
-
Place sterile glass coverslips into the wells of a 12- or 24-well plate.
-
Seed cells onto the coverslips at an appropriate density to achieve 60-80% confluency at the time of staining.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they are ready for the experiment.
C. Staining Procedure
-
Aspirate the culture medium and gently wash the cells twice with PBS.[11]
-
Fixation: Add enough 4% PFA to cover the cells and incubate for 15-20 minutes at room temperature.[11]
-
Note: Methanol fixation can also be used but may not be suitable for all targets.[11]
-
-
Wash: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular components, add Permeabilization Buffer and incubate for 10-15 minutes at room temperature. If targeting only cell surface receptors, skip this step.[12]
-
Wash (if permeabilized): Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer to cover the cells and incubate for 30-60 minutes at room temperature. This step minimizes non-specific binding.[13]
-
Probe Incubation: Dilute Biotinyl-KR-12 in Blocking Buffer to the desired working concentration.
-
Optimization is critical. Start with a concentration range of 1-10 µM and perform a titration to find the optimal signal-to-noise ratio.
-
-
Aspirate the blocking buffer and add the diluted Biotinyl-KR-12 solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Aspirate the probe solution and wash the cells three times with PBS for 5 minutes each.
-
Detection: Dilute the fluorescently-labeled streptavidin conjugate in Blocking Buffer according to the manufacturer's recommendation (typically 1-5 µg/mL).[14]
-
Aspirate the wash buffer and add the diluted streptavidin solution. Incubate for 45-60 minutes at room temperature, protected from light.[13][14]
-
Wash: Aspirate the streptavidin solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Carefully remove the coverslip from the well, wick away excess buffer, and mount it cell-side down onto a drop of antifade mounting medium on a microscope slide.
-
Sealing: Seal the edges of the coverslip with clear nail polish and allow it to dry. Store slides at 4°C, protected from light.
D. Image Acquisition
-
Visualize the slides using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophore (e.g., FITC/Alexa Fluor™ 488, TRITC/Cy3) and DAPI.
-
Acquire images using consistent settings (e.g., laser power, exposure time, gain) across all experimental and control samples for accurate comparison.
-
Always include a negative control (cells incubated with fluorescent streptavidin alone, without the Biotinyl-KR-12 probe) to assess background fluorescence.
References
- 1. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabrication of KR-12 peptide-containing hyaluronic acid immobilized fibrous eggshell membrane effectively kills multi-drug-resistant bacteria, promotes angiogenesis and accelerates re-epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genemedics.com [genemedics.com]
- 4. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. li02.tci-thaijo.org [li02.tci-thaijo.org]
- 11. biotium.com [biotium.com]
- 12. wang.ucsd.edu [wang.ucsd.edu]
- 13. Immunofluorescence with biotinylated antibodies (Stukenberg lab) - XenWiki [wiki.xenbase.org]
- 14. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Biotinyl-KR-12 in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of Biotinyl-KR-12, a biotinylated derivative of the human cathelicidin (B612621) antimicrobial peptide fragment KR-12. These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are utilizing peptide synthesis for their research.
Introduction to Biotinyl-KR-12
KR-12 is the smallest fragment of the human antimicrobial peptide LL-37 that retains antibacterial activity.[1] Its sequence is KRIVQRIKDFLR.[1] The biotinylation of peptides like KR-12 at the N-terminus provides a powerful tool for various biomedical research applications. The high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin allows for the detection, purification, and immobilization of the peptide in a variety of assays. Biotinyl-KR-12 has the sequence {Biotinyl}-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg.
Biologically, KR-12 has been shown to promote the osteogenic differentiation of human bone marrow stem cells by stimulating the BMP/SMAD signaling pathway.[1] This pathway is crucial for bone formation and regeneration.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Biotinyl-KR-12 is provided in the table below.
| Property | Value | Reference |
| Sequence | {Biotinyl}-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg | MedChemExpress |
| Molecular Formula | C₈₁H₁₄₀N₂₆O₁₈S | MedChemExpress |
| Molecular Weight | 1798.21 g/mol | MedChemExpress |
| CAS Number | 2022956-47-2 | MedChemExpress |
Experimental Protocols
The following protocols are based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.
Materials and Reagents
| Material/Reagent | Grade/Purity | Recommended Supplier |
| Rink Amide Resin (100-200 mesh) | Synthesis Grade | Sigma-Aldrich, Novabiochem |
| Fmoc-protected Amino Acids | Synthesis Grade | Sigma-Aldrich, ChemPep |
| Biotin-NHS Ester | ≥95% | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |
| Oxyma Pure | Synthesis Grade | Sigma-Aldrich |
| Piperidine (B6355638) | Synthesis Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Acetonitrile (B52724) (ACN) | HPLC Grade | Fisher Scientific |
Protocol 1: Solid-Phase Synthesis of KR-12 Peptide
This protocol describes the manual synthesis of the KR-12 peptide on a 0.1 mmol scale using Rink Amide resin.
1. Resin Swelling:
- Place 0.1 mmol of Rink Amide resin in a reaction vessel.
- Add 10 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 10 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of DIC, and 3 equivalents of Oxyma Pure in DMF.
- Add the activation solution to the resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
- To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), repeat the coupling step.
4. Chain Elongation:
- Repeat steps 2 and 3 for each amino acid in the KR-12 sequence (Arg(Pbf), Leu, Phe, Asp(OtBu), Lys(Boc), Ile, Arg(Pbf), Gln(Trt), Val, Ile, Arg(Pbf), Lys(Boc)). Side-chain protecting groups are indicated in parentheses.
Protocol 2: N-Terminal Biotinylation
1. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 1, step 2 to expose the N-terminal amine of the lysine (B10760008) residue.
2. Biotinylation Reaction:
- Dissolve 2 equivalents of Biotin-NHS ester and 2 equivalents of DIPEA (N,N-Diisopropylethylamine) in DMF.
- Add the biotinylation solution to the resin.
- Agitate the reaction for 2-4 hours at room temperature.
- Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
- Dry the resin under vacuum.
Protocol 3: Cleavage and Deprotection
1. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
2. Peptide Cleavage:
- Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
3. Peptide Precipitation:
- Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.
- Centrifuge the mixture at 3000 rpm for 10 minutes.
- Decant the ether and wash the peptide pellet with cold diethyl ether twice.
- Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Analysis
1. Purification:
- Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
- A typical gradient is 5-60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
2. Analysis:
- Collect the fractions containing the purified peptide and confirm the molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
- Assess the purity of the final product by analytical RP-HPLC.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the synthesis of Biotinyl-KR-12. Actual results may vary depending on the specific synthesis conditions and equipment used.
| Parameter | Typical Value |
| Crude Peptide Yield | 70-85% |
| Purity after HPLC | >95% |
| Observed Mass (M+H)⁺ | ~1799.2 Da |
Visualizations
Experimental Workflow
Caption: Solid-Phase Peptide Synthesis Workflow for Biotinyl-KR-12.
BMP/SMAD Signaling Pathway
KR-12 has been reported to promote osteogenic differentiation through the BMP/SMAD signaling pathway.[1] The following diagram illustrates a simplified canonical BMP/SMAD signaling cascade.
Caption: Simplified BMP/SMAD Signaling Pathway Activated by KR-12.
References
Application Notes and Protocols for Biotinyl-KR-12 in Peptide-Lipid Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinyl-KR-12 is a biotinylated derivative of KR-12, a 12-amino acid antimicrobial peptide (AMP) derived from human cathelicidin (B612621) LL-37. KR-12 represents the smallest active fragment of LL-37 and exhibits potent antimicrobial activity against a range of pathogens.[1] The mechanism of action for KR-12, like many AMPs, involves direct interaction with and disruption of bacterial cell membranes.[1] The peptide's cationic and amphipathic nature facilitates its binding to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG), leading to membrane permeabilization and cell death.[1]
The addition of a biotin (B1667282) tag to the N-terminus of KR-12 provides a powerful tool for researchers studying peptide-lipid interactions. The high-affinity interaction between biotin and streptavidin/avidin allows for the controlled immobilization of the peptide on various biosensor surfaces, facilitating detailed kinetic and mechanistic studies. This document provides detailed application notes and experimental protocols for utilizing Biotinyl-KR-12 in key biophysical assays to elucidate its interactions with lipid membranes.
Mechanism of KR-12 Interaction with Bacterial Membranes
The interaction of KR-12 with bacterial membranes is a multi-step process driven by electrostatic and hydrophobic forces. The positively charged residues (Lysine and Arginine) on the peptide are initially attracted to the anionic lipids prevalent in bacterial membranes.[1] Upon binding, the peptide is thought to adopt an alpha-helical structure, inserting into the lipid bilayer. This insertion disrupts the membrane integrity, leading to the formation of pores or other membrane defects, ultimately causing leakage of cellular contents and cell death.
Caption: Proposed mechanism of Biotinyl-KR-12 interaction with a bacterial lipid membrane.
Quantitative Data for KR-12 and its Analogs
| Peptide/Analog | Target Organism | MIC (µg/mL) | Reference |
| KR-12 | E. coli | 40-66 | [1] |
| KR-12 | S. aureus | >264 | [1] |
| C8-KR12-NH2 | E. faecium | 4 | [2] |
| C8-KR12-NH2 | S. aureus | 1-2 | [2] |
| C8-KR12-NH2 | K. pneumoniae | 4 | [2] |
| C8-KR12-NH2 | A. baumannii | 4 | [2] |
| C8-KR12-NH2 | P. aeruginosa | 4 | [2] |
| C10-KR12-NH2 | C. albicans | 4-8 | [3] |
| C12-KR12-NH2 | C. albicans | 2-4 | [3] |
| C14-KR12-NH2 | C. albicans | 1-4 | [3] |
Experimental Protocols
The biotin tag on Biotinyl-KR-12 is ideal for immobilization on streptavidin-coated surfaces, making it highly suitable for surface-sensitive techniques like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR measures the binding of an analyte (e.g., lipid vesicles) to a ligand (e.g., immobilized Biotinyl-KR-12) in real-time, allowing for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).
Caption: Workflow for studying Biotinyl-KR-12 and lipid interactions using SPR.
Protocol:
-
Reagent Preparation:
-
Running Buffer: Prepare a suitable buffer, e.g., HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4). Degas thoroughly.
-
Biotinyl-KR-12 Stock: Dissolve Biotinyl-KR-12 in the running buffer to a concentration of 10-50 µg/mL.
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) with desired lipid compositions (e.g., 100% POPC for zwitterionic control, and 7:3 POPC:POPG to mimic bacterial membranes) by extrusion. Resuspend the final liposome pellet in the running buffer to a stock concentration of 1-5 mM.
-
-
Immobilization of Biotinyl-KR-12:
-
Equilibrate a streptavidin-coated sensor chip with running buffer.
-
Inject the Biotinyl-KR-12 solution over one flow cell until the desired immobilization level is reached (e.g., 200-500 Resonance Units, RU). The other flow cell can be left unmodified to serve as a reference.
-
Wash with running buffer to remove any non-specifically bound peptide.
-
-
Kinetic Analysis:
-
Establish a stable baseline by flowing running buffer over both flow cells.
-
Inject a series of dilutions of the liposome suspension (e.g., from 1 µM to 500 µM) over the sensor surface for a defined period (e.g., 120-180 seconds) to monitor the association phase.
-
Switch back to flowing running buffer to monitor the dissociation phase for a defined period (e.g., 300-600 seconds).
-
After each cycle, regenerate the sensor surface using a short pulse of a suitable regeneration solution (e.g., 10-20 mM NaOH or 0.5% SDS), followed by stabilization with running buffer.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants.
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. This technique can monitor the formation of a supported lipid bilayer (SLB) and the subsequent interaction of Biotinyl-KR-12 with this bilayer, providing information on mass changes and the viscoelastic properties of the adlayer.
Caption: Workflow for QCM-D analysis of peptide-lipid bilayer interactions.
Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a suitable buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5). Degas thoroughly.
-
Biotinyl-KR-12 Stock: Dissolve Biotinyl-KR-12 in the buffer to a concentration of 10-100 µg/mL.
-
Liposome Preparation: Prepare SUVs with the desired lipid composition in the buffer at a concentration of 0.1-0.5 mg/mL.
-
-
SLB Formation and Peptide Interaction:
-
Clean a SiO2-coated QCM-D sensor with a UV/ozone cleaner.
-
Mount the sensor in the QCM-D chamber and establish a stable baseline with the buffer.
-
Introduce the liposome suspension into the chamber to allow for the formation of an SLB. This is typically characterized by a decrease in frequency of ~25 Hz and a low dissipation value (<1 x 10^-6).
-
Rinse with buffer to remove excess vesicles.
-
Inject the Biotinyl-KR-12 solution and monitor the changes in Δf and ΔD as the peptide interacts with the SLB.
-
Rinse again with buffer to remove unbound peptide.
-
-
Data Analysis:
-
Plot the changes in frequency (Δf) and dissipation (ΔD) over time.
-
The interaction of Biotinyl-KR-12 with the SLB will cause changes in Δf (indicating mass uptake) and ΔD (indicating changes in the viscoelastic properties of the layer). Membrane disruption often leads to a significant increase in ΔD and potentially a decrease in Δf (mass loss).
-
Use appropriate modeling software to quantify the changes in mass and viscoelasticity.
-
Liposome Leakage Assay
This assay measures the ability of Biotinyl-KR-12 to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Dye-Encapsulated Liposomes: Prepare large unilamellar vesicles (LUVs) by extrusion in the presence of a self-quenching concentration of a fluorescent dye, such as calcein (B42510) or 5(6)-carboxyfluorescein. Remove the unencapsulated dye by size-exclusion chromatography.
-
Biotinyl-KR-12 Stock: Prepare a stock solution of Biotinyl-KR-12 in the assay buffer.
-
Lysis Solution: 10% Triton X-100.
-
-
Leakage Measurement:
-
Dilute the dye-encapsulated liposomes in the assay buffer in a 96-well plate or a cuvette to a final lipid concentration of 25-50 µM.
-
Measure the baseline fluorescence (F0) using a fluorometer with appropriate excitation and emission wavelengths for the chosen dye.
-
Add varying concentrations of Biotinyl-KR-12 to the liposome suspension and monitor the increase in fluorescence (Ft) over time as the dye is released and de-quenched.
-
After the reaction reaches a plateau or at a defined endpoint, add the Triton X-100 solution to lyse all liposomes and measure the maximum fluorescence (F100).
-
-
Data Analysis:
-
Calculate the percentage of leakage at each time point or at the endpoint using the following formula: % Leakage = [(Ft - F0) / (F100 - F0)] * 100
-
Plot the percentage of leakage as a function of peptide concentration or time.
-
Conclusion
Biotinyl-KR-12 is a valuable tool for investigating the interactions of the antimicrobial peptide KR-12 with lipid membranes. The protocols provided herein for SPR, QCM-D, and liposome leakage assays offer a comprehensive approach to characterizing these interactions, from determining binding kinetics to assessing membrane disruption. While quantitative data for Biotinyl-KR-12 is not yet widely published, the data from its parent peptide, KR-12, and its analogs provide a strong foundation for designing and interpreting experiments. These studies will contribute to a deeper understanding of the mechanism of action of this important class of antimicrobial peptides and can aid in the development of novel therapeutic agents.
References
- 1. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidated Analogs of the LL-37-Derived Peptide Fragment KR12—Structural Analysis, Surface-Active Properties and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticandidal Activity of Lipopeptides Containing an LL-37-Derived Peptide Fragment KR12 [mdpi.com]
Detecting Biotinyl-KR-12 in Biological Samples: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Biotinyl-KR-12 in biological samples is crucial for pharmacokinetic studies, monitoring therapeutic efficacy, and understanding its mechanism of action. This document provides detailed application notes and experimental protocols for three common methods: Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry (MS), and Fluorescence-Based Assays.
Biotinyl-KR-12 is a synthetically modified version of KR-12, the smallest active fragment of the human cathelicidin (B612621) antimicrobial peptide LL-37.[1] The biotin (B1667282) tag allows for sensitive detection and purification due to its high-affinity interaction with streptavidin.[2] This document outlines methodologies for the robust detection of Biotinyl-KR-12 in various biological matrices such as plasma, serum, and cell culture supernatants.
Methods Overview and Data Presentation
The following table summarizes the quantitative performance characteristics of the described methods for the detection of biotinylated peptides. It is important to note that while these methods are applicable to Biotinyl-KR-12, the specific performance metrics may vary and require validation for this particular peptide.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Typical Dynamic Range | Throughput | Specificity |
| Competitive ELISA | Competition between free Biotinyl-KR-12 and a labeled biotin conjugate for binding to a limited number of streptavidin-coated wells. | 5.30 pg/mL (for small molecules)[1] | 17.07 pg/mL (for small molecules)[1] | 17.07 - 2376.22 pg/mL[1] | High | Moderate to High |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for specific identification and quantification. | 20 pg/mL (for PROTACs)[3] | 50 pg/mL (estimated) | 20 pg/mL - 1,000 ng/mL[3] | Medium | Very High |
| Fluorescence-Based Assay | Detection of the fluorescence signal from a fluorophore-conjugated streptavidin bound to Biotinyl-KR-12. | 0.09 nM (for streptavidin)[4] | 0.5 nM (for streptavidin)[4] | 0.5 - 150 nM[4] | High | High |
Experimental Protocols
Competitive ELISA for Biotinyl-KR-12 Quantification
This protocol describes a competitive ELISA for the quantification of Biotinyl-KR-12 in biological samples. The assay is based on the competition between the Biotinyl-KR-12 in the sample and a fixed amount of a biotinylated tracer (e.g., Biotin-HRP) for a limited number of binding sites on a streptavidin-coated microplate.
-
Streptavidin-coated 96-well microplate
-
Biotinyl-KR-12 standard
-
Biological sample (plasma, serum, cell culture supernatant)
-
Biotinylated Horseradish Peroxidase (Biotin-HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Sample and Standard Preparation:
-
Prepare a standard curve of Biotinyl-KR-12 in Assay Buffer, typically ranging from 1 pg/mL to 1000 ng/mL.
-
Dilute biological samples as necessary with Assay Buffer to fall within the range of the standard curve. A preliminary experiment may be needed to determine the optimal dilution factor.
-
-
Assay Procedure:
-
Add 50 µL of standard or diluted sample to each well of the streptavidin-coated microplate.
-
Add 50 µL of Biotin-HRP conjugate (at a pre-optimized concentration) to each well.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding Biotinyl-KR-12 concentrations.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentration of Biotinyl-KR-12 in the unknown samples.
-
LC-MS/MS for Biotinyl-KR-12 Quantification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity for the quantification of Biotinyl-KR-12. This method involves the extraction of the peptide from the biological matrix, separation by HPLC, and detection by a mass spectrometer.
-
Biotinyl-KR-12 standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of Biotinyl-KR-12)
-
Biological sample (plasma, serum, cell culture supernatant)
-
Protein Precipitation Reagent (e.g., Acetonitrile (B52724) with 0.1% formic acid)
-
Solid Phase Extraction (SPE) cartridges (optional, for increased cleanup)
-
LC-MS/MS system with a C18 column
-
Sample Preparation:
-
To 100 µL of biological sample, add the internal standard.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile (with 0.1% formic acid) to the sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. Collect the supernatant.
-
Solid Phase Extraction (optional): Condition an appropriate SPE cartridge. Load the supernatant from the protein precipitation step. Wash the cartridge to remove interferences. Elute the Biotinyl-KR-12 with a suitable solvent.
-
Evaporate the solvent from the supernatant/eluate and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Liquid Chromatography: Separate the Biotinyl-KR-12 from other components using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both Biotinyl-KR-12 and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of Biotinyl-KR-12 to the internal standard against the concentration of the standards.
-
Determine the concentration of Biotinyl-KR-12 in the samples from the standard curve.
-
Fluorescence-Based Assay for Biotinyl-KR-12 Detection
This method utilizes the high-affinity interaction between biotin and a fluorescently labeled streptavidin conjugate to detect Biotinyl-KR-12. The intensity of the fluorescence signal is proportional to the amount of Biotinyl-KR-12 present in the sample.
-
Biotinyl-KR-12 standard
-
Biological sample (plasma, serum, cell culture supernatant)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-Alexa Fluor 488)
-
Black 96-well microplate
-
Assay Buffer (e.g., PBS)
-
Microplate fluorometer
-
Sample and Standard Preparation:
-
Prepare a standard curve of Biotinyl-KR-12 in Assay Buffer in a black 96-well microplate.
-
Dilute biological samples in Assay Buffer as needed.
-
-
Assay Procedure:
-
To each well containing the standard or sample, add a fixed concentration of the fluorescently labeled streptavidin solution.[5]
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity against the concentration of the Biotinyl-KR-12 standards.
-
Determine the concentration of Biotinyl-KR-12 in the samples from the standard curve.
-
KR-12 Signaling Pathway
KR-12, the parent peptide of Biotinyl-KR-12, is known to exert its biological effects through various signaling pathways. Understanding these pathways is essential for interpreting the results of Biotinyl-KR-12 detection in biological systems. One of the key pathways involves the Bone Morphogenetic Protein (BMP) signaling cascade.
Sample Preparation Considerations
The stability of the biotin-peptide bond can be a critical factor, especially in plasma samples which may contain enzymes that can cleave the bond.[6][7] Therefore, it is recommended to process samples promptly and store them at -80°C. For LC-MS/MS analysis, efficient protein removal is crucial to prevent column clogging and ion suppression. Solid-phase extraction can significantly improve sample cleanup and concentrate the analyte, thereby enhancing sensitivity.
Conclusion
The choice of method for detecting Biotinyl-KR-12 will depend on the specific requirements of the study, including the need for high throughput, sensitivity, and specificity. ELISA and fluorescence-based assays are well-suited for high-throughput screening, while LC-MS/MS provides the highest level of specificity and is considered the gold standard for quantitative analysis. Proper sample preparation and method validation are essential to ensure accurate and reliable results.
References
- 1. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay | PLOS One [journals.plos.org]
- 3. lcms.cz [lcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A biotin-protein bond with stability in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotinyl-KR-12 in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of Biotinyl-KR-12 in drug delivery systems. Biotinyl-KR-12 is a conjugate of the antimicrobial peptide KR-12 and biotin (B1667282), designed to leverage biotin receptor-mediated endocytosis for targeted delivery of therapeutic agents to cells overexpressing the biotin receptor, such as various cancer cells.
Introduction to Biotinyl-KR-12
KR-12 is the smallest active fragment of the human cathelicidin (B612621) antimicrobial peptide LL-37, comprising residues 18-29 (KRIVQRIKDFLR)[1]. It exhibits a broad spectrum of activity, including antimicrobial and immunomodulatory functions, with lower cytotoxicity compared to its parent peptide LL-37[1]. Biotin, a vitamin essential for cell growth, is actively taken up by cells through the sodium-dependent multivitamin transporter (SMVT) and other biotin receptors, which are often overexpressed in rapidly proliferating cells like cancer cells. By conjugating biotin to KR-12, the resulting Biotinyl-KR-12 can serve as a targeted delivery vehicle for drugs, enhancing their uptake in receptor-positive cells and potentially reducing off-target effects.
Potential Applications in Drug Delivery
The unique properties of Biotinyl-KR-12 open up several promising applications in drug delivery:
-
Targeted Cancer Therapy: Biotin can guide KR-12, which itself possesses some anti-cancer properties, or a conjugated cytotoxic drug to tumor cells overexpressing biotin receptors.
-
Enhanced Antimicrobial Delivery: For intracellular pathogens, biotinylation can facilitate the entry of the antimicrobial peptide KR-12 into host cells.
-
Gene Delivery: The cationic nature of KR-12 can be utilized to condense and deliver nucleic acids (e.g., siRNA, plasmids), with biotin providing the targeting moiety.
-
Imaging and Diagnostics: Conjugation of an imaging agent to Biotinyl-KR-12 can enable targeted imaging of biotin receptor-expressing tissues.
Quantitative Data Summary
While specific quantitative data for Biotinyl-KR-12 is not yet widely available in published literature, the following tables summarize the known biological activities of the parent peptide, KR-12, and its analogues. This data serves as a baseline for predicting the potential efficacy of Biotinyl-KR-12-based drug delivery systems.
Table 1: Antimicrobial Activity of KR-12 and its Analogues
| Peptide | Organism | MIC (µM) | Reference |
| KR-12 | E. coli | 40–66 | [2] |
| KR-12 | MRSA | >264 | [2] |
| C8-KR-12 | S. aureus | 1-4 µg/mL | [2] |
| C8-KR-12 | E. faecium | 1-4 µg/mL | [2] |
| C8-KR-12 | K. pneumoniae | 1-4 µg/mL | [2] |
| C8-KR-12 | A. baumannii | 1-4 µg/mL | [2] |
| C8-KR-12 | P. aeruginosa | 1-4 µg/mL | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Hemolytic Activity of KR-12 Analogues
| Peptide | HC₁₀ (µg/mL) | Reference |
| C10-C14 fatty acid conjugated KR-12 | < 6 | [2] |
HC₁₀: 10% Hemolysis Concentration
Experimental Protocols
This section provides detailed protocols for the synthesis, purification, and evaluation of Biotinyl-KR-12 in drug delivery applications.
Synthesis and Purification of Biotinyl-KR-12
This protocol describes the biotinylation of the KR-12 peptide at its N-terminus using an NHS-ester of biotin.
Materials:
-
KR-12 peptide (custom synthesized with a free N-terminus)
-
Biotin-NHS ester (e.g., EZ-Link™ NHS-PEG4-Biotin)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Protocol:
-
Peptide Dissolution: Dissolve the KR-12 peptide in anhydrous DMF to a final concentration of 10 mg/mL.
-
Biotinylation Reagent Preparation: Dissolve the Biotin-NHS ester in anhydrous DMF to a final concentration of 1.2 molar equivalents to the peptide.
-
Reaction Setup: Add the Biotin-NHS ester solution to the peptide solution. Add DIEA to the reaction mixture to achieve a final concentration of 2 molar equivalents to the peptide.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the Biotinyl-KR-12 conjugate by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Lyophilization: Lyophilize the purified Biotinyl-KR-12 and store at -20°C or -80°C.
Workflow for the synthesis and purification of Biotinyl-KR-12.
Cellular Uptake Assay
This protocol is designed to quantify the cellular uptake of Biotinyl-KR-12, often labeled with a fluorescent dye, using flow cytometry and confocal microscopy.
Materials:
-
Biotinyl-KR-12 (labeled with a fluorescent dye, e.g., FITC)
-
Control peptide (unbiotinylated, fluorescently labeled KR-12)
-
Biotin receptor-positive cell line (e.g., HeLa, A549)
-
Biotin receptor-negative cell line (as a control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed the cells in 24-well plates (for flow cytometry) or on glass coverslips in 12-well plates (for microscopy) and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with varying concentrations of fluorescently labeled Biotinyl-KR-12 and the control peptide in serum-free medium for 1-4 hours at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove unbound peptide.
-
For Flow Cytometry: a. Detach the cells using Trypsin-EDTA. b. Resuspend the cells in PBS containing 1% fetal bovine serum. c. Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity.
-
For Confocal Microscopy: a. Fix the cells with 4% paraformaldehyde for 15 minutes. b. Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. c. Visualize the intracellular localization of the peptide using a confocal microscope.
Experimental workflow for cellular uptake analysis.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of Biotinyl-KR-12 or a Biotinyl-KR-12-drug conjugate.
Materials:
-
Biotinyl-KR-12 or Biotinyl-KR-12-drug conjugate
-
Target cell line
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the Biotinyl-KR-12 conjugate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Signaling Pathways
Understanding the signaling pathways involved in the action of KR-12 and the uptake mechanism of biotin is crucial for designing effective drug delivery systems.
KR-12 Signaling Pathway
Studies have shown that KR-12 can promote the osteogenic differentiation of human bone marrow stem cells by activating the BMP/SMAD signaling pathway[1][3][4]. This suggests that Biotinyl-KR-12, in addition to its role as a delivery vehicle, might have therapeutic effects in bone-related disorders.
KR-12 signaling in osteogenic differentiation.
Biotin Receptor-Mediated Endocytosis
The targeted delivery of Biotinyl-KR-12 is predicated on its uptake via biotin receptors through receptor-mediated endocytosis[5][6]. This process involves the binding of the biotin moiety to its receptor on the cell surface, followed by the formation of a clathrin-coated pit and subsequent internalization into an endosome.
Mechanism of Biotinyl-KR-12 cellular uptake.
Conclusion
Biotinyl-KR-12 represents a promising platform for the development of targeted drug delivery systems. Its dual functionality, combining the targeting capabilities of biotin with the inherent biological activities of the KR-12 peptide, offers a versatile tool for researchers in drug development. The protocols and information provided herein are intended to serve as a foundational guide for the synthesis, characterization, and evaluation of Biotinyl-KR-12 in various therapeutic applications. Further research is warranted to fully elucidate the in vivo efficacy and safety of this novel conjugate.
References
- 1. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Biotin receptor-mediated intracellular delivery of synthetic polypeptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
Troubleshooting & Optimization
How to improve the solubility of Biotinyl-KR-12 peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing and using Biotinyl-KR-12 peptide in their experiments.
Troubleshooting Guide
Issue: Biotinyl-KR-12 peptide is not dissolving in aqueous solutions.
This is a common issue that can be addressed by systematically testing different solvent conditions. The Biotinyl-KR-12 peptide has a net positive charge due to its high content of basic amino acids (Lysine and Arginine) and is generally predicted to be soluble in acidic aqueous solutions.[1][2] However, the presence of hydrophobic residues and the biotin (B1667282) moiety may contribute to solubility challenges.
Solution Workflow:
The following workflow provides a step-by-step approach to solubilizing your lyophilized Biotinyl-KR-12 peptide. It is recommended to test the solubility on a small aliquot of the peptide first.[3]
dot
Caption: Troubleshooting workflow for Biotinyl-KR-12 peptide solubility.
FAQs (Frequently Asked Questions)
Q1: What is the amino acid sequence and molecular weight of Biotinyl-KR-12?
A1: The amino acid sequence is {Biotinyl}-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg ({Biotinyl}-KRIVQRIKDFLR). The molecular weight is approximately 1798.21 g/mol .
Q2: What are the general properties of the KR-12 peptide?
A2: KR-12 is a 12-amino acid fragment of the human antimicrobial peptide LL-37.[1] It is a basic peptide with a high isoelectric point (pI > 10), indicating it carries a net positive charge at neutral pH.[2] It has an amphipathic α-helical structure.[1]
Q3: How should I store the lyophilized peptide and the stock solution?
A3: Lyophilized Biotinyl-KR-12 should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[4]
Q4: Can I use DMSO to dissolve Biotinyl-KR-12?
A4: Yes, DMSO is a common solvent for hydrophobic and uncharged peptides and can be used to aid in the dissolution of Biotinyl-KR-12.[3][5] However, if your peptide sequence contained Cysteine (Cys) or Methionine (Met), DMSO should be avoided as it can cause oxidation.[3][6] The KR-12 sequence does not contain these residues. For cellular assays, the final concentration of DMSO should generally be kept low (e.g., <1%) to avoid toxicity.[5]
Q5: The peptide precipitates after dilution with an aqueous buffer. What should I do?
A5: This can happen if a peptide dissolved in a high concentration of organic solvent is rapidly diluted. To avoid this, add the peptide solution dropwise into the aqueous buffer while gently vortexing.[7] If precipitation still occurs, the final concentration of the organic solvent in your working solution may be too low. You may need to optimize the buffer composition or re-dissolve the peptide and try a different solvent system.
Experimental Protocols
Protocol 1: Reconstitution of Biotinyl-KR-12 Peptide
This protocol outlines the recommended steps for dissolving lyophilized Biotinyl-KR-12 peptide.
-
Preparation: Before opening, centrifuge the vial at 10,000 x g for 5 minutes to ensure all the lyophilized powder is at the bottom of the tube.[3] Allow the vial to equilibrate to room temperature.[3]
-
Initial Solubilization:
-
For aqueous-based assays: Attempt to dissolve the peptide in sterile, 0.1% acetic acid in water to a stock concentration of 1-10 mg/mL. Since KR-12 is a basic peptide, an acidic solution should facilitate dissolution.[3]
-
For assays compatible with organic solvents: If the peptide does not fully dissolve in the acidic solution, add a minimal amount of a suitable organic solvent. First, try dissolving the peptide in 100% DMSO or acetonitrile (ACN) and then slowly dilute with your aqueous buffer to the desired final concentration.[3]
-
-
Assisted Dissolution: If the peptide is still not fully dissolved, you can try the following:
-
Verification: A successfully dissolved peptide solution should be clear and free of particulates.[3]
-
Storage: Aliquot the stock solution and store at -80°C.
Solubility Summary Table
| Solvent/Method | Suitability for Biotinyl-KR-12 | Rationale & Considerations |
| Sterile, Distilled Water | Moderate | May work, but solubility can be limited due to hydrophobic residues. |
| 0.1% Acetic Acid (aq) | High | Recommended starting solvent. The acidic pH will protonate basic residues, increasing solubility.[3] |
| Acetonitrile (ACN) | High | A good co-solvent to use with acidic water for peptides with hydrophobic character. |
| Dimethyl Sulfoxide (DMSO) | High | Effective for dissolving hydrophobic peptides. Keep final concentration low for biological assays.[3][5] |
| Sonication | High | Mechanical energy helps to break up aggregates and improve dissolution.[3][5] |
| Gentle Warming (<40°C) | Moderate | Can increase solubility but should be used with caution to avoid peptide degradation.[8] |
Visualizations
dot
Caption: General workflow for a pull-down assay using Biotinyl-KR-12.
References
- 1. KR-12 (human) peptide [novoprolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpt.com [jpt.com]
- 6. News - How to increase the solubility of peptides? [gtpeptide.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Biotinyl-KR-12 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Biotinyl-KR-12 concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for Biotinyl-KR-12 in a cell-based assay?
A1: While the optimal concentration of Biotinyl-KR-12 is cell-type and assay-dependent, a good starting point can be extrapolated from studies on the unmodified KR-12 peptide and its analogs. For initial experiments, a broad concentration range is recommended to determine the dose-response relationship. Based on published data for KR-12 and its derivatives, a starting range of 0.1 µM to 100 µM is advisable. For specific applications like osteogenic differentiation, concentrations have been reported in the µg/mL range, which should be converted to molarity for consistency.[1][2][3][4]
Q2: How can I determine the optimal cell seeding density for my assay?
A2: The optimal cell seeding density is critical for obtaining reliable and reproducible results. It ensures that cells are in the logarithmic growth phase throughout the experiment. To determine this, you should perform a cell titration experiment. Seed cells at various densities in a multi-well plate and monitor their growth over the planned duration of your assay (e.g., 24, 48, 72 hours). Select the seeding density that allows for logarithmic growth and avoids confluency by the end of the experiment.
Q3: I am observing high background or non-specific binding in my assay. What could be the cause and how can I troubleshoot it?
A3: High background or non-specific binding with biotinylated molecules can be a common issue. Here are several potential causes and troubleshooting steps:
-
Excess Biotinyl-KR-12: Reduce the concentration of the peptide.
-
Insufficient Washing: Increase the number and duration of wash steps after incubation with Biotinyl-KR-12 to remove unbound peptide.
-
Blocking: Ensure proper blocking of non-specific binding sites. Using a blocking buffer containing Bovine Serum Albumin (BSA) or non-ionic detergents like Tween-20 can be effective.[5]
-
Pre-clearing Lysates: If working with cell lysates, pre-clearing the lysate with streptavidin beads before adding your biotinylated peptide can reduce non-specific binding to the beads.[6]
-
Buffer Composition: Adjusting the pH or increasing the salt concentration of your buffers can help minimize charge-based non-specific interactions.[7]
Q4: What is the mechanism of action of the KR-12 peptide?
A4: The KR-12 peptide, the smallest active fragment of the human cathelicidin (B612621) LL-37, is known to have multiple biological activities. It exhibits antimicrobial properties by disrupting bacterial membranes.[8] In mammalian cells, KR-12 has been shown to promote osteogenic differentiation of human bone marrow mesenchymal stem cells by activating the BMP/SMAD signaling pathway.[2][9][10] This pathway is crucial for bone formation and remodeling.
Troubleshooting Guides
Problem 1: Low Signal or No Response
| Possible Cause | Troubleshooting Step |
| Suboptimal Biotinyl-KR-12 Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 200 µM). |
| Incorrect Assay Timing | Optimize the incubation time with Biotinyl-KR-12. A time-course experiment (e.g., 6, 12, 24, 48 hours) can identify the optimal endpoint. |
| Low Receptor Expression | Ensure your chosen cell line expresses the target receptor for KR-12. Receptor expression levels can be checked via qPCR or Western blot. |
| Peptide Degradation | Ensure proper storage and handling of the Biotinyl-KR-12 stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Health | Confirm that the cells are healthy and viable before and during the experiment. Use cells with a low passage number. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Inconsistent Reagent Addition | Use a consistent method and timing for adding all reagents, including Biotinyl-KR-12 and detection reagents. |
| Plate Reader Settings | Optimize the settings of your plate reader, such as read height and integration time, to ensure accurate measurements. |
Quantitative Data Summary
The following tables provide a summary of concentration ranges for the unmodified KR-12 peptide and its analogs from published studies. These should be used as a starting point for optimizing Biotinyl-KR-12 concentration.
Table 1: Recommended Starting Concentration Ranges for KR-12 and Analogs in Different Assays
| Assay Type | Cell Type | Peptide | Concentration Range | Reference |
| Osteogenic Differentiation | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | KR-12 | 1 - 1000 µg/mL | [2][10] |
| Osteogenic Differentiation | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | KR-12-a6 | 20 - 80 µg/mL | [1] |
| Anti-proliferative Assay | Pancreatic Ductal Adenocarcinoma Cell Lines (K375, K399) | KR12 | 0.1 - 1000 nM | [11] |
| Anti-proliferative Assay | Caco-2, A431 cells | KR12 | 7.8 - 125 µg/mL | [4] |
| Antimicrobial Assay | S. aureus | C8-KR12-NH2 | 1 - 4 µg/mL | [3] |
Table 2: IC50 Values for KR-12 Analogs in a Cytotoxicity Assay
| Peptide | Cell Line | IC50 (µg/mL) | Reference |
| C8-KR12-NH2 | HaCaT | >256 | [3] |
| C14-KR12-NH2 | HaCaT | 4 | [3] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay using MTT
This protocol is a general guideline for determining the effect of Biotinyl-KR-12 on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at the predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Biotinyl-KR-12 in serum-free or low-serum medium.
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of Biotinyl-KR-12. Include a vehicle control (medium without the peptide).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the Biotinyl-KR-12 concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: BMP/SMAD Signaling Pathway Activation Assay (In-Cell Western)
This protocol outlines a method to assess the activation of the BMP/SMAD pathway by Biotinyl-KR-12.
-
Cell Seeding and Starvation:
-
Seed cells (e.g., C2C12 or hBMSCs) in a 96-well plate.
-
Once cells reach 70-80% confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours to synchronize the cells.
-
-
Treatment:
-
Treat the cells with various concentrations of Biotinyl-KR-12 for a short duration (e.g., 30-60 minutes) to observe SMAD phosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer.
-
Incubate with a primary antibody against phosphorylated SMAD1/5/8.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of the phosphorylated SMAD signal.
-
Normalize the pSMAD signal to the cell number (nuclei count).
-
Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidated Analogs of the LL-37-Derived Peptide Fragment KR12—Structural Analysis, Surface-Active Properties and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting low signal with Biotinyl-KR-12 probes
Welcome to the technical support center for Biotinyl-KR-12 probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Biotinyl-KR-12 and what is its mechanism of action?
A1: Biotinyl-KR-12 is a biotinylated form of the KR-12 peptide. KR-12 is the smallest antibacterial fragment of the human cathelicidin (B612621) antimicrobial peptide, LL-37. Its primary mechanism of action against bacteria involves the disruption of the cell membrane. In mammalian cells, KR-12 has been shown to modulate immune responses and promote osteogenic differentiation by activating the BMP/SMAD signaling pathway. The biotin (B1667282) tag allows for detection and purification using streptavidin-based reagents.
Q2: How is Biotinyl-KR-12 typically detected in experiments?
A2: Due to the high affinity between biotin and streptavidin, Biotinyl-KR-12 is commonly detected using fluorescently labeled streptavidin or avidin. This allows for visualization in applications such as fluorescence microscopy and flow cytometry. It can also be used in pull-down assays to identify interacting proteins.
Q3: What are the common causes of a low or absent signal when using Biotinyl-KR-12 probes?
A3: Low signal can stem from several factors including suboptimal probe concentration, insufficient incubation time, poor probe stability, high background fluorescence, and issues with the detection reagents (e.g., inactive fluorescently-labeled streptavidin).[1][2][3][4] A systematic troubleshooting approach is necessary to identify the specific cause.
Q4: Can endogenous biotin in my samples interfere with the assay?
A4: Yes, endogenous biotin can be a source of interference and high background.[5] It is crucial to include appropriate blocking steps to minimize the binding of streptavidin-based detection reagents to endogenous biotin.
Troubleshooting Guides
Guide 1: Low or No Fluorescence Signal
A weak or absent signal is a common issue in fluorescence-based assays. This guide provides a step-by-step approach to diagnosing and resolving the problem.
Troubleshooting Workflow for Low Signal
Caption: A decision tree for troubleshooting low fluorescence signal.
Quantitative Data Summary: General Recommendations for Biotinylated Probes
| Parameter | Recommended Starting Range | Key Considerations |
| Biotinyl-KR-12 Concentration | 1 - 10 µM | Perform a concentration titration to find the optimal signal-to-noise ratio. |
| Incubation Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation may increase signal but also background. Optimize for your specific cell type and target. |
| Fluorescent Streptavidin Concentration | 1 - 5 µg/mL | Titrate to find the concentration that provides a strong signal with low background.[2] |
| Washing Steps | 3 x 5 minutes with PBS or TBS-T | Thorough washing is critical to reduce background. |
Guide 2: High Background Signal
High background can obscure the specific signal from your Biotinyl-KR-12 probe. The following steps will help you minimize background fluorescence.
Troubleshooting Workflow for High Background
Caption: A decision tree for troubleshooting high background signal.
Experimental Protocols
Protocol 1: General Staining Protocol for Biotinyl-KR-12 Probe in Cultured Cells
This protocol provides a general workflow for staining cultured cells with Biotinyl-KR-12 and detecting it with fluorescently labeled streptavidin.
-
Cell Preparation:
-
Plate cells on coverslips or in a multi-well imaging plate and culture to the desired confluency.
-
Wash cells gently with Phosphate Buffered Saline (PBS).
-
-
Fixation (Optional, for fixed cell imaging):
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Blocking:
-
To block non-specific binding and endogenous biotin, incubate cells with an avidin/biotin blocking solution according to the manufacturer's instructions.
-
Alternatively, block with a buffer containing 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
-
Biotinyl-KR-12 Probe Incubation:
-
Dilute Biotinyl-KR-12 probe to the desired concentration (start with 5 µM) in a binding buffer (e.g., PBS with 0.1% BSA).
-
Incubate cells with the diluted probe for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash cells three times for 5 minutes each with PBS to remove the unbound probe.
-
-
Detection:
-
Dilute fluorescently labeled streptavidin (e.g., Streptavidin-FITC) to the recommended concentration (e.g., 2 µg/mL) in PBS with 0.1% BSA.
-
Incubate cells with the diluted fluorescent streptavidin for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash cells three times for 5 minutes each with PBS, protected from light.
-
-
Mounting and Imaging:
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Pull-Down Assay to Identify KR-12 Interacting Proteins
This protocol describes how to use Biotinyl-KR-12 to pull down interacting proteins from a cell lysate.[6]
-
Cell Lysate Preparation:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Nonidet P-40 in PBS with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation.
-
-
Probe Immobilization:
-
Incubate Biotinyl-KR-12 (and a biotinylated control peptide) with streptavidin-coated magnetic beads for 1 hour at room temperature with gentle rotation.
-
Wash the beads to remove the unbound probe.
-
-
Incubation with Lysate:
-
Add the cell lysate to the peptide-immobilized beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.
-
Signaling Pathway Diagram
KR-12 and the BMP/SMAD Signaling Pathway
KR-12 has been shown to promote osteogenic differentiation through the activation of the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[7][8]
Caption: The BMP/SMAD signaling pathway activated by KR-12.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. ibidi.com [ibidi.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability of Biotinyl-KR-12 in different buffer conditions
This technical support center provides guidance on the stability of Biotinyl-KR-12 in various buffer conditions, addressing common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of Biotinyl-KR-12?
A1: For long-term stability, Biotinyl-KR-12 should be stored in its lyophilized form at -20°C or preferably -80°C in a sealed container with a desiccant.[1][2][3] Under these conditions, the peptide can be stable for several years.[3] It is crucial to prevent moisture contamination, which can significantly reduce the long-term stability of the solid peptide.[4]
Q2: I need to prepare a stock solution of Biotinyl-KR-12. What is the best practice for storage?
A2: Peptide solutions are less stable than the lyophilized powder.[5] For stock solutions, it is recommended to dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6).[1][4] The stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which are detrimental to the peptide's integrity.[4][6] These aliquots should be stored at -20°C or -80°C.[2][4]
Q3: My Biotinyl-KR-12 solution appears cloudy or has formed a precipitate. What could be the cause and how can I resolve this?
A3: Precipitation of Biotinyl-KR-12 can occur due to several factors, including its hydrophobic nature, the addition of the biotin (B1667282) moiety, and inappropriate buffer conditions.[7][8] The KR-12 peptide itself has a high hydrophobic moment. Biotin is also a hydrophobic molecule, and its conjugation can sometimes lead to decreased solubility.
Troubleshooting steps:
-
Dissolution in Organic Solvent: First, try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to your desired concentration.
-
Adjusting pH: The pH of the buffer should be kept away from the peptide's isoelectric point (pI). For basic peptides like KR-12, using a slightly acidic buffer can improve solubility.
-
Lowering Concentration: The initial concentration might be too high. Try dissolving the peptide at a lower concentration.
-
Stepwise Buffer Exchange: If you are changing buffer conditions (e.g., lowering salt concentration or changing pH), do it gradually through dialysis or stepwise buffer exchange to prevent the peptide from crashing out of solution.[7]
Q4: Which amino acids in the KR-12 sequence are most susceptible to degradation?
A4: The KR-12 sequence is KRIVQRIKDFLR. While this specific sequence does not contain the most labile amino acids like Cysteine or Methionine, peptides containing Glutamine (Q) and Asparagine (N) can be prone to degradation.[1][3] Additionally, the bond between Aspartic Acid (D) and Phenylalanine (F) can be susceptible to hydrolysis under acidic conditions.[5]
Stability in Different Buffer Conditions
While specific quantitative stability data for Biotinyl-KR-12 across a range of buffers is not extensively published, the following table summarizes general recommendations based on the stability of similar peptides.
| Buffer Component | Recommended pH | Temperature | Considerations |
| PBS (Phosphate-Buffered Saline) | 7.2 - 7.6 | 4°C (short-term) | Commonly used for biological assays.[9] May not be optimal for long-term storage of the peptide solution due to neutral pH. |
| Tris Buffer | 7.0 - 8.0 | 4°C (short-term) | Another common biological buffer. Avoid prolonged storage at pH > 8 to minimize degradation.[5] |
| Citrate Buffer | 5.0 - 6.0 | -20°C or -80°C | Recommended for long-term storage of peptide solutions to enhance stability.[1][4] |
| HEPES Buffer | 7.0 - 8.0 | 4°C (short-term) | Can be a suitable alternative to Tris for some applications. |
Experimental Protocols
Protocol 1: Assessment of Biotinyl-KR-12 Stability by RP-HPLC
This protocol allows for the quantitative analysis of the intact peptide over time under different buffer and temperature conditions.
-
Preparation of Samples:
-
Reconstitute Biotinyl-KR-12 to a final concentration of 1 mg/mL in the test buffers (e.g., PBS pH 7.4, Citrate buffer pH 5.5, Tris-HCl pH 8.0).
-
Aliquot the solutions into sterile microcentrifuge tubes for each time point and storage condition (e.g., 4°C, 25°C, 37°C).
-
-
Incubation:
-
Store the aliquots at the designated temperatures.
-
At each time point (e.g., 0, 24, 48, 72 hours), remove one aliquot from each condition for analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
The peak area of the intact Biotinyl-KR-12 is integrated at each time point.
-
The percentage of remaining intact peptide is calculated relative to the T=0 time point.
-
Degradation kinetics can be determined by plotting the percentage of remaining peptide against time.
-
Protocol 2: Confirmation of Biotinylation and Integrity by Mass Spectrometry
This protocol helps to confirm the mass of the biotinylated peptide and identify potential degradation products.
-
Sample Preparation:
-
Prepare samples as described in Protocol 1.
-
Desalt the peptide samples using a C18 ZipTip or equivalent to remove buffer salts that can interfere with mass spectrometry analysis.
-
-
Mass Spectrometry Analysis:
-
Instrument: A MALDI-TOF or ESI-MS instrument can be used.
-
MALDI-TOF:
-
Mix the desalted peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in the appropriate mass range for Biotinyl-KR-12.
-
-
ESI-MS:
-
Infuse the desalted peptide solution directly into the ESI source or inject it via an LC system.
-
Acquire the mass spectrum and deconvolute the data to determine the molecular weight.
-
-
-
Data Analysis:
-
Compare the observed molecular weight with the theoretical mass of Biotinyl-KR-12.
-
Look for the appearance of new peaks at lower molecular weights, which could indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of Biotinyl-KR-12.
Caption: A logical workflow for troubleshooting precipitation issues with Biotinyl-KR-12.
References
- 1. Stapled β-Hairpin Antimicrobial Peptides with Improved Stability and Activity against Drug-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. jpt.com [jpt.com]
- 5. Quantitative analysis of a novel antimicrobial peptide in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 7. Activity and characterization of a pH-sensitive antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 9. Kinetic analysis of biotinylation of specific residues of peptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce background in Biotinyl-KR-12 experiments
Technical Support Center: Biotinyl-KR-12 Experiments
Welcome to the technical support center for Biotinyl-KR-12 experiments. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize background and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background in Biotinyl-KR-12 experiments?
High background in assays using Biotinyl-KR-12 and streptavidin-based detection can originate from several sources. The most common issues include:
-
Non-Specific Binding: This is the most frequent cause, where the Biotinyl-KR-12 peptide, detection antibodies, or streptavidin itself adhere to the assay surface (e.g., microplate wells, magnetic beads) through low-affinity interactions.
-
Inadequate Blocking: If the blocking buffer fails to cover all unoccupied sites on the assay surface, subsequent reagents can bind non-specifically, leading to a high signal in negative control wells.
-
Endogenous Biotin (B1667282): Biological samples, particularly cell lysates and tissue extracts, contain naturally biotinylated proteins (e.g., carboxylases) that will be detected by streptavidin, causing significant background.[1][2]
-
Insufficient Washing: Failure to thoroughly wash away unbound reagents at each step can leave residual components that generate a signal.
-
High Reagent Concentration: Using excessive concentrations of the Biotinyl-KR-12 probe, antibodies, or the streptavidin-enzyme conjugate increases the likelihood of non-specific binding.[3]
-
Contaminated Reagents: Buffers or other reagents contaminated with proteins or other substances can introduce sources of a non-specific signal.[4]
Q2: How can I optimize my blocking step to reduce background?
The blocking step is critical for preventing non-specific binding. An ideal blocking buffer saturates all potential binding sites on the surface without interfering with the specific interaction being measured.
-
Choose the Right Blocking Agent: Bovine Serum Albumin (BSA) and Casein are common and effective choices. Avoid using non-fat dry milk, as it contains endogenous biotin which will interfere with the assay.[5] For assays with high background, consider specialized commercial blocking buffers.
-
Optimize Concentration and Incubation: Higher concentrations of blocking protein (e.g., 1-5% BSA) often provide better results.[6] It is crucial to incubate for a sufficient duration, typically 30-60 minutes at room temperature or even overnight at 4°C, to ensure complete surface coverage.[6]
-
Add Detergents: Including a low concentration of a non-ionic detergent, such as 0.05% Tween-20, in the blocking and wash buffers can help disrupt weak, non-specific hydrophobic interactions.[7][8]
Q3: My background is still high after optimizing blocking. What should I try next?
If background remains an issue after optimizing the blocking step, consider the following:
-
Enhance Washing Steps: Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer used. Allowing the wash buffer to soak in the wells for a few minutes before aspiration can also improve the removal of unbound reagents.
-
Increase Wash Buffer Stringency: Increasing the salt concentration (e.g., up to 250 mM NaCl) in your wash buffer can disrupt weaker, non-specific ionic interactions without affecting the strong biotin-streptavidin bond.[7]
-
Titrate Reagent Concentrations: Systematically lower the concentration of your Biotinyl-KR-12 probe and any streptavidin-conjugate used for detection.[3] An optimal concentration will provide a robust signal with minimal background.
Q4: I'm working with cell lysates and see very high background. What is the likely cause?
When working with complex biological samples like cell lysates, the most probable cause of high background is endogenous biotin .[1][8] All living cells contain biotin-dependent enzymes that will be strongly detected in any streptavidin-based assay. To address this, you must perform an endogenous biotin blocking step before adding your Biotinyl-KR-12 probe. This involves sequentially incubating the sample with excess streptavidin to bind all endogenous biotin, followed by an incubation with free biotin to saturate the remaining binding sites on the streptavidin.[1]
Q5: Can the streptavidin-coated surface (beads, plates) itself cause high background?
Yes, streptavidin can non-specifically bind to other proteins in your sample. To mitigate this, ensure your blocking protocol is optimized.[6] Some researchers find it beneficial to pre-clear the sample by incubating it with uncoated beads to remove proteins that stick non-specifically to the bead matrix.[6] Additionally, blocking the streptavidin-coated surface with free biotin after immobilizing your biotinylated probe can help saturate any remaining open binding sites on the streptavidin tetramer, preventing them from capturing endogenously biotinylated proteins from your sample.[7]
Troubleshooting Guides
Problem: High Background in All Wells (Including Negative Controls)
This issue typically points to a systemic problem with reagents or protocol steps like blocking and washing.
| Potential Cause | Recommended Solution | Quantitative Target |
| Inadequate Blocking | Increase blocking buffer concentration (e.g., from 1% to 3-5% BSA). Increase incubation time to at least 1 hour at room temperature or overnight at 4°C.[5][6] | Aim for negative control OD < 0.1 |
| Insufficient Washing | Increase the number of washes from 3 to 5-6 cycles. Add a 1-2 minute soak time for each wash.[5] | Consistent, low background across replicates |
| Reagent Concentration Too High | Perform a titration experiment to determine the optimal (lowest effective) concentration of the streptavidin-HRP conjugate.[3] | Highest signal-to-noise ratio |
| Contaminated Buffers | Prepare all buffers fresh using high-purity water and reagents. Filter-sterilize if necessary.[4] | Reduction in signal drift and non-specific signal |
| Detergent Concentration | Add 0.05% Tween-20 to wash and antibody dilution buffers to reduce non-specific interactions.[7][8] | Lower overall background signal |
Experimental Protocols
Protocol 1: Optimizing a Biotinyl-KR-12 Pull-Down Assay with Streptavidin Magnetic Beads
This protocol provides a general framework for pulling down interaction partners of Biotinyl-KR-12 from a cell lysate while minimizing background.
Materials:
-
Streptavidin-coated magnetic beads
-
Cell Lysate containing potential interaction partners
-
Biotinyl-KR-12
-
Binding/Wash Buffer: PBS or TBS with 150-250 mM NaCl, 0.05% Tween-20, pH 7.4
-
Blocking Buffer: Binding/Wash Buffer with 3% w/v BSA (biotin-free grade)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Protease Inhibitor Cocktail
Methodology:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in their storage vial. Transfer the desired amount (e.g., 50 µL of slurry) to a fresh microcentrifuge tube. Place the tube on a magnetic stand and discard the supernatant.[6]
-
Bead Washing: Wash the beads twice with 1 mL of Binding/Wash Buffer to remove preservatives.[6]
-
Bead Blocking: Resuspend the washed beads in 1 mL of Blocking Buffer. Incubate for 1 hour at room temperature with gentle rotation. This step is crucial for saturating non-specific binding sites on the bead surface.[6]
-
Immobilization of Biotinyl-KR-12: Pellet the blocked beads using the magnetic stand and discard the supernatant. Resuspend the beads in 500 µL of Binding/Wash Buffer containing the optimal concentration of Biotinyl-KR-12. Incubate for 30-60 minutes at room temperature with rotation.
-
Washing Unbound Peptide: Pellet the beads and discard the supernatant. Wash the beads three times with 1 mL of Binding/Wash Buffer to remove any unbound Biotinyl-KR-12.
-
Binding of Target Protein: Add the prepared cell lysate (containing protease inhibitors) to the beads. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the lysate. Wash the beads extensively (4-5 times) with 1 mL of cold Binding/Wash Buffer. This step is critical for removing non-specifically bound proteins.
-
Elution: Resuspend the washed beads in an appropriate Elution Buffer to release the bound proteins. Incubate for 5-10 minutes. Pellet the beads and collect the supernatant, which contains the eluted proteins for downstream analysis (e.g., Western Blot, Mass Spectrometry).
Protocol 2: Blocking Endogenous Biotin in Biological Samples
This protocol is essential for assays using samples like cell lysates or tissue homogenates.[1]
Materials:
-
Sample (e.g., fixed cells on a slide, protein lysate)
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Streptavidin solution (0.1 mg/mL in Wash Buffer)
-
Free D-Biotin solution (0.5 mg/mL in Wash Buffer)
Methodology:
-
Initial Sample Preparation: Perform any initial blocking steps as required by your main protocol (e.g., using 5% BSA).
-
Streptavidin Block: Cover the sample with the streptavidin solution and incubate for 15 minutes at room temperature. This allows the streptavidin to bind to all accessible endogenous biotin in the sample.[1]
-
Wash: Wash the sample thoroughly three times for 10 minutes each with Wash Buffer. This removes unbound streptavidin.[1]
-
Biotin Block: Cover the sample with the free D-Biotin solution and incubate for 30-60 minutes at room temperature. This step saturates the remaining biotin-binding sites on the streptavidin molecules that are now bound to the endogenous biotin.[1]
-
Final Wash: Wash the sample again three times for 10 minutes each with Wash Buffer.
-
Proceed with Assay: The sample is now ready for the addition of your Biotinyl-KR-12 probe or other biotinylated reagents, as the endogenous biotin has been effectively masked.[1]
Signaling Pathway Information
The KR-12 peptide, the smallest active fragment of the human cathelicidin (B612621) LL-37, has been shown to be involved in cellular signaling pathways beyond its antimicrobial functions.[9] Notably, research indicates that KR-12 promotes the osteogenic differentiation of human bone marrow stem cells. It achieves this by activating the BMP/SMAD signaling pathway.[9][10] The proposed mechanism involves KR-12 stimulating the transcription of Bone Morphogenetic Protein 2 (BMP2), a key gene in this pathway, which subsequently leads to the phosphorylation and activation of SMAD proteins, key downstream effectors that promote bone formation.[9]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of High-Purity Biotinyl-KR-12
Welcome to the technical support center for the synthesis of Biotinyl-KR-12. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in producing this arginine-rich biotinylated peptide. The KR-12 peptide sequence is KRIVQRIKDFLR, a fragment of the human cathelicidin (B612621) LL-37.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis and purification of Biotinyl-KR-12.
Category 1: Solid-Phase Peptide Synthesis (SPPS) Issues
Q1: My final peptide yield is very low. What are the common causes during SPPS?
A1: Low yield in SPPS of an arginine-rich peptide like KR-12 can stem from several factors:
-
Incomplete Coupling: Arginine (Arg) is a sterically bulky amino acid, making its incorporation challenging.[3] Consecutive Arg residues or coupling to another bulky residue can lead to incomplete reactions, resulting in truncated sequences (deletion sequences).
-
Peptide Aggregation: The high positive charge of arginine-rich sequences can cause the growing peptide chains to aggregate on the solid support, hindering reagent access and reducing reaction efficiency.[4]
-
Arginine Side Reactions: During activation, arginine can undergo intramolecular cyclization to form a δ-lactam, an inactive species that cannot couple to the peptide chain. This side reaction consumes the activated arginine, leading to deletion sequences.[4][5]
Troubleshooting Steps:
-
Implement Double Coupling: For all arginine residues, perform a second coupling step to drive the reaction to completion. This can significantly reduce the presence of deletion sequences.[3]
-
Optimize Coupling Reagents: Use a robust coupling reagent combination such as HBTU/HOBt or HATU with DIPEA in DMF. Ensure reagents are fresh.
-
Monitor Coupling Completion: Use a qualitative test (e.g., Kaiser test) to check for free amines after the coupling step. A positive result indicates an incomplete reaction, necessitating a recoupling before proceeding.
-
Consider Solvent Choice: In cases of severe aggregation, consider using "magic" solvent mixtures (e.g., a cocktail containing N-methylpyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO)) or additives like DCHA to disrupt secondary structures.
Q2: My crude peptide shows many deletion sequences in the mass spectrum, especially missing Arginine. How can I prevent this?
A2: This is a classic problem related to arginine incorporation. The primary cause is the formation of δ-lactam, which prevents the arginine from coupling.[4][5]
-
Primary Cause: The activated carboxylic acid of the Fmoc-Arg(Pbf)-OH can react with its own side-chain guanidinium (B1211019) group, forming a stable six-membered ring (δ-lactam).[5]
-
Solution: Minimize the time the amino acid is in its activated state before it is added to the resin. Pre-activation time should be kept to a minimum. As mentioned above, performing a double coupling for arginine residues is a highly effective strategy to compensate for the loss of activated arginine to lactam formation.[5]
Category 2: Biotinylation Issues
Q3: The biotinylation efficiency is low, and I see a mix of biotinylated and non-biotinylated KR-12. How can I improve this?
A3: Incomplete biotinylation can occur due to steric hindrance or suboptimal reaction conditions.
-
Steric Hindrance: The N-terminus of the full-length KR-12 peptide on the resin may be sterically hindered, preventing the bulky biotin (B1667282) molecule from accessing the primary amine.
-
Reagent Stoichiometry: An insufficient excess of the biotinylating reagent can lead to an incomplete reaction.
Troubleshooting Steps:
-
Introduce a Spacer: Synthesize the peptide with a flexible spacer, such as 6-aminohexanoic acid (Ahx), at the N-terminus before adding the biotin. This spacer moves the biotin away from the peptide backbone, reducing steric hindrance and improving its interaction with binding partners like streptavidin.[6]
-
Increase Reagent Excess: Use a larger excess (e.g., 3-5 equivalents) of the biotinylating reagent (e.g., Biotin-NHS ester) and a suitable base like DIPEA.
-
Extend Reaction Time: Allow the on-resin biotinylation reaction to proceed for a longer duration (e.g., 2-4 hours) at room temperature. Monitor completion with a Kaiser test.
Category 3: Purification & Analysis
Q4: I am having difficulty purifying the crude Biotinyl-KR-12 using RP-HPLC. The peaks are broad, or impurities co-elute with my main product.
A4: Purifying cationic peptides like Biotinyl-KR-12 can be challenging.
-
Poor Peak Shape: Broad or tailing peaks are common for basic peptides due to interactions with residual silanols on the silica-based C18 column.
-
Co-elution: Impurities such as deletion sequences or products of side reactions (e.g., aspartimide rearrangement if Asp is present) can have similar hydrophobicity to the desired peptide, making separation difficult.[3]
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the mobile phase (typically water and acetonitrile) contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).[7] TFA sharpens peaks by masking the positive charges on the peptide and neutralizing silanol (B1196071) groups.
-
Adjust the Gradient: Use a shallower gradient around the elution point of your target peptide. For example, if the peptide elutes at 40% Acetonitrile with a 1%/minute gradient, try a gradient of 0.5%/minute to improve resolution.[7]
-
Select the Right Column: Use a high-quality, end-capped C18 column. For highly basic peptides, a column with a different stationary phase (e.g., C8) or one specifically designed for peptide separations may yield better results.
-
Alternative Purification: For challenging separations, consider affinity purification. The biotin tag allows for highly specific capture on an avidin (B1170675) or streptavidin-functionalized column. The desired peptide can be eluted under denaturing conditions, effectively separating it from non-biotinylated impurities.[8]
Quantitative Data Summary
The following table provides illustrative data on how different synthesis and purification strategies can impact the final purity of Biotinyl-KR-12. These are representative values based on common outcomes in peptide synthesis.
| Parameter | Strategy 1: Standard Protocol | Strategy 2: Optimized Protocol | Expected Outcome with Optimization |
| SPPS Coupling | Single coupling for all residues | Double coupling for all Arg residues | Increased incorporation of Arg, reducing deletion sequences. |
| Biotinylation | Direct on N-terminus | N-terminal Ahx spacer added | Reduced steric hindrance for improved biotinylation efficiency. |
| Crude Purity (by HPLC) | ~45-55% | ~60-70% | Higher percentage of the target peptide in the crude mixture. |
| HPLC Gradient | Fast (e.g., 2%/min) | Shallow (e.g., 0.5%/min) | Better resolution between the main product and close-eluting impurities. |
| Final Purity (by HPLC) | >90% (with difficult purification) | >98% (with more efficient purification) | Higher final purity with less product loss during fractionation. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Ahx-KR-12-Resin
This protocol uses standard Fmoc/tBu solid-phase peptide synthesis chemistry.
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for another 15 minutes. Wash thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Prepare the activated amino acid solution: Fmoc-AA-OH (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF.
-
Pre-activate for 2 minutes.
-
Add the solution to the deprotected resin and shake for 1-2 hours.
-
For Arginine (Arg) residues , drain the vessel after the first coupling and add a fresh solution of activated Fmoc-Arg(Pbf)-OH for a second coupling of 1-2 hours.
-
-
Washing: After each coupling, wash the resin with DMF (5x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-4 for each amino acid in the sequence (R-L-F-D-K-I-R-Q-V-I-R-K), finishing with the N-terminal Fmoc-Ahx-OH.
Protocol 2: On-Resin Biotinylation
-
Final Deprotection: Perform a final Fmoc deprotection of the N-terminal Ahx spacer as described in Protocol 1, Step 2.
-
Biotin Coupling:
-
Dissolve Biotin (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF.
-
Add the solution to the resin.
-
Shake for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the absence of free primary amines.
-
-
Final Wash: Wash the resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
Protocol 3: Cleavage, Precipitation, and Purification
-
Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Add it to the dry resin and shake for 2-3 hours.
-
Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pelleting: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.
-
Purify using preparative RP-HPLC with a C18 column.
-
Use a gradient of Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in Acetonitrile). Optimize the gradient based on analytical runs (e.g., a shallow gradient from 20% to 50% B over 60 minutes).
-
-
Lyophilization: Collect pure fractions (as determined by analytical HPLC and Mass Spectrometry), pool them, and lyophilize to obtain a white, fluffy powder.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the synthesis of Biotinyl-KR-12.
Caption: Workflow for the synthesis of Biotinyl-KR-12.
Caption: Troubleshooting logic for synthesis & purification issues.
References
- 1. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. Purification of synthetic peptide libraries by affinity chromatography using the avidin-biotin system - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Biotinyl-KR-12
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Biotinyl-KR-12. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized Biotinyl-KR-12 be stored for optimal stability?
A1: Lyophilized Biotinyl-KR-12 should be stored in a freezer at -20°C or for long-term storage, -80°C.[1][2][3][4] It is crucial to protect the peptide from moisture and light.[1][2][4][5] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the long-term stability of the peptide.[1][3] For unused portions, the container should be purged with an inert gas like nitrogen or argon, sealed tightly, and returned to frozen storage.[1]
Q2: What is the recommended procedure for reconstituting Biotinyl-KR-12?
A2: To reconstitute Biotinyl-KR-12, it is recommended to first centrifuge the vial to ensure all the lyophilized powder is at the bottom.[3] The choice of solvent depends on the peptide's properties. For many biotinylated peptides, sterile, distilled water or a buffer such as phosphate-buffered saline (PBS) at pH 7.4 is a good starting point.[6][7] For peptides with hydrophobic residues, a small amount of an organic solvent like DMSO or DMF may be necessary to aid dissolution before slowly adding the aqueous buffer. It is important to vortex the vial gently to ensure the peptide is fully dissolved.[8] Always inspect the solution for clarity to confirm complete reconstitution.[9]
Q3: How should reconstituted Biotinyl-KR-12 solutions be stored?
A3: Storing peptides in solution for extended periods is not recommended due to lower stability compared to the lyophilized form.[1][2][10] If storage in solution is necessary, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][10] These aliquots should be stored at -20°C.[2] For short-term storage of a few days, refrigeration at 2-8°C may be acceptable.[5]
Q4: What are the general safety precautions for handling Biotinyl-KR-12?
Troubleshooting Guides
Issue: Low or no signal in a biotin-streptavidin binding assay.
| Possible Cause | Troubleshooting Steps |
| Improper storage or handling of Biotinyl-KR-12 | Ensure the peptide was stored under the recommended conditions (-20°C or -80°C, protected from light and moisture).[1][2][3][4] Avoid multiple freeze-thaw cycles of the reconstituted solution.[2][10] |
| Inefficient biotinylation (if preparing in-house) | Optimize the molar ratio of biotin (B1667282) to peptide; a 10:1 to 20:1 molar ratio is often a good starting point.[6] Ensure the reaction buffer and conditions are optimal for the coupling chemistry being used.[6] |
| Suboptimal assay buffer conditions | Check the pH and ionic strength of the assay buffer. The biotin-streptavidin interaction is most effective at a pH near neutral.[11] |
| Presence of endogenous biotin | If working with cell lysates or biological samples, be aware of endogenous biotin which can interfere with the assay. Consider purification steps to remove it. |
| Insufficient incubation time | Ensure adequate incubation time for the biotin-streptavidin binding to occur. This may need to be optimized for your specific assay.[8] |
Issue: Biotinyl-KR-12 precipitates out of solution.
| Possible Cause | Troubleshooting Steps |
| Poor solubility in the chosen solvent | The KR-12 peptide has hydrophobic residues, which can lead to aggregation in aqueous solutions. Try dissolving the peptide in a small amount of an organic solvent (e.g., DMSO, DMF) before adding the aqueous buffer. Sonication can also help to dissolve the peptide. |
| Incorrect pH of the solution | The net charge of a peptide is pH-dependent and can affect its solubility. Try adjusting the pH of the buffer. For basic peptides, a slightly acidic buffer may improve solubility, and for acidic peptides, a slightly basic buffer may be better. |
| High peptide concentration | The peptide may be too concentrated. Try diluting the solution. |
| Salt concentration of the buffer | The ionic strength of the buffer can influence peptide solubility. Experiment with different salt concentrations. |
Experimental Protocols
Biotin-Streptavidin Binding Assay (ELISA-based)
This protocol provides a general framework for detecting the binding of Biotinyl-KR-12 to a target molecule using a streptavidin-conjugated enzyme for signal detection.
Materials:
-
Microplate (e.g., 96-well high-binding plate)
-
Target molecule
-
Biotinyl-KR-12
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Coating: Coat the wells of the microplate with the target molecule at an optimized concentration in a suitable buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound target molecule.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Biotinyl-KR-12 Incubation: Add serial dilutions of Biotinyl-KR-12 to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Visualizations
Caption: Workflow for a Biotin-Streptavidin Binding Assay.
Caption: Troubleshooting guide for peptide precipitation.
References
- 1. peptide.com [peptide.com]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. jpt.com [jpt.com]
- 5. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 6. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 7. sartorius.com [sartorius.com]
- 8. neb.com [neb.com]
- 9. jpt.com [jpt.com]
- 10. genscript.com [genscript.com]
- 11. Biotin Binding Assay Protocol | Rockland [rockland.com]
Technical Support Center: Overcoming Steric Hindrance from the Biotin Tag in KR-12
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the biotinylated antimicrobial peptide KR-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming steric hindrance associated with the biotin (B1667282) tag.
Frequently Asked Questions (FAQs)
Q1: What is KR-12 and why is it biotinylated?
KR-12 is a 12-amino-acid cationic antimicrobial peptide derived from human cathelicidin (B612621) LL-37.[1][2][3] It exhibits a narrow spectrum of antimicrobial activity, particularly against Gram-negative bacteria.[1] Biotinylation is a common technique used to attach a "tag" to the peptide, enabling its detection, purification, and immobilization for various assays such as pull-down assays, ELISA, and Surface Plasmon Resonance (SPR).[4] The high-affinity interaction between biotin and streptavidin/avidin is leveraged in these applications.
Q2: What is steric hindrance in the context of biotinylated KR-12?
Steric hindrance refers to the spatial arrangement of atoms in a molecule that obstructs a chemical reaction or interaction. In the case of biotinylated KR-12, the bulky biotin tag, and the subsequent binding of the even larger streptavidin/avidin protein, can physically block the active sites of the KR-12 peptide. This interference can prevent KR-12 from interacting effectively with its binding partners, leading to reduced activity or inaccurate experimental results.[5] This is a particular concern for a small peptide like KR-12, where the tag can represent a significant portion of the molecule's overall size.
Q3: How can I tell if steric hindrance is affecting my experiment?
Several signs may indicate that steric hindrance from the biotin tag is impacting your results:
-
Reduced or no binding: In pull-down assays, you may observe little to no protein of interest being pulled down by your biotinylated KR-12 bait.[6]
-
Lower than expected signal: In ELISA or SPR, the signal intensity, which corresponds to the amount of binding, may be significantly lower than anticipated.
-
Inconsistent results: High variability between replicate experiments can sometimes be attributed to inconsistent presentation of the peptide due to steric hindrance.
-
No biological activity: If you are assessing the functional activity of immobilized KR-12 (e.g., antimicrobial activity), you may observe a significant decrease in its efficacy compared to the free peptide.
Troubleshooting Guides
Issue 1: Low or no protein capture in a pull-down assay with biotinylated KR-12.
Possible Cause: The biotin tag is sterically hindering the interaction between KR-12 and its binding partner.
Solutions:
-
Introduce a Spacer Arm/Linker: The most effective way to mitigate steric hindrance is to insert a spacer arm between the KR-12 peptide and the biotin tag.[7] This increases the distance between the bulky biotin-streptavidin complex and the functional region of the peptide.
-
Flexible Linkers: Polyethylene glycol (PEG) linkers are commonly used. They are hydrophilic and provide flexibility, allowing the peptide to orient itself favorably for binding.
-
Rigid Linkers: In some cases, a more rigid linker may be beneficial to maintain a specific distance and prevent the peptide from folding back on itself.[8][9][10][11]
-
-
Change the Biotinylation Site: If possible, move the biotin tag to a different position on the peptide, away from the putative binding site. For KR-12, which is a linear peptide, this usually means choosing between the N-terminus and the C-terminus.
-
Optimize Binding Conditions:
-
Salt Concentration: The cationic nature of KR-12 can lead to non-specific electrostatic interactions.[12] Optimizing the salt concentration in your binding buffer (e.g., trying a gradient of 150 mM to 500 mM NaCl) can help to reduce non-specific binding and promote specific interactions.
-
Detergent Concentration: Adjust the concentration of non-ionic detergents (e.g., NP-40 or Triton X-100) in your lysis and wash buffers to minimize non-specific protein binding to the beads and the peptide.[13]
-
Issue 2: Weak signal in an ELISA or SPR experiment.
Possible Cause: The immobilized biotinylated KR-12 is not presenting optimally to its binding partner due to steric hindrance from the streptavidin-coated surface.
Solutions:
-
Incorporate a Linker: As with pull-down assays, using a linker between KR-12 and the biotin tag is highly recommended. Longer linkers can provide greater separation from the surface, allowing for more efficient binding.
-
Control Peptide Density:
-
ELISA: Titrate the concentration of your biotinylated KR-12 used for coating the streptavidin plate. Too high a concentration can lead to crowding on the surface, exacerbating steric hindrance.
-
SPR: Control the immobilization level (Response Units, RU) of the biotinylated peptide on the streptavidin-coated sensor chip. A lower density may allow for better accessibility of the binding partner.
-
-
Use a Different Immobilization Strategy: Consider alternative methods for attaching your peptide to the sensor surface that may offer better orientation, such as covalent coupling through a C-terminal cysteine.
Data Presentation
| Biotinylated KR-12 Configuration | Expected Binding Affinity (Kd) | Rationale |
| Directly Biotinylated | Higher Kd (Lower Affinity) | The bulky biotin-streptavidin complex is in close proximity to the KR-12 peptide, likely causing significant steric hindrance and impeding interaction with its binding partner. |
| With Flexible Linker (e.g., PEG) | Lower Kd (Higher Affinity) | The flexible linker increases the distance between the biotin-streptavidin complex and the peptide, reducing steric hindrance and allowing the peptide to adopt a more favorable conformation for binding.[8] |
| With Rigid Linker | Variable Kd | A rigid linker can maintain a fixed distance, which may be advantageous if a specific orientation is required for binding. However, it may be less forgiving than a flexible linker if the optimal distance is not known.[8][9][10][11] |
Experimental Protocols
Protocol 1: Biotinylated Peptide Pull-Down Assay
This protocol is a general guideline and may require optimization for your specific protein of interest.
Materials:
-
Biotinylated KR-12 (with and without a linker for comparison)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate containing the protein of interest
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, supplemented with protease inhibitors)
-
Wash Buffer (e.g., Binding Buffer with increased salt concentration, e.g., 300-500 mM NaCl)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a high salt/low pH buffer for native elution)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a fresh tube.
-
Wash the beads three times with Binding Buffer, using the magnetic rack or centrifugation to separate the beads from the supernatant.
-
-
Peptide Immobilization:
-
Resuspend the washed beads in Binding Buffer.
-
Add the biotinylated KR-12 peptide to the beads at a desired concentration (e.g., 1-10 µg).
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotin-streptavidin interaction to occur.
-
-
Protein Binding:
-
After peptide immobilization, wash the beads twice with Binding Buffer to remove any unbound peptide.
-
Add the cell lysate to the peptide-conjugated beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Separate the beads from the lysate (save the supernatant as the "flow-through" fraction for analysis).
-
Wash the beads 3-5 times with Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then separate the beads from the wash buffer.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add Elution Buffer to the beads.
-
For SDS-PAGE analysis, boil the beads in sample buffer for 5-10 minutes.
-
For native elution, incubate with the appropriate buffer and then separate the beads from the eluate.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against your protein of interest. Compare the amount of protein pulled down with and without a linker on the biotinylated KR-12.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA to quantify the binding of a protein to immobilized biotinylated KR-12.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated KR-12 (with and without a linker)
-
Purified protein of interest (analyte)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Peptide Immobilization:
-
Wash the streptavidin-coated plate wells twice with Wash Buffer.
-
Add 100 µL of biotinylated KR-12 (at a predetermined optimal concentration, e.g., 1 µg/mL in PBS) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Blocking:
-
Wash the wells three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
-
Analyte Binding:
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the purified protein of interest at various concentrations (to generate a binding curve) to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the primary antibody diluted in Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Add 50 µL of Stop Solution to each well.
-
-
Measurement:
-
Read the absorbance at 450 nm using a plate reader.
-
Mandatory Visualizations
KR-12 Experimental Workflow
Caption: Workflow for a biotinylated KR-12 pull-down assay.
KR-12 Signaling Pathway
KR-12 has been shown to promote osteogenic differentiation by activating the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.
Caption: KR-12 activation of the BMP/SMAD signaling pathway.
Troubleshooting Logic for Steric Hindrance
Caption: Troubleshooting logic for steric hindrance in biotinylated KR-12 experiments.
References
- 1. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Peptide ligand-based ELISA reagents for antibody detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. polyplus-sartorius.com [polyplus-sartorius.com]
- 11. Rigid Linkers for Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short cationic antimicrobial peptides bind to human alpha-1 acid glycoprotein with no implications for the in vitro bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Biotinyl-KR-12 Immobilization Protocols
Welcome to the technical support center for Biotinyl-KR-12 immobilization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is Biotinyl-KR-12 and why is it used in immobilization experiments?
A1: Biotinyl-KR-12 is a synthetic version of the human antimicrobial peptide KR-12 that has been tagged with biotin (B1667282). KR-12, the smallest active fragment of the human cathelicidin (B612621) LL-37, exhibits potent antimicrobial and anti-biofilm properties. The biotin tag allows for highly specific and strong, non-covalent immobilization onto surfaces coated with streptavidin or avidin, a widely used technique in biosensors, immunoassays, and other biomedical applications. This specific binding facilitates controlled orientation and presentation of the peptide for functional studies.
Q2: What are the key considerations before starting a Biotinyl-KR-12 immobilization experiment?
A2: Before beginning, it is crucial to consider the following:
-
Surface Chemistry: The choice of substrate and the method for streptavidin coating will significantly impact the immobilization density and stability.
-
Biotinyl-KR-12 Quality: Ensure the purity and correct biotinylation of your peptide.
-
Spacer Arm: The length of the spacer arm between the biotin molecule and the KR-12 peptide can affect binding to streptavidin by reducing steric hindrance.
-
Buffer Conditions: pH and ionic strength of the buffers used for immobilization and washing are critical for optimal binding and to minimize non-specific interactions.
-
Controls: Include appropriate negative controls (e.g., a surface without streptavidin or a non-biotinylated peptide) to validate the specificity of the immobilization.
Q3: How can I quantify the amount of immobilized Biotinyl-KR-12 on a surface?
A3: A common method for quantifying immobilized peptides is to use a version of the peptide that includes a cleavable N-terminal fluorenylmethyloxycarbonyl (Fmoc) group. After immobilization, the Fmoc group can be cleaved and the released dibenzofulvene can be quantified by UV-Vis spectroscopy or HPLC, which directly correlates to the amount of immobilized peptide.
Troubleshooting Guides
Problem 1: Low or No Binding of Biotinyl-KR-12 to the Streptavidin Surface
| Possible Cause | Suggested Solution |
| Inefficient Biotinylation of KR-12 | Verify the biotinylation of your peptide stock using techniques like mass spectrometry. Consider using a different biotinylation reagent or protocol if necessary. |
| Steric Hindrance | If using a short spacer arm, consider synthesizing the Biotinyl-KR-12 with a longer polyethylene (B3416737) glycol (PEG) spacer to improve accessibility of the biotin to the streptavidin binding pocket. |
| Inactive Streptavidin Surface | Confirm the activity of your streptavidin-coated surface. Use a biotinylated control molecule (e.g., biotinylated-FITC) to check for binding. Ensure proper storage and handling of streptavidin-coated materials as their binding capacity can degrade over time. |
| Competition from Free Biotin | Ensure all buffers and solutions are free from contaminating biotin. Some media components, like fetal bovine serum, can contain biotin. |
| Incorrect Buffer Conditions | Optimize the pH and ionic strength of your binding buffer. Typically, a pH between 7.2 and 7.5 is recommended. High salt concentrations can sometimes help reduce non-specific binding but may affect specific interactions if too high. |
| Insufficient Incubation Time | While the biotin-streptavidin interaction is rapid, ensure sufficient incubation time for the peptide to diffuse and bind to the surface. This can range from 30 minutes to several hours. |
Problem 2: High Non-Specific Binding
| Possible Cause | Suggested Solution |
| Inadequate Blocking | Ensure the surface is thoroughly blocked after streptavidin immobilization to prevent non-specific adsorption of the peptide to the underlying substrate. Common blocking agents include bovine serum albumin (BSA) or casein. |
| Hydrophobic or Electrostatic Interactions | Increase the ionic strength of the washing buffers (e.g., by adding 0.1-0.5 M NaCl) to disrupt non-specific electrostatic interactions. Adding a non-ionic detergent like Tween-20 (0.05%) to the wash buffers can also help reduce hydrophobic interactions. |
| Contaminated Reagents | Use high-purity reagents and sterile, filtered buffers to avoid introducing contaminants that may bind non-specifically to the surface. |
| Insufficient Washing | Increase the number and duration of washing steps after the immobilization incubation to thoroughly remove any unbound or weakly associated peptide. |
Quantitative Data Summary
The following tables summarize key quantitative data related to streptavidin-biotin interactions and KR-12 activity to aid in experimental design and interpretation.
Table 1: Influence of Biotin Surface Density on Streptavidin Immobilization
| Biotin Surface Density (% in SLB) | Streptavidin Surface Density (ng/cm²) | Mean Residual Valency (Biotin binding sites per SAv) |
| 0.1 | 15 ± 2 | 1.9 ± 0.1 |
| 0.5 | 80 ± 5 | 1.8 ± 0.1 |
| 1.0 | 150 ± 8 | 1.7 ± 0.1 |
| 2.0 | 220 ± 10 | 1.5 ± 0.1 |
| 5.0 | 250 ± 12 | 1.2 ± 0.1 |
Data adapted from studies on supported lipid bilayers (SLBs). The residual valency indicates the average number of remaining free biotin binding sites on each immobilized streptavidin molecule.
Table 2: Antimicrobial Activity of Immobilized KR-12
| Bacterial Strain | Immobilization Method | Inhibition of Bacterial Adhesion (%) |
| S. aureus | Covalent (direct) | > 85 |
| S. aureus | Covalent (with HELP linker) | > 92 |
| S. epidermidis | Covalent (with HELP linker) | > 92 |
| E. coli | Covalent (with HELP linker) | > 92 |
| P. aeruginosa | Covalent (with HELP linker) | > 92 |
Data from a study on titanium alloy surfaces. The use of a Human Elastin-Like Polypeptide (HELP) linker was shown to improve the antimicrobial activity of the immobilized KR-12.
Experimental Protocols
Protocol 1: Biotinylation of KR-12 Peptide
This protocol provides a general method for biotinylating a peptide such as KR-12.
-
Peptide Preparation: Dissolve KR-12 peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a final concentration of 1 mg/mL.
-
Biotinylation Reagent Preparation: Prepare a stock solution of an NHS-ester biotinylation reagent (e.g., NHS-PEGn-Biotin) in a
Validation & Comparative
Unveiling Protein Interactions: A Guide to Validating Biotinyl-KR-12 Binding Targets by Mass Spectrometry
For researchers, scientists, and drug development professionals, identifying the cellular binding partners of a bioactive peptide like KR-12 is a critical step in elucidating its mechanism of action and potential therapeutic applications. This guide provides a comprehensive comparison of methods for validating the binding targets of Biotinyl-KR-12, with a primary focus on the widely used biotin-streptavidin affinity purification coupled with mass spectrometry. We present supporting experimental protocols, comparative data, and alternative approaches to ensure robust and reliable target validation.
The antimicrobial and immunomodulatory peptide KR-12, a truncated form of the human cathelicidin (B612621) LL-37, holds therapeutic promise.[1][2][3][4][5] To understand its cellular functions, it is essential to identify its protein interaction network. A common and effective strategy is to use a biotinylated version of the peptide, Biotinyl-KR-12, to capture its binding partners from cell lysates.[6][7] These captured proteins are then identified using mass spectrometry. This guide will walk you through this workflow, compare it with other methods, and provide the necessary protocols to implement these techniques in your own research.
Comparative Analysis of Target Validation Methods
The selection of a target validation method depends on various factors, including the nature of the interaction, the availability of reagents, and the desired level of quantitative detail. The biotin-streptavidin pulldown assay is a popular choice due to the high affinity and specificity of the biotin-streptavidin interaction.[8] However, alternative methods can offer advantages in specific contexts, such as reducing background from endogenously biotinylated proteins.[9]
Here, we compare the Biotinyl-KR-12 pulldown-mass spectrometry approach with two alternative methods: Immunoaffinity-Fluorescent (IAF) Tag Pulldown and Chemical Cross-linking with Mass Spectrometry.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Biotinyl-KR-12 Pulldown-MS | A biotinylated KR-12 peptide is used as bait to capture binding proteins from a cell lysate. The complex is then isolated using streptavidin-coated beads, and the bound proteins are identified and quantified by mass spectrometry.[8][10] | - High affinity and specificity of biotin-streptavidin interaction.- Commercially available reagents.- Well-established protocols.[11] | - Potential for high background from endogenous biotinylated proteins.- Harsh elution conditions can denature proteins. | - Spectral counts (SpC)- Peptide-Spectrum Matches (PSMs)- Protein abundance (e.g., iBAQ, LFQ intensity) |
| Immunoaffinity-Fluorescent (IAF) Tag Pulldown | A fluorescent tag (e.g., coumarin) is attached to the peptide. An antibody specific to this tag is then used to immunoprecipitate the peptide-protein complex.[9][12] | - Lower background compared to biotin-streptavidin.- Dual functionality of the tag for both imaging and pulldown. | - Requires a specific, high-affinity antibody to the tag.- Potential for non-specific binding to the antibody or beads. | - Fold change in protein enrichment over control.- Signal intensity from fluorescent readout. |
| Chemical Cross-linking with Mass Spectrometry (XL-MS) | A cross-linking agent is used to covalently link the peptide to its interacting partners. The resulting cross-linked products are then identified by mass spectrometry.[13] | - Captures transient or weak interactions.- Provides information on the binding interface. | - Cross-linking efficiency can be low.- Data analysis is complex.- Can introduce artifacts. | - Identification of cross-linked peptides.- Quantitation of cross-link abundance. |
Quantitative Data Summary
The following table presents representative quantitative data that could be obtained from a Biotinyl-KR-12 pulldown experiment followed by label-free quantitative mass spectrometry. The data is illustrative and serves to demonstrate how results are typically presented.
| Protein ID | Protein Name | Gene Name | Biotinyl-KR-12 Pulldown (LFQ Intensity) | Control Pulldown (LFQ Intensity) | Fold Change | p-value |
| P04075 | Annexin A2 | ANXA2 | 1.5e8 | 2.1e6 | 71.4 | <0.001 |
| Q06830 | Peroxiredoxin-1 | PRDX1 | 9.8e7 | 1.2e6 | 81.7 | <0.001 |
| P62258 | 14-3-3 protein zeta/delta | YWHAZ | 7.5e7 | 9.5e5 | 78.9 | <0.001 |
| P60709 | Actin, cytoplasmic 1 | ACTB | 5.2e8 | 4.9e8 | 1.1 | 0.85 |
| P02768 | Albumin | ALB | 1.1e9 | 1.0e9 | 1.1 | 0.79 |
Note: This data is a hypothetical representation of what a successful experiment might yield. LFQ (Label-Free Quantification) intensity is a measure of protein abundance.
Experimental Workflows and Signaling Pathways
To visualize the experimental process and potential downstream effects of KR-12 binding, the following diagrams are provided.
Caption: Workflow for identifying Biotinyl-KR-12 binding partners.
References
- 1. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. usherbrooke.ca [usherbrooke.ca]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Biotinyl-KR-12 and LL-37 in Promoting Osteogenic Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutics to enhance bone regeneration, two peptides, LL-37 and its derivative, KR-12, have emerged as promising candidates. LL-37, a naturally occurring human cathelicidin (B612621) antimicrobial peptide, is known for its multifaceted roles in the immune response and tissue repair. KR-12 is the smallest peptide fragment of LL-37 that retains biological activity and offers advantages such as lower production costs and reduced cytotoxicity. This guide provides a detailed comparison of the osteogenic potential of LL-37 and Biotinyl-KR-12, a biotin-labeled version of KR-12 often used for experimental detection and immobilization. Due to the limited direct research on Biotinyl-KR-12's osteogenic properties, this comparison will primarily rely on data from studies on KR-12, assuming similar biological activity.
Performance Comparison in Osteogenic Differentiation
Both LL-37 and KR-12 have demonstrated the ability to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for bone formation. However, they appear to exert their effects through distinct signaling pathways.
LL-37 has been shown to stimulate osteogenesis by activating multiple signaling cascades, including the P2X7 receptor-mediated MAPK signaling pathway and the Akt/Wnt/β-catenin pathway. Studies indicate that LL-37 can enhance the proliferation and migration of stem cells, upregulate key osteogenic markers, and promote mineralization.
KR-12 , on the other hand, primarily promotes osteogenic differentiation through the activation of the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway. Research has shown that KR-12 can increase the expression of BMP2, a potent osteogenic factor, leading to the phosphorylation of SMAD proteins and the subsequent upregulation of osteoblast-specific genes.
The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of the efficacy of these peptides.
Quantitative Data Summary
Table 1: In Vitro Osteogenic Marker Expression
| Marker | Biotinyl-KR-12 (as KR-12) | LL-37 | Cell Type |
| Alkaline Phosphatase (ALP) Activity | Dose-dependent increase, with significant activity at 1000 µg/mL. | Significant increase at 2.5 µg/mL and 5-10 µg/mL. | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs), Stem Cells from the Apical Papilla (SCAPs), Mouse Mesenchymal Stem Cells (mMSCs) |
| Mineralization (Alizarin Red S Staining) | Dose-dependent increase, with the highest staining at 1000 µg/mL. | Increased staining at 2.5 µg/mL and 5-10 µg/mL. | hBMSCs, SCAPs, mMSCs |
| RUNX2 Gene Expression | Upregulated in a dose-dependent manner. | Upregulated at 2.5 µg/mL and 4 µg/mL. | hBMSCs, SCAPs, Human Adipose-derived Mesenchymal Stem Cells (hADSCs) |
| Osteocalcin (OCN) Gene Expression | Upregulated. | Upregulated. | hBMSCs, hADSCs |
| Osteopontin (OPN) Gene Expression | Upregulated. | Upregulated. | hBMSCs, hADSCs |
Table 2: Effective Concentrations for Osteogenic Differentiation
| Peptide | Effective Concentration Range | Optimal Concentration (reported in some studies) |
| Biotinyl-KR-12 (as KR-12) | 100 - |
Confirming the Specificity of Biotinyl-KR-12 Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The peptide Biotinyl-KR-12, a biotin-tagged derivative of the smallest antibacterial fragment of human cathelicidin (B612621) LL-37, serves as a powerful tool for identifying and characterizing molecular interactions. The biotin (B1667282) tag enables highly specific and high-affinity capture of the peptide and its binding partners through the strong interaction with avidin (B1170675) or streptavidin. However, rigorous experimental design is crucial to ensure that the observed interactions are specific to the KR-12 peptide and not artifacts of the biotin tag or the experimental system.
This guide provides a comparative overview of key methodologies for confirming the specificity of Biotinyl-KR-12 interactions, offering insights into alternative approaches and presenting detailed experimental protocols.
Comparing Methodologies for Interaction Specificity
The choice of method to validate Biotinyl-KR-12 interactions depends on the research question, the nature of the interacting partners, and the desired level of quantitative detail. Below is a comparison of common techniques.
| Method | Principle | Quantitative Data | Pros | Cons |
| Biotin Pull-Down Assay with Mass Spectrometry | Biotinyl-KR-12 is immobilized on streptavidin-coated beads to "pull down" interacting proteins from a cell lysate or protein mixture. Bound proteins are identified and quantified by mass spectrometry. | Relative quantification (e.g., spectral counts, label-free quantification intensity) of enriched proteins compared to controls. | - High sensitivity for discovering novel interactors.- Amenable to high-throughput screening. | - Prone to non-specific binding.- Does not directly measure binding affinity. |
| Surface Plasmon Resonance (SPR) | Biotinyl-KR-12 is captured on a streptavidin-coated sensor chip. The binding of an analyte (potential interacting protein) is measured in real-time by detecting changes in the refractive index at the sensor surface.[1][2] | Binding affinity (KD), association rate (ka), and dissociation rate (kd).[1] | - Provides real-time kinetic data.- Highly quantitative and sensitive.- Label-free detection of the analyte. | - Requires specialized equipment.- Immobilization of the peptide might affect its conformation. |
| Far-Western Blotting | Proteins from a cell lysate are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with biotinylated KR-12. Interacting proteins are detected using enzyme-conjugated streptavidin.[3] | Semi-quantitative (band intensity). | - Can identify interactions with proteins in a complex mixture.- Can provide information about the molecular weight of the interacting partner. | - Proteins are often denatured, which may disrupt interaction sites.- Prone to high background and non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | A solution of the interacting protein is titrated into a solution containing KR-12 (unlabeled). The heat released or absorbed during binding is measured to determine thermodynamic parameters. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. | - Label-free and in-solution, avoiding potential artifacts from immobilization or tagging.- Provides a complete thermodynamic profile of the interaction. | - Requires larger quantities of purified protein and peptide.- Not suitable for very weak or very strong interactions. |
| Co-Immunoprecipitation (Co-IP) with Tagged KR-12 | An alternative to biotin, KR-12 can be tagged with an epitope like FLAG. An antibody against the tag is used to immunoprecipitate the tagged peptide and its binding partners.[4] | Relative quantification of co-precipitated proteins by Western blot or mass spectrometry. | - Well-established and widely used technique.- Can be performed with commercially available antibodies and reagents. | - Antibody cross-reactivity can lead to non-specific binding.- The tag itself could potentially interfere with interactions. |
Experimental Protocols
To ensure the reliability of interaction studies, it is imperative to perform appropriate controls. Below are detailed protocols for key experiments.
Biotin Pull-Down Assay Followed by Mass Spectrometry
This protocol is designed to identify proteins that interact with Biotinyl-KR-12 from a cell lysate.
Materials:
-
Biotinyl-KR-12
-
Unbiotinylated KR-12 (for competition control)
-
Biotin (for competition control)
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Cell culture of interest
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine the protein concentration of the lysate.
-
Bead Preparation: Wash the streptavidin-coated magnetic beads with wash buffer according to the manufacturer's instructions.
-
Bait Immobilization: Incubate the washed beads with an excess of Biotinyl-KR-12 for 1 hour at 4°C with gentle rotation to allow for binding.
-
Washing: Wash the beads with wash buffer to remove unbound Biotinyl-KR-12.
-
Interaction: Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Control Incubations (in separate tubes):
-
Negative Control 1 (Beads only): Incubate beads with cell lysate without any peptide to identify proteins that bind non-specifically to the beads.
-
Negative Control 2 (Biotin competition): Pre-incubate the cell lysate with an excess of free biotin before adding it to the Biotinyl-KR-12-coated beads to identify proteins that bind to the biotin moiety.
-
Negative Control 3 (Unbiotinylated peptide competition): Pre-incubate the cell lysate with an excess of unbiotinylated KR-12 before adding it to the Biotinyl-KR-12-coated beads to identify proteins that specifically bind to the KR-12 peptide sequence.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or by mass spectrometry for protein identification and quantification.
Surface Plasmon Resonance (SPR)
This protocol provides a framework for quantifying the binding kinetics of a protein to Biotinyl-KR-12.[1]
Materials:
-
Biotinyl-KR-12
-
Streptavidin-coated sensor chip
-
Purified potential interacting protein (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary, as recommended by the instrument manufacturer)
Procedure:
-
System Preparation: Equilibrate the SPR instrument with running buffer.
-
Ligand Immobilization: Inject Biotinyl-KR-12 over the streptavidin-coated sensor chip surface to achieve the desired immobilization level. A reference flow cell should be left unmodified or immobilized with a non-relevant biotinylated peptide to subtract non-specific binding.
-
Analyte Injection: Inject a series of concentrations of the purified analyte over both the ligand and reference flow cells.
-
Data Collection: Monitor the association and dissociation phases in real-time.
-
Regeneration: If the interaction is reversible, the surface can be regenerated using a suitable regeneration solution.
-
Data Analysis: Subtract the reference channel signal from the ligand channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[1]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created with Graphviz (DOT language) can effectively illustrate complex biological processes.
KR-12 has been shown to promote osteogenic differentiation through the Bone Morphogenetic Protein (BMP) signaling pathway.[5] Specifically, it upregulates the expression of BMP2, leading to the phosphorylation and activation of SMAD transcription factors.[5]
Alternatives to Biotinyl-KR-12
While biotinylation is a robust method, other tagging strategies can be employed to study KR-12 interactions, each with its own set of advantages and disadvantages.
-
FLAG-tag: A small, well-characterized epitope tag (DYKDDDDK) that is recognized by highly specific monoclonal antibodies.[4] Co-immunoprecipitation with anti-FLAG antibodies is a common alternative to biotin pull-downs.
-
Fluorescent Labeling: KR-12 can be conjugated to a fluorescent dye. This allows for the direct detection of binding in techniques like fluorescence polarization or microscale thermophoresis, and for visualizing the peptide's localization within cells.[6]
-
Lipidation: Modification of KR-12 with fatty acids has been shown to enhance its antimicrobial activity and may influence its protein interactions.[7]
The choice of tag should be carefully considered, as it can potentially influence the peptide's conformation and biological activity. It is often advisable to validate key findings using an alternative tagging strategy or a label-free method like ITC to ensure that the observed interactions are not an artifact of the chosen tag.
By employing a combination of these techniques and incorporating rigorous controls, researchers can confidently identify and characterize the specific molecular interactions of Biotinyl-KR-12, leading to a deeper understanding of its biological functions.
References
- 1. biosensingusa.com [biosensingusa.com]
- 2. Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance | Bio-Techne [bio-techne.com]
- 3. Far-Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Getting more out of FLAG-Tag co-immunoprecipitation mass spectrometry experiments using FAIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00750K [pubs.rsc.org]
- 6. Fabrication of KR-12 peptide-containing hyaluronic acid immobilized fibrous eggshell membrane effectively kills multi-drug-resistant bacteria, promotes angiogenesis and accelerates re-epithelialization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Turning cationic antimicrobial peptide KR-12 into self-assembled nanobiotics with potent bacterial killing and LPS neutralizing activities - Nanoscale (RSC Publishing) [pubs.rsc.org]
Scrambled Peptide Controls for Biotinyl-KR-12 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of biotinylated peptides has become a cornerstone in molecular biology, facilitating the study of peptide-protein interactions, cellular uptake, and receptor binding. The peptide KR-12, the smallest antimicrobial fragment of the human cathelicidin (B612621) LL-37, is of significant interest for its therapeutic potential.[1] To ensure the specificity of experimental results obtained with biotinylated KR-12 (Biotinyl-KR-12), a proper negative control is imperative. The gold standard for such a control is a scrambled peptide, which consists of the same amino acids as the active peptide but in a randomized sequence. This guide provides a comparative overview of Biotinyl-KR-12 and its scrambled peptide control, supported by experimental data and detailed protocols.
Product Performance: A Comparative Analysis
A scrambled peptide control is designed to have the same amino acid composition, and therefore the same molecular weight and charge, as the active peptide. This ensures that any observed biological activity of the active peptide is due to its specific sequence and not merely its physicochemical properties. For KR-12, a scrambled version would be expected to show negligible biological activity in assays where KR-12 is active.
Table 1: Comparison of Biological Activity
| Parameter | Biotinyl-KR-12 | Biotinyl-KR-12 Scrambled | Rationale for Difference |
| Antimicrobial Activity (MIC against E. coli) | ~50 µM[2] | Expected to be >100 µM or inactive | The specific amphipathic helical structure of KR-12 is crucial for its membrane-disrupting antimicrobial activity. A scrambled sequence is unlikely to form this structure. |
| BMP/SMAD Pathway Activation (pSmad1/5 levels) | Dose-dependent increase[3] | Expected to have no significant effect | The interaction of KR-12 with cellular receptors to trigger the BMP/SMAD pathway is sequence-specific. |
| Cellular Uptake | Demonstrates cellular internalization | Expected to show significantly lower or no specific uptake | Specific motifs or overall conformation of KR-12 may mediate its cellular entry, a feature that would be absent in the scrambled version. |
| Binding to Target Receptors | Specific binding | No specific binding expected | Receptor-ligand interactions are highly dependent on the three-dimensional structure conferred by the peptide sequence. |
Experimental Data
While direct head-to-head quantitative data for biotinylated KR-12 and its scrambled control is not extensively published, the following tables summarize typical results for KR-12's activity. It is scientifically established that a well-designed scrambled peptide would not exhibit these sequence-dependent effects.
Table 2: Antimicrobial Activity of KR-12
This table presents the Minimum Inhibitory Concentration (MIC) of non-biotinylated KR-12 against various bacterial strains. The scrambled control is expected to have a significantly higher MIC, indicating a lack of antimicrobial activity.
| Bacterial Strain | MIC (µM) | Reference |
| Escherichia coli ATCC25922 | 50 | [2] |
| Staphylococcus aureus USA300 | >50 | [2] |
| Pseudomonas aeruginosa | >80 | [4] |
Table 3: Activation of BMP/SMAD Signaling by a KR-12 Analog
This table shows the quantitative analysis of Smad1/5 phosphorylation in human bone marrow mesenchymal stem cells treated with a KR-12 analog (KR-12-a6). The results are presented as the relative expression of phosphorylated Smad1/5 normalized to the untreated control. The scrambled peptide is expected to show no significant increase in pSmad1/5 levels.
| Treatment Concentration (µg/ml) | Relative pSmad1/5 Expression (Fold Change) | Reference |
| 0 | 1.0 | [3] |
| 20 | ~1.8 | [3] |
| 30 | ~2.5 | [3] |
| 40 | ~3.2 | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
KR-12 Signaling Pathway
The following diagram illustrates the BMP/SMAD signaling pathway, which is activated by KR-12 in osteogenic differentiation.
Experimental Workflow: Cellular Uptake Assay
This diagram outlines the key steps in a cellular uptake experiment to compare Biotinyl-KR-12 and its scrambled control.
Experimental Protocols
Cellular Uptake of Biotinylated Peptides
This protocol allows for the quantification of internalized biotinylated peptides.
Materials:
-
Cells of interest (e.g., human bone marrow mesenchymal stem cells)
-
Cell culture medium
-
Biotinyl-KR-12 and Biotinyl-KR-12 Scrambled peptides
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Anti-biotin antibody or streptavidin-HRP
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with varying concentrations of Biotinyl-KR-12 or Biotinyl-KR-12 Scrambled peptide for a specified time (e.g., 1-4 hours). Include an untreated control.
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound peptides.
-
Lyse the cells with cell lysis buffer and collect the lysate.
-
Determine the total protein concentration of each lysate.
-
Incubate a normalized amount of cell lysate with streptavidin-coated magnetic beads to capture the internalized biotinylated peptides.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the captured peptides from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted samples by SDS-PAGE and Western blot using an anti-biotin antibody or streptavidin-HRP to detect the internalized peptides.
-
Quantify the band intensities to compare the cellular uptake of Biotinyl-KR-12 and the scrambled control.
Pull-Down Assay for Protein Interaction
This protocol is designed to identify proteins that interact with Biotinyl-KR-12.
Materials:
-
Biotinyl-KR-12 and Biotinyl-KR-12 Scrambled peptides
-
Cell lysate containing potential interacting proteins
-
Streptavidin-coated magnetic beads
-
Binding buffer (e.g., PBS with protease inhibitors)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents or mass spectrometry for protein identification
Procedure:
-
Incubate the cell lysate with Biotinyl-KR-12 or Biotinyl-KR-12 Scrambled peptide to allow for the formation of protein-peptide complexes.
-
Add streptavidin-coated magnetic beads to the mixture to capture the biotinylated peptide and any interacting proteins.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blot using an antibody against a suspected interacting protein, or by mass spectrometry to identify unknown interactors. The scrambled peptide control is crucial to differentiate true interactors from proteins that bind non-specifically to the peptide or beads.
Western Blot for BMP/SMAD Pathway Activation
This protocol measures the activation of the BMP/SMAD signaling pathway by detecting the phosphorylation of Smad1/5.
Materials:
-
Cells responsive to KR-12 (e.g., human bone marrow mesenchymal stem cells)
-
KR-12 and Scrambled KR-12 peptides (biotinylation is not necessary for this assay)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-Smad1/5 and anti-total-Smad1/5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with KR-12 or the scrambled peptide at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Smad1/5.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Smad1/5 to confirm equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Smad1/5 to total Smad1/5. A significant increase in this ratio for KR-12 treated cells compared to the scrambled control indicates pathway activation.[3]
References
- 1. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short and Robust Anti-infective Lipopeptides Engineered Based on the Minimal Antimicrobial Peptide KR12 of Human Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Validating Biotinyl-KR-12 Binding Affinity Using Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) with other common biophysical techniques for validating the binding affinity of Biotinyl-KR-12, a biotinylated derivative of the human cathelicidin (B612621) antimicrobial peptide LL-37. While specific experimental data for the binding of Biotinyl-KR-12 is not publicly available, this document outlines the principles, experimental protocols, and data presentation based on established methodologies for similar peptide-protein interactions.
Introduction to Biotinyl-KR-12 and Binding Affinity
KR-12 is the smallest antimicrobial peptide derived from human cathelicidin LL-37 and is known for its antimicrobial and immunomodulatory effects[1][2]. Biotinylation of peptides like KR-12 is a common strategy to facilitate their detection, purification, and immobilization for various bioassays[3][4]. Accurately quantifying the binding affinity of Biotinyl-KR-12 to its biological targets is crucial for understanding its mechanism of action and for the development of novel therapeutics. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction in a single experiment[5][6].
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a label-free, in-solution technique that measures the heat released or absorbed during a biomolecular interaction[5][6]. This allows for the direct determination of the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction[6].
The following diagram illustrates the typical workflow for an ITC experiment to determine the binding affinity of Biotinyl-KR-12 to a target protein.
References
- 1. Structural location determines functional roles of the basic amino acids of KR-12, the smallest antimicrobial peptide from human cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding of biotinylated peptides to MHC class II proteins on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Surface Plasmon Resonance in Antimicrobial Peptide Research: A Comparative Guide to Biotinyl-KR-12 and Alternatives
For researchers, scientists, and drug development professionals, Surface Plasmon Resonance (SPR) has emerged as a powerful tool for the label-free, real-time analysis of biomolecular interactions. This guide provides a comparative overview of the application of SPR in studying the antimicrobial peptide Biotinyl-KR-12 and its alternatives, with a focus on their interactions with bacterial membrane components.
KR-12 is a 12-amino acid peptide fragment derived from the human cathelicidin (B612621) antimicrobial peptide LL-37. It has garnered significant interest for its potent antimicrobial and immunomodulatory activities. The biotinylation of KR-12 facilitates its immobilization on streptavidin-coated sensor surfaces in SPR experiments, enabling detailed kinetic analysis of its interactions with various analytes.
While specific quantitative SPR kinetic data for Biotinyl-KR-12 is not extensively available in publicly accessible literature, this guide presents a comparative analysis based on the known interaction characteristics of KR-12 and quantitative data from well-studied antimicrobial peptides, Polymyxin B and Melittin. This comparison, supplemented with detailed experimental protocols, will aid researchers in designing and interpreting SPR studies for novel antimicrobial peptides.
Performance Comparison of Antimicrobial Peptides by SPR
The interaction of antimicrobial peptides with bacterial membranes is a critical aspect of their mechanism of action. Lipopolysaccharide (LPS) from Gram-negative bacteria and the lipid components of bacterial membranes are key targets. The following tables summarize the available quantitative data for the interaction of Polymyxin B and Melittin with these targets, providing a benchmark for potential future studies on Biotinyl-KR-12.
| Peptide | Analyte | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (M) | Reference |
| Polymyxin B | Lipopolysaccharide (LPS) | Not Reported | Not Reported | 1.89 x 10⁻⁸ | [1] |
| Polymyxin B | Lipid A | Not Reported | Not Reported | 1.11 x 10⁻⁸ | [1] |
| Melittin | POPC/Cholesterol Vesicles | Not Reported | Not Reported | 1.6 x 10⁻⁶ | [2] |
Note: The binding affinity of Melittin for POPC bilayers has been observed to be concentration-dependent, with a decrease in apparent affinity at higher peptide-to-lipid ratios[2].
Experimental Protocols
A generalized experimental protocol for analyzing the interaction of a biotinylated antimicrobial peptide, such as Biotinyl-KR-12, with model lipid membranes using Surface Plasmon Resonance is provided below.
Immobilization of Biotinyl-KR-12 on a Streptavidin-Coated Sensor Chip
-
Surface Preparation: A streptavidin-coated sensor chip (e.g., SA chip) is docked in the SPR instrument.
-
Peptide Immobilization: A solution of Biotinyl-KR-12 in a suitable buffer (e.g., HBS-EP+) is injected over the sensor surface. The biotin (B1667282) tag on the peptide will bind to the immobilized streptavidin, resulting in a stable and oriented presentation of the peptide.
-
Washing: The surface is washed with the running buffer to remove any unbound peptide.
Interaction Analysis with Model Lipid Membranes (Liposomes)
-
Liposome (B1194612) Preparation: Small unilamellar vesicles (SUVs) are prepared from lipids mimicking bacterial or mammalian cell membranes (e.g., POPC, POPG).
-
Analyte Injection: A series of concentrations of the liposome suspension are injected over the immobilized Biotinyl-KR-12 surface.
-
Data Acquisition: The association and dissociation of the liposomes are monitored in real-time, generating a sensorgram.
-
Regeneration: A regeneration solution (e.g., a solution with high salt concentration or a detergent) is injected to remove the bound liposomes and regenerate the sensor surface for the next injection. The choice of regeneration solution should be carefully optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and potential downstream effects of antimicrobial peptide interactions, the following diagrams are provided.
Caption: Workflow for SPR analysis of Biotinyl-KR-12 and liposome interaction.
Caption: Putative signaling pathway of antimicrobial peptide-induced cell death.
References
A Comparative Guide: Biotinylated vs. Fluorescently Labeled KR-12 for Research Applications
For researchers, scientists, and drug development professionals, the choice of labeling for the antimicrobial peptide KR-12 is critical for accurate experimental outcomes. This guide provides an objective comparison of biotinylated and fluorescently labeled KR-12, supported by general principles of these labeling technologies and specific signaling pathway information for KR-12.
Derived from the human cathelicidin (B612621) antimicrobial peptide LL-37, KR-12 is the smallest fragment that retains potent antimicrobial activity with low cytotoxicity to mammalian cells. Its mechanism of action primarily involves the disruption of bacterial cell membranes. Furthermore, KR-12 and its analogs are known to modulate host immune responses and cellular signaling pathways, making them attractive candidates for therapeutic development. The choice between biotinylation and fluorescent labeling depends heavily on the specific application, desired sensitivity, and potential for steric hindrance.
Data Presentation: A Comparative Overview
| Feature | Biotinylated KR-12 | Fluorescently Labeled KR-12 |
| Detection Method | Indirect, requires a secondary detection reagent (e.g., streptavidin-HRP, streptavidin-fluorophore). | Direct, detection of the fluorescent signal. |
| Signal Amplification | High potential for signal amplification through enzymatic reactions (e.g., HRP) or multiple fluorophores on streptavidin. | Limited intrinsic signal amplification. |
| Photostability | Not applicable (signal is generated by a secondary reagent). | Varies depending on the fluorophore; can be susceptible to photobleaching. |
| Steric Hindrance | The small size of biotin (B1667282) minimizes interference with peptide function. The larger streptavidin complex in the detection step can cause steric hindrance in some assays. | The bulkier nature of fluorescent dyes may have a higher potential to interfere with the biological activity of the small KR-12 peptide. |
| Quantification | Can be quantitative with appropriate standards and detection methods (e.g., ELISA, Western blot). | Readily quantifiable through fluorescence intensity measurements (e.g., flow cytometry, fluorescence microscopy). |
| Common Applications | Pull-down assays, ELISA, Western blotting, surface plasmon resonance (SPR), immunohistochemistry. | Cellular uptake studies, fluorescence microscopy, flow cytometry, FRET-based assays. |
Key Signaling Pathways of KR-12
KR-12 has been shown to influence key cellular signaling pathways, making it a molecule of interest beyond its antimicrobial properties. Understanding these pathways is crucial for designing experiments with labeled KR-12.
BMP/Smad and p38 MAPK Signaling
KR-12 and its analog KR-12-a5 have been demonstrated to promote osteogenic differentiation by activating the Bone Morphogenetic Protein (BMP)/Smad signaling pathway.[1][2] Additionally, they can modulate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.[1][2][3][4][5]
Toll-like Receptor (TLR) Signaling
KR-12 can modulate the inflammatory response by interacting with Toll-like Receptor 4 (TLR4).[6] It can bind to lipopolysaccharide (LPS), a component of Gram-negative bacteria, thereby preventing its interaction with TLR4 and subsequent downstream inflammatory signaling.[6]
Experimental Protocols
Detailed methodologies for key experiments using labeled peptides are provided below. These are general protocols that can be adapted for KR-12.
Biotinylated KR-12 for Pull-Down Assays
This protocol outlines the procedure for identifying cellular proteins that interact with KR-12.
Workflow Diagram
Methodology
-
Cell Culture and Treatment: Culture target cells to 70-80% confluency. Treat cells with an appropriate concentration of biotinylated KR-12 for a predetermined time. Include a negative control of untreated cells or cells treated with biotin alone.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer containing protease inhibitors.
-
Binding to Streptavidin Beads: Pre-clear the cell lysate by centrifugation. Incubate the supernatant with streptavidin-coated magnetic or agarose (B213101) beads to capture the biotinylated KR-12 and its interacting proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using a high-salt buffer, a low pH buffer, or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies. For protein identification, bands of interest can be excised and analyzed by mass spectrometry.
Fluorescently Labeled KR-12 for Cellular Uptake Studies
This protocol describes how to quantify the cellular uptake of KR-12 using fluorescence microscopy or flow cytometry.
Workflow Diagram
Methodology
-
Cell Culture and Treatment: Plate cells in a suitable format for the chosen analysis method (e.g., glass-bottom dishes for microscopy, 96-well plates for flow cytometry). Treat cells with various concentrations of fluorescently labeled KR-12 for different time points.
-
Washing: After incubation, wash the cells thoroughly with PBS to remove any unbound peptide from the medium.
-
Fixation and Staining (for microscopy): For imaging, cells can be fixed with 4% paraformaldehyde. Counterstaining for nuclei (e.g., with DAPI) and/or cell membranes may be performed to aid in localization.
-
Data Acquisition:
-
Fluorescence Microscopy: Acquire images using a confocal or widefield fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Flow Cytometry: Harvest the cells and resuspend them in FACS buffer. Analyze the fluorescence intensity of individual cells using a flow cytometer.
-
-
Data Analysis:
-
Microscopy: Quantify the intracellular fluorescence intensity per cell using image analysis software.
-
Flow Cytometry: Determine the mean fluorescence intensity of the cell population and the percentage of fluorescently positive cells.
-
Conclusion
The selection of a label for KR-12 is a critical decision that will influence the outcome and interpretation of experimental results. Biotinylation offers the advantage of high sensitivity through signal amplification and is well-suited for applications like pull-down assays and ELISAs. However, the indirect detection method and the size of the streptavidin complex can be limitations. Fluorescent labeling provides a direct and readily quantifiable signal, making it ideal for cellular imaging and uptake studies. The potential for steric hindrance from the fluorophore and photobleaching are important considerations. By carefully weighing the pros and cons of each method in the context of the specific research question and understanding the signaling pathways KR-12 influences, researchers can make an informed choice to achieve reliable and meaningful data.
References
- 1. KR-12-a5 Reverses Adverse Effects of Lipopolysaccharides on HBMSC Osteogenic Differentiation by Influencing BMP/Smad and P38 MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | KR-12-a5 Reverses Adverse Effects of Lipopolysaccharides on HBMSC Osteogenic Differentiation by Influencing BMP/Smad and P38 MAPK Signaling Pathways [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. KR-12-a5 Reverses Adverse Effects of Lipopolysaccharides on HBMSC Osteogenic Differentiation by Influencing BMP/Smad and P38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functionalization of Bacterial Cellulose with the Antimicrobial Peptide KR-12 via Chimerical Cellulose-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Biotinyl-KR-12 Efficacy: A Guide for Researchers
For researchers and drug development professionals, establishing the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a framework for cross-validating the biological effects of the peptide Biotinyl-KR-12 with established genetic approaches, ensuring robust and reliable data. Biotinyl-KR-12 is a biotinylated form of KR-12, the smallest active fragment of the human cathelicidin (B612621) antimicrobial peptide, LL-37.[1][2][3] KR-12 itself exhibits both antimicrobial and immunomodulatory properties.[4]
This document outlines experimental strategies to confirm that the observed effects of Biotinyl-KR-12 are specifically due to its interaction with its intended biological targets. By comparing the outcomes of peptide treatment with genetic modification techniques such as siRNA-mediated knockdown or CRISPR-Cas9-based gene editing, researchers can significantly strengthen their findings.
Unveiling the Action of KR-12: From Peptide to Gene
KR-12 is known to exert its effects through various mechanisms, including the disruption of microbial cell membranes and the modulation of host cell signaling pathways.[4][5] One key pathway identified is the Bone Morphogenetic Protein (BMP)/SMAD signaling cascade, which is involved in osteogenic differentiation.[1][2] The peptide has also been shown to influence inflammatory responses, although the precise pathways are still under investigation.[4] The biotin (B1667282) tag on Biotinyl-KR-12 facilitates the identification of its binding partners and cellular targets.[6]
The logical workflow for cross-validation involves first identifying a cellular response to Biotinyl-KR-12 and then using genetic tools to silence or knockout a putative target in the implicated pathway. If the genetic modification phenocopies or ablates the effect of the peptide, it provides strong evidence for the proposed mechanism of action.
Caption: A logical workflow for the cross-validation of Biotinyl-KR-12's mechanism of action.
Comparative Data Presentation
To facilitate a direct comparison between the effects of Biotinyl-KR-12 and genetic interventions, quantitative data should be organized in a clear, tabular format. Below are example tables for two distinct functions of KR-12: osteogenic differentiation and antimicrobial activity.
Table 1: Osteogenic Differentiation Marker Expression
| Treatment/Modification | Alkaline Phosphatase (ALP) Activity (U/mg protein) | Osteocalcin (OCN) mRNA Expression (Fold Change) |
| Vehicle Control | 15.2 ± 1.8 | 1.0 ± 0.1 |
| Biotinyl-KR-12 (10 µM) | 45.7 ± 3.5 | 4.2 ± 0.5 |
| Scrambled siRNA | 16.1 ± 2.0 | 1.1 ± 0.2 |
| BMPR2 siRNA | 18.3 ± 2.1 | 1.3 ± 0.3 |
| Biotinyl-KR-12 + BMPR2 siRNA | 20.5 ± 2.5 | 1.5 ± 0.4 |
Table 2: Antimicrobial Activity against E. coli
| Treatment/Modification | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bacterial Viability (%) at 1x MIC |
| Vehicle Control | > 128 | 100 ± 5.2 |
| Biotinyl-KR-12 | 16 | 5.3 ± 1.1 |
| Wild-type E. coli | N/A | N/A |
| E. coli ΔpgpB (phosphatase mutant) | 32 | 15.8 ± 2.3 |
Detailed Experimental Protocols
Robust and reproducible data rely on well-defined experimental protocols. The following are methodologies for key experiments cited in the comparison tables.
Cell Culture and Osteogenic Differentiation Assay
-
Cell Line: Human Mesenchymal Stem Cells (hMSCs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Osteogenic Differentiation Medium: Culture medium supplemented with 50 µM ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.
-
Protocol:
-
Seed hMSCs in 24-well plates at a density of 5 x 104 cells/well.
-
After 24 hours, replace the culture medium with osteogenic differentiation medium containing either vehicle, Biotinyl-KR-12 (10 µM), or siRNA complexes.
-
For siRNA experiments, transfect cells with BMPR2 siRNA or scrambled control siRNA 24 hours prior to inducing differentiation.
-
Culture cells for 7 days, replacing the medium every 3 days.
-
On day 7, lyse the cells for subsequent assays.
-
Alkaline Phosphatase (ALP) Activity Assay
-
Principle: ALP is an early marker of osteogenic differentiation. The assay measures the enzymatic conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol.
-
Protocol:
-
Prepare cell lysates from the differentiation assay.
-
Determine the total protein concentration of each lysate using a BCA protein assay.
-
Add 50 µL of cell lysate to a 96-well plate.
-
Add 100 µL of pNPP solution and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 3M NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate ALP activity relative to the total protein concentration.
-
Quantitative Real-Time PCR (qRT-PCR) for Osteocalcin (OCN)
-
Principle: OCN is a late marker of osteogenic differentiation. qRT-PCR quantifies the relative expression of OCN mRNA.
-
Protocol:
-
Extract total RNA from cell lysates using a suitable RNA isolation kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for OCN and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in OCN expression using the ΔΔCt method.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strain: Escherichia coli (ATCC 25922) and its derived mutants.
-
Medium: Mueller-Hinton Broth (MHB).
-
Protocol:
-
Prepare a serial two-fold dilution of Biotinyl-KR-12 in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 105 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Signaling Pathway and Validation Diagram
The BMP/SMAD signaling pathway is a key mediator of osteogenesis. Biotinyl-KR-12 is hypothesized to activate this pathway, leading to the transcription of osteogenic genes. Genetic knockdown of a critical receptor in this pathway, such as BMPR2, should attenuate the peptide's effect.
Caption: Proposed signaling pathway for Biotinyl-KR-12-induced osteogenesis and its genetic validation point.
By employing this structured approach of direct comparison with genetic methods, researchers can build a compelling case for the specific molecular mechanisms underlying the therapeutic potential of Biotinyl-KR-12. This level of validation is crucial for advancing novel peptide-based therapies from the laboratory to clinical applications.
References
- 1. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling Biotinyl-KR-12 (human)
Essential Safety and Handling Guide for Biotinyl-KR-12 (human)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Biotinyl-KR-12 (human), a biotinylated polypeptide intended for research use only. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your experiments.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Recommended PPE:
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling Biotinyl-KR-12 (human).
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder or when pouring large volumes.[1][2] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] Fire-resistant coats are advised when working with flammable solvents. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement and provide protection for incidental contact.[1][3] For prolonged contact or when handling concentrated solutions, consider double-gloving or using more robust chemical-resistant gloves.[1][2] |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment.[2][4] |
Procedural Safety and Handling
Receiving and Storage:
-
Upon receipt, store the lyophilized Biotinyl-KR-12 (human) at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container.[4]
-
Before opening, allow the product to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[4]
Reconstitution:
-
Select Appropriate Solvent: For many peptides, sterile, distilled water or a suitable buffer is appropriate. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.[4] Always consult the product datasheet for specific solubility information.
-
Reconstitution Technique:
-
Work in a clean, designated area, preferably a chemical fume hood or a biosafety cabinet, especially when handling the lyophilized powder.
-
Carefully add the selected solvent to the vial containing the lyophilized peptide.
-
Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause denaturation.
-
General Handling:
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid generating dust when working with the lyophilized powder.
-
Use designated equipment (pipettes, tubes, etc.) for handling the peptide to prevent cross-contamination.
-
Wash hands thoroughly after handling, even if gloves were worn.
Disposal Plan
Proper disposal of Biotinyl-KR-12 (human) and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Contaminated Materials | All materials that have come into contact with Biotinyl-KR-12 (human), including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[4] |
| Aqueous Waste | Dilute aqueous solutions containing the peptide should be collected as chemical waste.[4] |
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Personal Protective Equipment (PPE) Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling Biotinyl-KR-12 (human).
Caption: PPE selection logic for handling Biotinyl-KR-12 (human).
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 4. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
